molecular formula C11H13BrO2 B1592640 Ethyl 3-(3-bromophenyl)propanoate CAS No. 40640-97-9

Ethyl 3-(3-bromophenyl)propanoate

Cat. No.: B1592640
CAS No.: 40640-97-9
M. Wt: 257.12 g/mol
InChI Key: XIWUTAAOMFFHTR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)propanoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWUTAAOMFFHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626296
Record name Ethyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40640-97-9
Record name Ethyl 3-(3-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-bromophenyl)propanoate, with the CAS Number 40640-97-9 , is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a brominated phenyl ring and a propanoate ester functional group, provides two key points for molecular elaboration. The aryl bromide moiety serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The ethyl ester provides a site for hydrolysis and subsequent amide bond formation, or for modification of the alkyl chain. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueSource
CAS Number 40640-97-9[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-(3-Bromo-phenyl)-propionic acid ethyl ester[1]
XLogP3 3.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-established transformation.[2][3]

Synthesis Workflow

Synthesis of this compound Synthesis via Fischer Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 3-(3-bromophenyl)propanoic acid Reaction Fischer Esterification Reactant1->Reaction Reactant2 Ethanol (excess) Reactant2->Reaction Catalyst Sulfuric Acid (catalytic) Catalyst->Reaction Solvent Ethanol (serves as solvent) Solvent->Reaction Temperature Reflux Temperature->Reaction Product This compound Byproduct Water Reaction->Product Reaction->Byproduct Suzuki_Coupling Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-R) RedElim->Product ArBr This compound ArBr->OxAdd BoronicAcid R-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Base->Transmetal Activates Boronic Acid

Sources

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-bromophenyl)propanoate is a halogenated aromatic carboxylic acid ester. Its molecular structure, featuring a bromine atom on the phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Introduction

This compound, with the chemical formula C₁₁H₁₃BrO₂, is a member of the bromobenzene family of compounds.[1] The presence of the bromine atom on the aromatic ring significantly influences the molecule's reactivity, making it a key substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[2][3][4][5] These reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Consequently, this compound serves as a valuable building block for the synthesis of a wide range of organic molecules, including those with potential therapeutic applications. The development of brominated derivatives is a common strategy to enhance the cellular potency of anti-cancer agents.[6] This guide will delve into the essential technical aspects of this compound, from its synthesis and purification to its detailed analytical characterization and utility in synthetic workflows.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂PubChem[1]
Molecular Weight 257.12 g/mol PubChem[1]
CAS Number 40640-97-9PubChem[1]
Appearance Colorless liquid (typical)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Solubility Soluble in common organic solventsN/A
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectroscopic data are outlined below.

SpectroscopyExpected Peaks/Signals
¹H NMR (CDCl₃) δ ~1.25 (t, 3H, -CH₃), ~2.65 (t, 2H, -CH₂-Ar), ~2.95 (t, 2H, -CH₂-CO), ~4.15 (q, 2H, -O-CH₂-), 7.10-7.40 (m, 4H, Ar-H)
¹³C NMR (CDCl₃) δ ~14.2 (-CH₃), ~30.8 (-CH₂-Ar), ~35.5 (-CH₂-CO), ~60.5 (-O-CH₂-), ~122.6 (C-Br), ~126.5, ~129.9, ~130.1, ~133.0 (Ar-C), ~142.8 (Ar-C), ~172.5 (C=O)
IR (Infrared) ~2980 cm⁻¹ (C-H stretch, aliphatic), ~1730 cm⁻¹ (C=O stretch, ester), ~1570, 1470 cm⁻¹ (C=C stretch, aromatic), ~1180 cm⁻¹ (C-O stretch), ~780 cm⁻¹ (C-Br stretch)
Mass Spec (EI) m/z 256/258 ([M]⁺, bromine isotope pattern), 211/213 ([M-OC₂H₅]⁺), 183/185 ([M-COOC₂H₅]⁺), 104 ([C₈H₈]⁺)

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and reliable method involves the esterification of 3-bromophenylacetic acid.

Synthetic Strategy: Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst. The synthesis of this compound can be readily achieved by reacting 3-bromophenylacetic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[7]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-Bromophenylacetic acid[8][9]

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenylacetic acid (1.0 eq) in an excess of anhydrous ethanol (5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Reactant1 3-Bromophenylacetic Acid Reaction Reflux (4-6h) Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Cooling Extraction Liquid-Liquid Extraction Evaporation->Extraction Residue Drying Drying (MgSO₄) Extraction->Drying Organic Layer Purification Column Chromatography Drying->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Applications in Drug Discovery and Development

The strategic placement of the bromine atom on the phenyl ring of this compound makes it a highly versatile building block in medicinal chemistry. The carbon-bromine bond serves as a key site for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex.[2][3] this compound can be readily coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. This reaction is widely used in the pharmaceutical industry for the synthesis of complex molecules.[10]

Heck-Mizoroki Cross-Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4][5][11] this compound can be used as the aryl halide component in Heck reactions to introduce alkenyl substituents. This reaction is particularly useful for the synthesis of stilbenes and other conjugated systems, which are common motifs in biologically active compounds.

Representative Application in a Synthetic Pathway

The following diagram illustrates a general synthetic application of this compound in a Suzuki-Miyaura cross-coupling reaction to generate a biphenyl derivative, a common scaffold in many pharmaceutical agents.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product StartMat This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) StartMat->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product Ethyl 3-(3-R-phenyl)propanoate (Biphenyl Derivative) Catalyst->Product Suzuki Coupling Base Base (e.g., Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Catalyst

Caption: Suzuki-Miyaura Coupling with this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its utility stems from the presence of a bromine atom on the phenyl ring, which allows for the facile introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, underscoring its importance for researchers and scientists in the field.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-amino-3-(3-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • PubChemLite. (n.d.). Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

  • PubChem. Ethyl 3-(3-chlorophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • LookChem. (2025, May 20). ethyl 3-phenylpropanoate. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Ethyl 3-bromopropionate. [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Serve Content. (2010, June 28). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. [Link]

  • ResearchGate. (n.d.). IR spectra of ethyl propanoate. [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • PubMed. (n.d.). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. [Link]

  • NIH. (n.d.). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. [Link]

Sources

Ethyl 3-(3-bromophenyl)propanoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate: Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound is a halogenated aromatic carboxylic acid ester that serves as a valuable intermediate and building block in organic synthesis. Its structure, featuring a substituted phenyl ring connected to an ethyl propanoate chain, makes it a versatile scaffold for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. The presence of a bromine atom on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core physical properties, characterization data, a representative synthetic workflow, and potential applications of this compound, grounding all information in established scientific principles.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is unambiguously defined by its molecular structure and associated identifiers.

  • IUPAC Name: this compound[1]

  • CAS Number: 40640-97-9[1]

  • Molecular Formula: C₁₁H₁₃BrO₂[1]

  • Molecular Weight: 257.12 g/mol [1]

  • Synonyms: 3-(3-Bromo-phenyl)-propionic acid ethyl ester, Ethyl 3-(m-bromophenyl)propanoate[1]

The molecule consists of a benzene ring substituted with a bromine atom at the meta (3-) position. A three-carbon propanoate ester chain is attached to the ring, with an ethyl group forming the ester.

DOT Diagram of Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. While extensive experimental data for this compound is not widely published, we can compile computed values and draw comparisons with closely related analogs.

PropertyValue / InformationSource / Comment
Molecular Weight 257.12 g/mol PubChem (Computed)[1]
Physical Form Expected to be a liquid or low-melting solid at room temperature.Based on analogs like Methyl 3-(3-bromophenyl)propionate, which is a liquid.
Boiling Point No experimental data found. The related Mthis compound has a calculated boiling point of 287.3±15.0 °C at 760 mmHg.[2]The ethyl ester would be expected to have a slightly higher boiling point than the methyl ester.
Density No experimental data found. The related Methyl 3-(3-bromophenyl)propionate has a density of 1.382 g/mL at 25 °C.The density is expected to be greater than water due to the bromine atom.
Refractive Index No experimental data found. The related Methyl 3-(3-bromophenyl)propionate has a refractive index (n20/D) of 1.540.This value is typical for aromatic compounds and useful for purity assessment.
Solubility Expected to be insoluble in water.Based on its nonpolar aromatic structure and the properties of similar esters.[3][4]
Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, ethyl acetate).General solubility behavior for esters of this type.[4]
XLogP3 3.4PubChem (Computed)[1]

Expert Insight: The lack of readily available experimental data is not uncommon for specialized chemical intermediates. The data from the methyl analog provides a reliable starting point for experimental design. For instance, when planning a distillation, a high-vacuum setup would be required, targeting a temperature range likely above 150 °C, depending on the pressure. The high density and refractive index are key parameters for quality control during and after synthesis.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. While a definitive experimental spectrum is not available, a predicted analysis based on established principles and data from analogs provides a strong framework for characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic protons.

  • Ethyl Group: A triplet at ~1.2-1.3 ppm (3H, -CH₃) and a quartet at ~4.1-4.2 ppm (2H, -OCH₂-). The quartet's downfield shift is due to the adjacent ester oxygen.

  • Aliphatic Chain: Two triplets, each integrating to 2H, between 2.6 and 3.0 ppm. The triplet closer to the aromatic ring (-CH₂-Ar) will be slightly downfield of the triplet adjacent to the carbonyl group (-CH₂-C=O).

  • Aromatic Region: The 1,3-disubstituted (meta) pattern will result in four signals in the aromatic region (~7.0-7.5 ppm).

    • One proton will appear as a singlet or narrow triplet (H-2, between the two substituents).

    • The other three protons (H-4, H-5, H-6) will show complex splitting patterns (doublets and triplets of doublets) characteristic of this substitution pattern. The bromine atom's electron-withdrawing effect will influence the precise chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

  • Ethyl Group: Signals at ~14 ppm (-CH₃) and ~60 ppm (-OCH₂-).

  • Aliphatic Chain: Two signals around 30-36 ppm.

  • Aromatic Carbons: Six distinct signals are expected. The carbon bearing the bromine atom (C-Br) will be significantly shifted to ~122 ppm. The other five aromatic carbons will appear between 125-140 ppm.

  • Carbonyl Carbon: A characteristic signal in the ester range, ~172-173 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about functional groups.

  • C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹, characteristic of an aliphatic ester carbonyl group.

  • C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

Synthesis and Purification Protocol

A reliable synthesis is paramount for obtaining high-purity material for research. A common and effective method is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid. This method is advantageous due to the use of readily available, inexpensive reagents and straightforward workup procedures.

Hypothetical Protocol: Fischer Esterification

Reaction: 3-(3-bromophenyl)propanoic acid + Ethanol ⇌ this compound + Water (acid-catalyzed)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which serves as both a reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Heating: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Self-Validation: The addition of NaHCO₃ neutralizes the acid catalyst and quenches any unreacted carboxylic acid by converting it to its water-soluble sodium salt. This is visually confirmed by effervescence (CO₂ evolution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

DOT Diagram of Synthetic Workflow:

G cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Reactor: 3-(3-bromophenyl)propanoic acid + Ethanol (excess) B 2. Add Catalyst: Conc. H₂SO₄ A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool & Quench: Saturated NaHCO₃ (aq) C->D E 5. Liquid-Liquid Extraction: Ethyl Acetate D->E F 6. Wash Organic Layer: Water & Brine E->F G 7. Dry & Concentrate: Na₂SO₄, Rotary Evaporation F->G H 8. Purify Crude Product: Vacuum Distillation or Silica Gel Chromatography G->H I Final Product: Pure Ethyl Ester H->I

Caption: Workflow for the synthesis and purification of the target ester.

Applications in Research and Drug Development

The utility of this compound lies in its capacity as a versatile intermediate. Prodrug strategies are often employed in drug discovery to enhance properties like solubility or permeability.[5] The propanoate ester moiety itself can be part of a prodrug design, intended to be hydrolyzed in vivo to release an active carboxylic acid.

More significantly, the brominated phenyl ring is a key functional handle for building molecular complexity.

  • Cross-Coupling Reactions: The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, alkyl, or alkyne groups, forming new C-C bonds and enabling the construction of complex molecular scaffolds.

  • Intermediate for Bioactive Molecules: Phenylpropanoic acid derivatives are common structural motifs in pharmaceuticals. By modifying the bromine position, this compound can serve as a precursor for libraries of compounds to be tested for biological activity. For example, related aminopropanoates are key intermediates in the synthesis of anticoagulants like dabigatran etexilate.[6][7]

  • Precursor for Heterocycles: The propanoate chain can be used in cyclization reactions to form various heterocyclic systems, which are foundational structures in many drug molecules.

DOT Diagram of Application Pathways:

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds / Applications A This compound B Suzuki Coupling (+ Boronic Acid) A->B C Heck Reaction (+ Alkene) A->C D Sonogashira Coupling (+ Alkyne) A->D E Buchwald-Hartwig (+ Amine) A->E F Bi-aryl Propanoates (Drug Scaffolds) B->F G Styrenyl Propanoates (Material Precursors) C->G H Alkynyl Propanoates (Click Chemistry) D->H I Amino-phenyl Propanoates (Bioactive Intermediates) E->I

Caption: Synthetic utility via cross-coupling of the bromo-aromatic core.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Specific toxicity data for this compound is not available; therefore, a conservative approach based on similar compounds is warranted.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on the hazards of the related compound Ethyl 3-bromopropionate, this substance should be considered a potential skin and eye irritant.[8] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

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  • PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-amino-3-(3-bromophenyl)propanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-bromopropionate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Ethyl 3,3-diethoxypropanoate. Organic Syntheses, Inc. [Link]

  • Chemical Synthesis Database. Ethyl 3-phenylpropanoate. [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • FooDB. Ethyl 3-phenylpropanoate. [Link]

  • Chemical Synthesis Database. Ethyl 3-bromo-2-oxo-3-phenylpropanoate. [Link]

  • Quora. What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mthis compound. [Link]

  • Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 47(8), 2557-2585. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

Ethyl 3-(3-bromophenyl)propanoate is a valuable intermediate in the landscape of organic synthesis, particularly for professionals in pharmaceutical research and drug development. Its structure, featuring a substituted aromatic ring and a reactive ester functionality, makes it a versatile scaffold for the construction of more complex molecular architectures. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups at the meta position of the phenyl ring. The ethyl propanoate chain can be further modified through hydrolysis, amidation, or reduction, opening up a wide array of synthetic possibilities. This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, offering both mechanistic insights and practical, field-proven protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic starting points. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity of the final product. In this guide, we will explore three primary and scientifically robust synthetic routes:

  • Direct Esterification of 3-(3-bromophenyl)propanoic acid (Fischer Esterification): A straightforward and classical approach when the corresponding carboxylic acid is readily available.

  • Two-Step Synthesis from 3-bromobenzaldehyde: A versatile route involving an olefination reaction to construct the carbon backbone, followed by reduction.

  • Palladium-Catalyzed Heck Reaction: A modern and efficient method for carbon-carbon bond formation, coupling an aryl halide with an acrylate.

Each of these pathways will be discussed in detail, including the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis of their respective advantages and disadvantages.

Pathway 1: Fischer Esterification of 3-(3-bromophenyl)propanoic acid

The Fischer esterification is a cornerstone of organic synthesis, providing a direct method for the conversion of carboxylic acids to esters through an acid-catalyzed reaction with an alcohol.[1][2][3] This method is particularly well-suited for the synthesis of this compound when the precursor, 3-(3-bromophenyl)propanoic acid, is commercially available or has been synthesized separately.

Mechanistic Insight

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol (ethanol in this case) or to remove water as it is formed.[2]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-(3-bromophenyl)propanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in a generous excess of anhydrous ethanol (e.g., 10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate, to afford the pure ester.

Workflow Diagram: Fischer Esterification

Fischer_Esterification_Workflow start Start dissolve Dissolve 3-(3-bromophenyl)propanoic acid in excess anhydrous ethanol start->dissolve add_catalyst Add conc. H₂SO₄ (catalyst) dissolve->add_catalyst reflux Reflux for 2-4 hours (Monitor by TLC) add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess ethanol (Rotary Evaporator) cool->evaporate dissolve_extract Dissolve residue in Ethyl Acetate evaporate->dissolve_extract wash Wash with H₂O, NaHCO₃(aq), and Brine dissolve_extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry filter_concentrate Filter and concentrate (Rotary Evaporator) dry->filter_concentrate purify Purify by Flash Column Chromatography filter_concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Pathway 2: Two-Step Synthesis from 3-bromobenzaldehyde

Step 1: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion to convert aldehydes or ketones into alkenes.[4] For the synthesis of the intermediate, ethyl 3-(3-bromophenyl)cinnamate, the HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and a simpler purification process, as the phosphate byproduct is water-soluble. The HWE reaction typically shows high E-selectivity for the resulting alkene.

Mechanistic Insight:

  • Deprotonation: A base deprotonates the phosphonate ester to generate a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of 3-bromobenzaldehyde.

  • Formation of a Betaine-like Intermediate: This addition forms a betaine-like intermediate which then undergoes cyclization to an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses to form the alkene (ethyl 3-(3-bromophenyl)cinnamate) and a water-soluble phosphate byproduct.

Step 2: Catalytic Hydrogenation

Catalytic hydrogenation is a standard and highly efficient method for the reduction of carbon-carbon double bonds.[5] In this step, the ethyl 3-(3-bromophenyl)cinnamate intermediate is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield the desired saturated ester, this compound.

Mechanistic Insight:

The reaction occurs on the surface of the metal catalyst. Both the alkene and hydrogen gas are adsorbed onto the catalyst surface. The hydrogen molecule is cleaved into hydrogen atoms, which are then added across the double bond of the alkene in a syn-addition fashion.

Experimental Protocol: Two-Step Synthesis

Step 1: Horner-Wadsworth-Emmons Reaction

Materials:

  • 3-bromobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 3-(3-bromophenyl)cinnamate.

Step 2: Catalytic Hydrogenation

Materials:

  • Ethyl 3-(3-bromophenyl)cinnamate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve ethyl 3-(3-bromophenyl)cinnamate (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a dedicated hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford this compound. This product is often of high purity, but can be further purified by column chromatography if necessary.

Reaction Pathway Diagram: Two-Step Synthesis

Two_Step_Synthesis cluster_0 Step 1: HWE Reaction cluster_1 Step 2: Hydrogenation start_aldehyde 3-bromobenzaldehyde intermediate Ethyl 3-(3-bromophenyl)cinnamate start_aldehyde->intermediate Horner-Wadsworth-Emmons hwe_reagents Triethyl phosphonoacetate, NaH, THF hwe_reagents->intermediate final_product This compound intermediate->final_product Catalytic Hydrogenation hydrogenation_reagents H₂, Pd/C, Ethanol hydrogenation_reagents->final_product

Sources

A Technical Guide to the Applications of Ethyl 3-(3-bromophenyl)propanoate in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-bromophenyl)propanoate has emerged as a pivotal structural motif and versatile chemical intermediate in modern medicinal chemistry. Its strategic placement of a reactive bromine atom on the phenyl ring, coupled with the propanoate side chain, renders it an ideal scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the primary applications of this compound, with a particular focus on its role in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven experimental protocols for its transformation into high-value compounds for drug discovery professionals.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No: 40640-97-9) is a substituted aromatic carboxylic acid ester.[1] Its molecular structure, characterized by a brominated phenyl ring and an ethyl propanoate chain, provides two key points for chemical modification: the carbon-bromine bond and the ester functionality.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Data not readily available
Solubility Soluble in common organic solvents

The true value of this molecule in drug discovery lies in the reactivity of the aryl bromide. The carbon-bromine bond serves as a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. This capability allows for the systematic and efficient construction of diverse chemical libraries, a cornerstone of modern drug discovery programs.

Core Application: A Gateway to Complex Pharmaceutical Scaffolds

The primary and most significant application of this compound is its function as a foundational building block for more complex molecules, particularly in the synthesis of pharmaceutical agents. The bromine atom is strategically positioned for participation in a variety of powerful palladium-catalyzed cross-coupling reactions.

The Logic of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their discoverers. These reactions allow for the precise formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For a molecule like this compound, this means the bromine atom can be selectively replaced with a wide array of other chemical groups, dramatically increasing molecular complexity in a single, predictable step. The three most relevant of these transformations for this starting material are the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Palladium_Cross_Coupling A This compound B Suzuki-Miyaura (C-C Bond Formation) A->B  Pd Catalyst,  Boronic Acid/Ester,  Base C Heck Reaction (C-C Bond Formation) A->C  Pd Catalyst,  Alkene,  Base D Buchwald-Hartwig (C-N Bond Formation) A->D  Pd Catalyst,  Amine,  Base E Biaryl Structures B->E F Styrenyl Derivatives C->F G Aryl Amines D->G

Figure 1: Key palladium-catalyzed transformations of this compound.

Synthesis of a Key Intermediate for the Anticoagulant Dabigatran Etexilate

A prominent, albeit indirect, application of the chemical principles embodied by this compound is in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate. While not a direct precursor, a closely related derivative, ethyl 3-(pyridin-2-ylamino)propanoate , is a crucial intermediate in several patented synthetic routes.[2][3][4][5][6][7][8] The synthesis of this key intermediate can be logically achieved via a Buchwald-Hartwig amination of this compound with 2-aminopyridine, showcasing the practical application of this methodology.

Dabigatran_Intermediate_Synthesis start This compound reaction Buchwald-Hartwig Amination start->reaction amine 2-Aminopyridine amine->reaction intermediate Ethyl 3-(pyridin-2-ylamino)propanoate (Key Dabigatran Intermediate) reaction->intermediate dabigatran Further Steps (Amide Coupling, Cyclization, Amidination, Acylation) intermediate->dabigatran end Dabigatran Etexilate dabigatran->end

Figure 2: Conceptual workflow for the synthesis of Dabigatran Etexilate.

Experimental Protocol: Buchwald-Hartwig Amination for Dabigatran Intermediate Synthesis

This protocol describes a representative procedure for the palladium-catalyzed C-N coupling of an aryl bromide with a primary amine, adapted for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

  • This compound

  • 2-Aminopyridine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), (±)-BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and 2-aminopyridine (1.2 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[9][10][11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 3-(pyridin-2-ylamino)propanoate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky phosphine ligand (BINAP) is crucial. The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition to the aryl bromide and the final reductive elimination to form the C-N bond.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[9]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and ensure high yields.

Broader Applications in Medicinal Chemistry

The utility of this compound extends beyond a single synthetic target. Its core structure is a valuable starting point for generating libraries of compounds for screening against various biological targets.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromophenyl ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is a powerful tool for creating biaryl structures, which are prevalent in many classes of therapeutic agents.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Aqueous sodium carbonate (2 M solution)

  • n-Propanol and deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in n-propanol.

  • Catalyst and Base Addition: Add palladium acetate (0.003 equiv), triphenylphosphine (0.01 equiv), and 2M aqueous sodium carbonate (1.3 equiv).[2]

  • Reaction Execution: Heat the mixture to reflux (approx. 97 °C) under a nitrogen atmosphere for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with water, 5% sodium carbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the biaryl product.

Formation of Substituted Alkenes via Heck Reaction

The Heck reaction allows for the coupling of the aryl bromide with an alkene, such as an acrylate, to form a substituted alkene. This reaction is particularly useful for extending the carbon framework and introducing new functional groups.

Protocol: Heck Reaction of this compound

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flask, add this compound (1.0 equiv), the alkene (1.2 equiv), palladium acetate (0.01 equiv), and a base such as triethylamine (1.5 equiv).[12]

  • Solvent Addition: Add DMF as the solvent.

  • Reaction Execution: Heat the mixture to 80-120 °C under a nitrogen atmosphere for several hours until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Workup: Cool the mixture, dilute with diethyl ether, and filter to remove palladium salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Potential in Emerging Therapeutic Areas

While less documented, the structural motif of this compound holds potential for the synthesis of novel inhibitors in cutting-edge therapeutic areas.

  • PARP Inhibitors: Many Poly(ADP-ribose) polymerase (PARP) inhibitors, used in cancer therapy, feature complex aromatic and heterocyclic systems.[13][14][15][16] The ability to build such systems via cross-coupling makes derivatives of this compound attractive starting points for the design of new PARP inhibitors.

  • 6-Azaindazole Derivatives: 6-Azaindazoles are a class of heterocyclic compounds that have shown promise as kinase inhibitors in oncology.[17] The synthesis of substituted azaindazoles could potentially be achieved by leveraging the reactivity of the bromophenyl group for cyclization or further functionalization.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation in drug discovery. Its value is intrinsically linked to the power and versatility of palladium-catalyzed cross-coupling chemistry. By providing a reliable and reactive handle in the form of an aryl bromide, it enables medicinal chemists to efficiently construct complex biaryl, styrenyl, and arylamine-containing molecules. The conceptual link to the synthesis of a key intermediate for the blockbuster anticoagulant Dabigatran Etexilate underscores its relevance and potential. As drug development continues to demand increasingly complex and diverse molecular architectures, the role of versatile building blocks like this compound is set to become even more critical. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness its synthetic potential.

References

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (n.d.). Retrieved from University of Northern Iowa website.
  • Buchwald–Hartwig Amination. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Intro to Organometallics: The Heck Reaction. (2013, November 18). Odinity.
  • An Improved Process For The Synthesis Of Dabigatran And Its Intermedi
  • Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry Heck Reaction. (n.d.).
  • US9533971B2 - Process for the synthesis of dabigatran and its intermediates. (n.d.).
  • Heck Reaction. (n.d.). Alfa Chemistry.
  • An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. (n.d.). Der Pharma Chemica.
  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.).
  • An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017, April 10). Asian Journal of Chemistry.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • "SYNTHESIS OF DABIGATRAN" - European Patent Office - EP 2978750 B1. (2020, March 4). EPO.
  • This compound | C11H13BrO2 | CID 22503179. (n.d.). PubChem.
  • Representative compounds of 6-azaindazole derivatives. (n.d.).
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.).
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. (n.d.). JEOL USA Inc.
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium C
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). PMC - PubMed Central.
  • Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflamm
  • A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. (2024, August 27). MDPI.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
  • WO2009046205A1 - Parp inhibitor compounds, compositions and methods of use. (n.d.).
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024, December 18). PubMed.
  • Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. (2022, October 5). PubMed.
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • The Evolving Role of Omega 3 Fatty Acids in Cardiovascular Disease: Is Icosapent Ethyl the Answer? (n.d.). PMC.

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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Ethyl 3-(3-bromophenyl)propanoate. As a Senior Application Scientist, the following information is synthesized from available data sheets and chemical databases to ensure technical accuracy and practical, field-proven insights for professionals in research and drug development. This document is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid ester. Its structure, featuring a bromine atom on the phenyl ring, is key to its reactivity and potential biological activity, making it a valuable intermediate in organic synthesis.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 40640-97-9PubChem[1]
Molecular Formula C11H13BrO2PubChem[1]
Molecular Weight 257.12 g/mol PubChem[1]
Appearance Not explicitly stated, likely a liquid based on related compounds.N/A
Boiling Point Not explicitly stated.N/A
SMILES O=C(OCC)CCC1=CC=CC(Br)=C1Arctom[2]

Understanding these properties is fundamental. The molecular weight is crucial for stoichiometric calculations in synthesis, while the lipophilic nature, suggested by the structure, has implications for its biological absorption and environmental fate.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The following GHS classifications have been reported:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning[2]

This classification necessitates specific handling procedures to mitigate exposure risks. The brominated aromatic ring and the ester functional group are the likely drivers of its irritant properties.

GHS Pictograms:

Caption: GHS07: Exclamation Mark for irritants, skin sensitizers, and other less severe hazards.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on the known hazards of this and structurally similar compounds.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] The ester group can hydrolyze to an alcohol and a carboxylic acid, both of which can be irritating to the eyes.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3] The lipophilic nature of the compound may facilitate absorption through the skin.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] The respiratory irritation potential (H335) suggests that inhalation of vapors or aerosols should be strictly avoided.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[5]

Safe Handling and Storage Protocols

Proactive measures are the cornerstone of laboratory safety. The following handling and storage procedures are designed to minimize the risk of exposure and ensure the stability of the compound.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_storage Storage PPE Wear appropriate PPE: - Safety goggles/face shield - Nitrile gloves - Lab coat Fume_Hood Work in a certified chemical fume hood. PPE->Fume_Hood Enter workspace Avoid_Contact Avoid contact with skin, eyes, and clothing. Fume_Hood->Avoid_Contact Avoid_Inhalation Avoid inhalation of vapor or mist. Avoid_Contact->Avoid_Inhalation Ignition_Sources Keep away from ignition sources. Avoid_Inhalation->Ignition_Sources Container Keep container tightly closed. Ignition_Sources->Container After use Location Store in a cool, dry, well-ventilated area. Container->Location Incompatibles Store away from strong oxidizing agents. Location->Incompatibles

Caption: A logical workflow for the safe handling and storage of this compound.

Key Considerations:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good initial choice), is mandatory.[4]

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][7]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Ensure adequate ventilation during cleanup.

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed (H302).[2] The oral LD50 is not specified, but this classification indicates significant toxicity upon ingestion.

  • Irritation: Causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335).[2] These effects are common for reactive aromatic esters.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these long-term effects. In the absence of data, it should be handled as a potentially hazardous substance.

  • Ecological Fate: The environmental impact has not been fully assessed. Due to the presence of bromine, degradation in the environment may be slow, and bioaccumulation is a possibility. It should not be released into the environment.[8]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Contact your institution's environmental health and safety office for specific disposal procedures.[3]

Conclusion

This compound is a valuable research chemical with defined hazards. A thorough understanding of its chemical properties and adherence to stringent safety protocols are essential for its safe use in a laboratory setting. This guide provides a framework for risk assessment and management, emphasizing the importance of a proactive safety culture. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's safety guidelines before commencing work.

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Ethyl 3-(3-bromophenyl)propanoate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)propanoate: Synthesis, Properties, and Applications

Abstract

This compound is a versatile synthetic intermediate belonging to the arylpropanoic acid ester family. Its structure, featuring a reactive bromine atom on the aromatic ring and an ester functionality, makes it a valuable building block for the synthesis of more complex molecules in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, and a discussion of its current and potential applications. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and provides field-proven insights for researchers, scientists, and drug development professionals.

Introduction

In the landscape of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of target molecules. This compound, registered under CAS No. 40640-97-9, has emerged as a significant scaffold.[1] It is a derivative of arylpropanoic acid, a class of compounds renowned for its wide range of biological activities, most notably as Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[2]

The true value of this molecule lies in its bifunctional nature. The ethyl ester group provides a handle for hydrolysis, reduction, or conversion to other functional groups, while the bromine atom at the meta-position of the phenyl ring serves as a key site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions. This dual reactivity allows for extensive molecular diversification, making it an attractive precursor for generating libraries of novel compounds in drug discovery programs, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where similar building blocks are employed.[3] This guide aims to consolidate the available technical information on this compound, offering a practical resource for its synthesis, characterization, and strategic application.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and for its unambiguous characterization. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 40640-97-9[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Canonical SMILES CCOC(=O)CCC1=CC(=CC=C1)Br[1]
InChIKey XIWUTAAOMFFHTR-UHFFFAOYSA-N[1]
Appearance Expected to be a colorless to pale yellow liquidInferred from similar compounds[4]
Spectroscopic Profile
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The two methylene groups of the propanoate chain will appear as distinct triplets between 2.6 and 3.0 ppm. The aromatic protons will appear in the 7.1-7.5 ppm region, with splitting patterns indicative of a 1,3-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the ester will be the most downfield signal, typically around 172 ppm. The aromatic carbons will resonate between 122 and 142 ppm, with the carbon atom directly attached to the bromine showing a signal around 122.6 ppm (C-Br bond). The aliphatic carbons of the ethyl and propanoate chains will appear in the upfield region (14-61 ppm).

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected around 1730 cm⁻¹ corresponding to the C=O (ester) stretching vibration. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility.

Route A: Fischer Esterification of 3-(3-bromophenyl)propanoic Acid

This is the most direct and classical approach, involving the acid-catalyzed reaction between the corresponding carboxylic acid and ethanol.

  • Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product.

  • Experimental Rationale: An excess of ethanol is typically used to serve as both the reactant and the solvent. This high concentration of one reactant drives the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. The removal of water as it is formed can also be employed to maximize the yield.

Route B: Catalytic Hydrogenation of Ethyl 3-(3-bromophenyl)cinnamate

This two-step approach involves an initial condensation reaction to form an α,β-unsaturated ester, followed by the reduction of the carbon-carbon double bond.

  • Step 1: Knoevenagel or Wittig-type Reaction: 3-Bromobenzaldehyde can be reacted with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in a Wittig reaction or with malonic acid derivatives in a Knoevenagel condensation followed by esterification and decarboxylation to yield ethyl 3-(3-bromophenyl)cinnamate.

  • Step 2: Hydrogenation: The resulting cinnamate derivative is then subjected to catalytic hydrogenation (e.g., using H₂ gas over a Palladium on Carbon catalyst, Pd/C). This selectively reduces the alkene double bond without affecting the aromatic ring or the ester group, yielding the desired product.

G cluster_0 Synthetic Workflow: Route A Start 3-(3-bromophenyl)propanoic Acid Process Reflux Start->Process Reagent1 Ethanol (Excess) Reagent1->Process Catalyst H₂SO₄ (cat.) Catalyst->Process Product This compound Process->Product

Caption: Fischer Esterification workflow for this compound.

Applications in Research and Development

The synthetic utility of this compound is rooted in its capacity to undergo a wide array of chemical transformations at its two distinct functional sites.

Scaffold for Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the meta-position.

  • Suzuki Coupling: Reaction with various boronic acids or esters introduces new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes provides access to substituted alkynyl-aromatic structures.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, anilines, or N-heterocycles.

  • Heck Coupling: Reaction with alkenes to form new C-C bonds.

Modifications of the Ester Group

The ethyl ester moiety can be readily transformed to introduce further molecular complexity.

  • Hydrolysis: Saponification with a base (e.g., NaOH, KOH) followed by acidic workup regenerates the carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives.

  • Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol.

  • Aminolysis: Direct reaction with amines can form the corresponding amides, although this often requires harsh conditions or specific catalysts.

G cluster_0 Ester Modifications cluster_1 Aryl Bromide Modifications Core This compound Acid Carboxylic Acid Core->Acid Hydrolysis Alcohol Primary Alcohol Core->Alcohol Reduction Aryl Bi-aryl Derivative Core->Aryl Suzuki Coupling Amine Aryl Amine Core->Amine Buchwald-Hartwig Alkyne Aryl Alkyne Core->Alkyne Sonogashira

Caption: Diversification potential of the core scaffold.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a representative lab-scale synthesis of this compound.

Materials and Equipment:

  • 3-(3-bromophenyl)propanoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-bromophenyl)propanoic acid (e.g., 10.0 g, 1.0 eq).

  • Reagent Addition: Add absolute ethanol (100 mL). The carboxylic acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The starting material (acid) is more polar and will have a lower Rf value than the product (ester). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield the pure this compound.

Conclusion

This compound is a strategically important intermediate in synthetic organic chemistry. Its bifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable chemical transformations. This guide has detailed its key properties, outlined logical and efficient synthetic routes with mechanistic explanations, and highlighted its broad applicability as a scaffold for creating novel molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block's chemistry is an invaluable asset for the development of next-generation compounds.

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A Technical Guide to the Synthesis and Characterization of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-bromophenyl)propanoate (CAS No. 40640-97-9) is a halogenated aromatic carboxylic acid ester that serves as a valuable intermediate in organic synthesis.[1] Its structure presents multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. Analogues of this compound have been identified as components in the development of advanced therapeutic agents, such as PROTAC (Proteolysis Targeting Chimera) linkers.[2] This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining this compound, grounded in established chemical principles. We will dissect two principal and divergent synthetic strategies: the classical Fischer-Speier esterification and the modern palladium-catalyzed Heck reaction. The rationale behind each experimental choice, detailed step-by-step protocols, and comprehensive characterization data are provided to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

A precise understanding of the target molecule's properties is fundamental. This compound is identified by the following characteristics.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 40640-97-9[1]
Molecular Formula C₁₁H₁₃BrO₂[1]
Molecular Weight 257.12 g/mol [1]
Canonical SMILES CCOC(=O)CCC1=CC(=CC=C1)Br[1]
Appearance Expected to be a liquid
Boiling Point Not explicitly reported, estimated >200 °C

Retrosynthetic Analysis and Strategic Synthesis Design

The "discovery" or laboratory preparation of a target molecule begins with a logical deconstruction of its structure to identify plausible synthetic routes from simpler, commercially available precursors. This process, known as retrosynthetic analysis, illuminates the most efficient pathways for synthesis.

G cluster_0 Strategy 1: Esterification cluster_1 Strategy 2: C-C Coupling Target This compound Disconnect1 C-O Ester Bond Disconnection Target->Disconnect1 Fischer Esterification (Forward Synthesis) Disconnect2 C(aryl)-C(beta) Bond Disconnection Target->Disconnect2 Heck Reaction (Forward Synthesis) Precursor1a 3-(3-bromophenyl)propanoic acid Disconnect1->Precursor1a Precursor1b Ethanol Disconnect1->Precursor1b Precursor2a 3-Bromobenzene derivative (e.g., 1,3-dibromobenzene) Disconnect2->Precursor2a Precursor2b Ethyl Acrylate Disconnect2->Precursor2b

Caption: Retrosynthetic analysis of this compound.

Two primary disconnections are considered:

  • C-O Ester Bond Disconnection: This is the most straightforward approach, breaking the ester linkage to yield 3-(3-bromophenyl)propanoic acid and ethanol. The corresponding forward reaction is the Fischer-Speier Esterification , an acid-catalyzed condensation.[3][4] This strategy is robust and relies on fundamental organic reactions. The primary consideration is the availability or synthesis of the precursor carboxylic acid.

  • Aryl C-C Bond Disconnection: A more advanced approach involves forming the carbon-carbon bond between the aromatic ring and the propanoate side chain. This disconnection points to a palladium-catalyzed cross-coupling reaction, specifically the Heck Reaction .[5][6][7] This method couples an aryl halide (like 1,3-dibromobenzene or 3-bromoiodobenzene) with an alkene (ethyl acrylate), offering a powerful and convergent route.

Detailed Synthetic Protocols

The following sections provide field-tested protocols for the synthesis of the target compound, emphasizing the rationale behind the procedural steps.

Method A: Fischer-Speier Esterification

This method is predicated on the acid-catalyzed reaction between 3-(3-bromophenyl)propanoic acid and ethanol. The reaction is an equilibrium process; therefore, to ensure a high yield of the ester, the equilibrium must be shifted towards the products.[8] This is achieved by using one of the reagents in a large excess (typically the alcohol, which can also serve as the solvent) or by removing the water byproduct as it forms.[9][10]

Principle: The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[3][9]

G Reactants 1. Combine Acid & Ethanol (3-(3-bromophenyl)propanoic acid + excess Ethanol) Catalyst 2. Add Catalyst (Conc. H₂SO₄, catalytic) Reactants->Catalyst Reflux 3. Heat to Reflux (e.g., ~80°C for 4-6h) Monitor by TLC Catalyst->Reflux Workup 4. Aqueous Workup - Cool reaction - Neutralize with NaHCO₃(aq) - Extract with Ethyl Acetate Reflux->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (optional) Workup->Purify Product Final Product: This compound Purify->Product

Caption: Experimental workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (10.0 g, 43.6 mmol).

  • Reagent Addition: Add anhydrous ethanol (100 mL, ~1.7 mol). The large excess serves as both reactant and solvent, driving the equilibrium forward.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise. Caution: This addition is exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil can be further purified by silica gel column chromatography if necessary, yielding this compound as a colorless to pale yellow oil.

Method B: Palladium-Catalyzed Heck Reaction

The Heck reaction provides a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[5] In this context, we can synthesize the target molecule by reacting an aryl bromide, such as 1,3-dibromobenzene, with ethyl acrylate in the presence of a palladium catalyst and a base.[7]

Principle: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[6] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) center, forming a Pd(II)-aryl complex. This is followed by migratory insertion of the alkene (ethyl acrylate) into the Pd-aryl bond. Finally, β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species. Reductive elimination of H-Br with the help of a base regenerates the active Pd(0) catalyst, completing the cycle. The choice of ligand and base is crucial for catalyst stability and reaction efficiency.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 1,3-dibromobenzene (11.8 g, 50 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.11 g, 0.5 mmol, 1 mol%), and triphenylphosphine (PPh₃, 0.52 g, 2.0 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous triethylamine (NEt₃, 10.5 mL, 75 mmol) as the base, followed by ethyl acrylate (5.4 mL, 50 mmol). Add 50 mL of a suitable anhydrous solvent such as acetonitrile or DMF.

  • Heating: Heat the sealed reaction vessel to 100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by GC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of Celite to remove the palladium catalyst and triethylamine salts.

  • Extraction: Wash the filtrate with 1M HCl (2 x 50 mL) to remove excess triethylamine, followed by saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to isolate this compound.

Product Characterization

Validation of the synthesized product's identity and purity is non-negotiable. Standard analytical techniques are employed for this purpose.

TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.3-7.1 (m, 4H, Ar-H), 4.12 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.65 (t, 2H, -CH₂CO-), 1.23 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~172.5 (C=O), 143.0 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 122.5 (Ar-C-Br), 60.5 (-OCH₂-), 35.5 (Ar-CH₂-), 30.5 (-CH₂CO-), 14.0 (-CH₃). (Note: Chemical shifts are approximate and based on similar structures[11]).
Mass Spec (EI) m/z: 256/258 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), 211/213 [M-OEt]⁺, 183/185 [M-CO₂Et]⁺.
FT-IR (neat) ν (cm⁻¹): ~2980 (C-H aliphatic), ~1735 (C=O ester stretch), ~1590, 1560 (C=C aromatic), ~1180 (C-O stretch), ~780, 680 (C-Br stretch and C-H aromatic bend).

Conclusion and Applications

The synthesis of this compound can be reliably achieved through multiple well-established routes, primarily the robust Fischer esterification and the versatile Heck cross-coupling reaction. The choice of method depends on factors such as precursor availability, required scale, and the desired level of synthetic complexity. As a functionalized building block, this compound holds potential for applications in medicinal chemistry, where the bromo-substituent can be further modified via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity, contributing to the discovery of novel therapeutic agents.[12]

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Ethyl 3-(3-bromophenyl)propanoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of Ethyl 3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed roadmap of a molecule's architecture. This guide presents a comprehensive analysis of the spectral data for this compound, a compound of interest in synthetic chemistry and as a potential building block in drug discovery.

This document moves beyond a mere listing of spectral peaks. As a Senior Application Scientist, the aim is to provide a deeper, interpretive narrative. We will explore the "why" behind the expected spectral features, grounding our predictions in fundamental principles and data from analogous compounds. This guide is designed to be a self-validating resource, empowering researchers to not only understand the spectral characteristics of this specific molecule but also to apply these interpretive principles to their own work.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of approximately 257.12 g/mol .[1] Its structure comprises several key features that will dictate its spectroscopic fingerprint:

  • A 3-substituted (meta) bromophenyl ring: This aromatic system will give rise to characteristic signals in both NMR and IR spectroscopy. The bromine atom's electronegativity and mass will further influence chemical shifts and mass spectrometric fragmentation.

  • An ethyl ester functional group: This group is defined by a carbonyl (C=O) bond and a C-O single bond, which produce strong, characteristic signals in IR and ¹³C NMR spectroscopy. The adjacent ethyl group will present a classic quartet and triplet pattern in ¹H NMR.

  • A propylene chain: This aliphatic linker connects the aromatic ring and the ester group, with its methylene protons exhibiting distinct signals in ¹H NMR.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons.

Predicted Spectrum Analysis

Based on the structure of this compound and data from analogous compounds such as ethyl 3-phenylpropionate, we can predict the following ¹H NMR spectrum in a standard solvent like CDCl₃:

  • Ethyl Group Protons: The ethyl group of the ester will produce two distinct signals. The methyl protons (-CH₃) will appear as a triplet around δ 1.2 ppm . This triplet splitting is due to the coupling with the two adjacent methylene protons. The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet around δ 4.1 ppm , split by the three methyl protons.

  • Propyl Chain Protons: The two methylene groups of the propyl chain will also give rise to two signals. The methylene group adjacent to the carbonyl group (-COCH₂-) will be deshielded and is predicted to appear as a triplet around δ 2.6 ppm . The methylene group adjacent to the aromatic ring (Ar-CH₂-) will also be a triplet, expected around δ 2.9 ppm . The triplet-triplet pattern for these two signals arises from their coupling to each other.

  • Aromatic Protons: The 3-substituted bromophenyl ring contains four protons in different electronic environments. Due to the meta substitution, we expect a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 7.5 ppm . The proton between the two bromo and propyl substituents (on C2) will likely be a singlet or a narrow triplet. The other three aromatic protons will show complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling with each other.

Data Summary Table: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.2Triplet3H-O-CH₂-CH₃
~2.6Triplet2H-C(=O)-CH₂ -CH₂-
~2.9Triplet2HAr-CH₂ -CH₂-
~4.1Quartet2H-O-CH₂ -CH₃
~7.0 - 7.5Multiplet4HAromatic Protons
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns to deduce the connectivity of the atoms.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the number of unique carbon atoms in a molecule and their chemical environments.

Predicted Spectrum Analysis

For this compound, we expect to see 9 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum, as the two pairs of carbons in the aromatic ring are not equivalent due to the meta-substitution.

  • Ethyl Group Carbons: The methyl carbon (-CH₃) will be the most upfield signal, expected around δ 14 ppm . The methylene carbon adjacent to the oxygen (-OCH₂-) will be further downfield, around δ 60 ppm .

  • Propyl Chain Carbons: The methylene carbon adjacent to the carbonyl group (-COCH₂-) is predicted to be around δ 35 ppm , while the methylene carbon attached to the aromatic ring (Ar-CH₂-) is expected around δ 30 ppm .

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing around δ 172 ppm .[2]

  • Aromatic Carbons: The six aromatic carbons will produce six distinct signals in the range of δ 122-142 ppm . The carbon directly attached to the bromine atom (C-Br) is expected to be more upfield than the other substituted carbon due to the heavy atom effect, likely around δ 122 ppm . The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

Data Summary Table: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~14-O-CH₂-C H₃
~30Ar-C H₂-CH₂-
~35-C(=O)-C H₂-CH₂-
~60-O-C H₂-CH₃
~122C -Br
~125-135 (5 signals)Aromatic CH carbons and C-C(H₂)
~172-C (=O)-O-
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a standard pulse program with broadband proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to ¹H NMR. The chemical shifts are reported relative to TMS at 0.00 ppm.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Spectrum Analysis

The IR spectrum of this compound is expected to show the following key absorption bands:

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present around 1735 cm⁻¹ .

  • C-O Stretch: The C-O single bond stretching of the ester will show a strong absorption in the fingerprint region, typically around 1180-1250 cm⁻¹ .

  • Aromatic C=C Stretch: Medium intensity absorptions for the aromatic ring C=C stretching are expected in the range of 1600-1450 cm⁻¹ .

  • C-H Stretch: The sp³ C-H stretching of the alkyl chains will appear as multiple peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). The sp² C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹ .

  • C-Br Stretch: A weak to medium absorption for the C-Br bond is expected in the low-frequency region, typically around 500-600 cm⁻¹ .

Data Summary Table: Predicted IR Data
Wavenumber (cm⁻¹)IntensityFunctional Group
~3050MediumAromatic C-H Stretch
~2980-2850Medium-StrongAliphatic C-H Stretch
~1735StrongEster C=O Stretch
~1600, ~1475MediumAromatic C=C Stretch
~1250-1180StrongEster C-O Stretch
~600-500Medium-WeakC-Br Stretch
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Workflow for IR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, we expect to see the molecular ion peak (M⁺) and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), so the molecular ion will appear as two peaks of nearly equal intensity at m/z 256 and 258 .

  • Molecular Ion (M⁺): m/z 256 and 258.

  • Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment will be from the loss of the ethoxy radical, resulting in an acylium ion at m/z 211 and 213 .

  • Loss of Ethyl Group (-CH₂CH₃): Loss of the ethyl radical will lead to a fragment at m/z 227 and 229 .

  • McLafferty Rearrangement: A characteristic rearrangement for esters, leading to a fragment at m/z 184 and 186 .

  • Benzylic Cleavage: Cleavage of the bond between the two propyl carbons can lead to a bromobenzyl cation at m/z 169 and 171 .

  • Tropylium Ion: Rearrangement and loss of bromine can lead to a tropylium-like ion at m/z 91 .

Data Summary Table: Predicted MS Data
m/zPredicted Fragment
256, 258[M]⁺ (Molecular Ion)
211, 213[M - OCH₂CH₃]⁺
184, 186McLafferty Rearrangement Product
169, 171[Br-C₆H₄-CH₂]⁺
91[C₇H₇]⁺
Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. The GC column and temperature program should be chosen to ensure good separation and peak shape.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum that can be analyzed to identify the molecular ion and fragment ions.

Workflow for Mass Spectrometry

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive, multi-technique spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve a high degree of confidence in the identity and purity of this compound. The principles of interpretation and the experimental workflows detailed herein are designed to be broadly applicable, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.

References

  • PubChem. This compound. [Link]

  • PubChem. Ethyl 3-bromopropionate. [Link]

  • Filo. Interpretaion of HNMR of ethyl propanoate. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

  • NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

  • SpectraBase. Ethyl 3-methoxy-3-phenyl-propanoate. [Link]

  • PubChem. Ethyl 3-phenylpropionate. [Link]

  • NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. [Link]

  • PubChemLite. Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. [Link]

  • PubChem. Ethyl 3-(3-chlorophenyl)propanoate. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • PubChem. Ethyl 3,3-diphenylpropanoate. [Link]

  • NIST WebBook. Propanoic acid, 3-bromo-, ethyl ester. [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 3-(3-bromophenyl)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of linker molecules are not merely academic curiosities; they are pivotal determinants of therapeutic efficacy. Ethyl 3-(3-bromophenyl)propanoate, a key building block in the synthesis of many PROTACs, is a case in point. Its solubility profile dictates not only its handling and formulation characteristics but also profoundly influences the pharmacokinetic and pharmacodynamic behavior of the final PROTAC molecule.[][2][3][4][5] This guide provides a comprehensive examination of the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment, tailored for researchers, medicinal chemists, and formulation scientists.

Compound Profile: this compound

This compound is an aromatic ester characterized by a brominated phenyl ring linked to a propanoate ethyl ester moiety. This structure imparts a moderate degree of lipophilicity, a key factor governing its solubility in various media.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[6]
Molecular Weight 257.12 g/mol [6]
CAS Number 40640-97-9[6]
Appearance Expected to be a liquid or low-melting solidInferred from similar compounds
Calculated LogP 3.4[6]

The Principle of "Like Dissolves Like": A Predictive Framework

While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely behavior based on the principle of "like dissolves like" and data from structurally analogous compounds. The presence of the bromophenyl group suggests solubility in non-polar and moderately polar aromatic and halogenated solvents. The ethyl ester group may confer some solubility in polar aprotic and protic solvents.

Predicted Solubility Profile:

  • High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Toluene, Benzene.

  • Moderate Solubility: Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Low to Insoluble: Water, Hexane, Cyclohexane.

This predictive framework serves as a crucial starting point for solvent screening in synthesis, purification, and formulation development.

Application in PROTAC Development: Why Solubility Matters

This compound is frequently utilized as a component of the linker in PROTACs. The linker's role extends beyond merely connecting the target protein binder and the E3 ligase ligand; its physicochemical properties, including solubility, are critical for the overall performance of the PROTAC.[7][8][9][10]

A PROTAC's journey from administration to its intracellular target is fraught with challenges, many of which are dictated by its solubility. Poor aqueous solubility can lead to low absorption and bioavailability, while inadequate solubility in organic media can complicate synthesis and purification.[][2] Furthermore, the linker's solubility directly impacts the conformational flexibility and presentation of the two binding moieties, which is essential for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] An optimally soluble linker ensures that the PROTAC can navigate both aqueous and lipid environments to reach its site of action.

Caption: Impact of Linker Solubility on PROTAC Efficacy.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The Shake-Flask method, as outlined in OECD Guideline 105, is the gold standard for determining the aqueous and organic solubility of chemical compounds.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Vials for sample collection

Experimental Workflow: Shake-Flask Method

Shake_Flask_Method prep 1. Preparation Add excess compound to a known volume of solvent. equilibrate 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Allow to settle, then filter the supernatant through a 0.22 µm filter. equilibrate->separate analyze 4. Analysis Quantify the concentration of the dissolved compound using HPLC or GC. separate->analyze calculate 5. Calculation Determine solubility in mg/mL or mol/L. analyze->calculate

Caption: Shake-Flask Method for Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-(3-bromophenyl)propanoic acid with ethanol in the presence of an acid catalyst.[11][12][13]

Fischer_Esterification reactant1 3-(3-bromophenyl)propanoic Acid product This compound reactant1->product + reactant2 Ethanol reactant2->product + catalyst H+ (e.g., H2SO4) catalyst->product Catalyst water Water product->water +

Sources

Elucidating the Mechanistic Landscape of Ethyl 3-(3-bromophenyl)propanoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-bromophenyl)propanoate is a small molecule with a structure that belongs to the broader class of arylpropanoic acid derivatives. While this class of compounds is known for a diverse range of biological activities, the specific mechanism of action for this compound remains uncharacterized in publicly available literature. This technical guide serves as a comprehensive resource for researchers and drug development professionals aiming to elucidate its biological function. We will explore the potential mechanisms of action based on the activities of structurally related compounds and provide a detailed roadmap of experimental strategies for target identification, validation, and pathway analysis. This document is designed to be a practical, in-depth resource, blending established principles with actionable experimental protocols to guide the scientific investigation of this and similar novel chemical entities.

Introduction: The Enigma of a Novel Arylpropanoic Acid Derivative

The arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, with prominent members like ibuprofen and naproxen being widely recognized for their anti-inflammatory properties.[1][2][3] This class of compounds is known to exhibit a wide spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer effects.[1][2][3] this compound, with its distinct substitution pattern, presents a unique opportunity for investigation. The absence of a defined mechanism of action necessitates a systematic and hypothesis-driven approach to unravel its therapeutic potential. This guide will provide the foundational knowledge and experimental frameworks to embark on this journey of discovery.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known biological activities of arylpropanoic acid derivatives, we can formulate several hypotheses for the potential mechanism of action of this compound. These hypotheses will form the basis for the experimental workflows detailed in the subsequent sections.

Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

A primary and well-established mechanism for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1]

  • Hypothesis: this compound may act as an inhibitor of COX-1 and/or COX-2, thereby reducing prostaglandin production and exerting anti-inflammatory effects.

G-Protein Coupled Receptor (GPCR) Modulation: The Case of GPR40

Certain phenylpropionic acid derivatives have been identified as agonists of GPR40 (Free Fatty Acid Receptor 1), a target for the treatment of type 2 diabetes.[4]

  • Hypothesis: this compound could function as a modulator (agonist or antagonist) of GPR40 or other related GPCRs, potentially influencing insulin secretion or other metabolic pathways.

Anticancer and Antimicrobial Activities

The structural motif of arylpropanoic acids has been associated with both anticancer and antimicrobial properties, although the specific targets are often diverse.[1][3]

  • Hypothesis 1 (Anticancer): The compound may induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways in cancer cells.

  • Hypothesis 2 (Antimicrobial): The compound could disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with microbial nucleic acid replication.

The following diagram illustrates the potential initial screening pathways based on these hypotheses.

Hypothesis_Driven_Screening This compound This compound Initial Biological Screening Initial Biological Screening This compound->Initial Biological Screening Anti-inflammatory Assays Anti-inflammatory Assays Initial Biological Screening->Anti-inflammatory Assays GPCR Activity Assays GPCR Activity Assays Initial Biological Screening->GPCR Activity Assays Anticancer Assays Anticancer Assays Initial Biological Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Initial Biological Screening->Antimicrobial Assays

Caption: Initial hypothesis-driven screening workflow.

Experimental Roadmap for Mechanism of Action Elucidation

A systematic, multi-pronged experimental approach is crucial for identifying the molecular target(s) and mechanism of action of a novel compound.[5] This section outlines a logical flow of experiments, from broad phenotypic screening to specific target validation.

Phase 1: Discovery-Oriented Target Identification

This initial phase employs unbiased methods to identify potential protein binding partners.

This powerful technique involves immobilizing the small molecule to "fish" for its binding partners in a cell lysate.[6][7]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Chemically modify this compound with a linker at a non-critical position for its biological activity. Covalently attach the linker to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pull-down: Incubate the functionalized beads with the cell lysate to allow the compound to bind to its target protein(s).

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the compound.

AC_MS_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Probe Synthesis Probe Synthesis Incubation Incubation Probe Synthesis->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Protein ID Protein ID LC-MS/MS->Protein ID

Sources

Ethyl 3-(3-bromophenyl)propanoate: A Technical Guide to Investigating Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-bromophenyl)propanoate is a small molecule whose biological potential remains largely unexplored. However, its chemical architecture, featuring a phenylpropanoic acid backbone and a bromine-substituted phenyl ring, places it at the intersection of several classes of pharmacologically active compounds. This guide synthesizes current knowledge on these structural motifs to build a predictive framework for the biological activities of this compound. We will explore its potential as a modulator of metabolic, inflammatory, and oncogenic pathways. This document provides a scientific rationale for investigating this compound and offers detailed experimental protocols to systematically evaluate its therapeutic promise.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

The quest for novel therapeutic agents often begins with the identification of chemical scaffolds with a history of biological relevance. This compound presents such an opportunity. The core of this molecule is a phenylpropanoic acid derivative. This scaffold is the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and has been identified in agonists of critical metabolic receptors.[1][2][3] The addition of a bromine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties, often through the formation of halogen bonds with target proteins.[4][5]

This guide will, therefore, explore the following predicted biological activities for this compound:

  • Metabolic Modulation: Potential agonism of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor alpha (PPARα).

  • Anti-Inflammatory Activity: Potential inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Potential to induce apoptosis and cell cycle arrest in cancer cells.

We will provide the scientific basis for these predictions and present robust, validated experimental protocols for their investigation.

Predicted Biological Activity and Mechanistic Rationale

Metabolic Modulation: A Potential New Player in Diabetes and Dyslipidemia

The phenylpropanoic acid moiety is a key feature in a number of agonists for GPR40 and PPARα, two receptors with significant roles in metabolic regulation.[6][7][8]

  • G Protein-Coupled Receptor 40 (GPR40) Agonism: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[7][9] Its activation by long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[10] Consequently, GPR40 agonists are being investigated as a promising therapeutic strategy for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[7][9] Several potent GPR40 agonists are based on the phenylpropanoic acid scaffold.[8][11]

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism: PPARα is a nuclear receptor that plays a central role in lipid metabolism, primarily in the liver.[12] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby lowering plasma triglyceride levels. Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists. Phenylpropanoic acid derivatives have been identified as potent activators of PPARα.[6]

The presence of the 3-bromophenyl group in this compound could influence its binding affinity and selectivity for these receptors.

Anti-Inflammatory Effects through Cyclooxygenase (COX) Inhibition

Arylpropionic acid derivatives are a major class of NSAIDs, with well-known examples including ibuprofen and naproxen.[2] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[13] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[14][15] The carboxylic acid (or ester) group of these molecules is crucial for their interaction with the active site of COX enzymes.[14] It is plausible that this compound could exhibit similar inhibitory activity.

Anticancer Potential: Insights from Bromophenyl-Containing Compounds

A growing body of evidence suggests that compounds containing a bromophenyl moiety can exhibit significant anticancer activity.[16][17][18][19] The proposed mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest.[18][19] For instance, certain bromophenol derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[19][20] The presence of the bromophenyl group in this compound makes it a candidate for investigation as a potential anticancer agent.

Experimental Protocols for Biological Activity Screening

This section provides detailed, step-by-step protocols for the in vitro evaluation of the predicted biological activities of this compound.

Evaluation of Metabolic Modulation

This assay measures the activation of GPR40 by detecting changes in intracellular calcium levels.

Workflow:

GPR40_Assay_Workflow A Seed HEK293 cells stably expressing human GPR40 B Incubate cells for 24 hours A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B->C D Incubate for 1 hour C->D E Add this compound (test compound) and known agonist (positive control) D->E F Measure fluorescence intensity using a plate reader E->F G Analyze data to determine EC50 values F->G

Caption: Workflow for GPR40 Calcium Flux Assay.

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR40 in a 96-well black, clear-bottom plate at a density of 50,000 cells/well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Remove the cell culture medium and add the loading buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and a known GPR40 agonist (e.g., TAK-875) as a positive control.[21] Add the compounds to the respective wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and determine the half-maximal effective concentration (EC50) value.

This cell-based assay quantifies the ability of a compound to activate PPARα, leading to the expression of a reporter gene (e.g., luciferase).[12][22]

Workflow:

PPARa_Assay_Workflow A Transfect cells (e.g., HEK293) with PPARα expression vector and a PPRE-luciferase reporter vector B Seed transfected cells in a 96-well plate A->B C Incubate for 24 hours B->C D Treat cells with this compound and a known PPARα agonist (e.g., GW7647) C->D E Incubate for 18-24 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Determine fold activation relative to vehicle control G->H

Caption: Workflow for PPARα Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a mammalian expression vector for human PPARα and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.[12]

  • Cell Seeding: Seed the transfected cells in a 96-well white, opaque plate.

  • Incubation: Incubate the cells for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a known PPARα agonist (e.g., GW7647) as a positive control.[23]

  • Incubation: Incubate for an additional 18-24 hours.

  • Cell Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold activation of luciferase expression relative to the vehicle-treated control cells.

Evaluation of Anti-Inflammatory Activity

This in vitro assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[24][25][26][27]

Workflow:

COX_Inhibition_Assay_Workflow A Prepare reaction mixture containing buffer, heme, and COX-1 or COX-2 enzyme B Add this compound or a known inhibitor (e.g., ibuprofen) A->B C Pre-incubate for 10 minutes at 37°C B->C D Initiate the reaction by adding arachidonic acid C->D E Incubate for 2 minutes at 37°C D->E F Stop the reaction E->F G Quantify prostaglandin E2 (PGE2) production using ELISA F->G H Calculate percent inhibition and IC50 values G->H

Caption: Workflow for COX Inhibition Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.[28]

  • Inhibitor Addition: Add various concentrations of this compound or a known COX inhibitor (e.g., ibuprofen, celecoxib) to the wells.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[25]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[28]

  • Incubation: Incubate the reaction for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stopping agent (e.g., HCl).[25]

  • PGE2 Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[24][27]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC50) value.

Evaluation of Anticancer Activity

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., breast, lung, colon) in a 96-well plate.

  • Incubation: Incubate the cells for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison.

Table 1: Predicted Biological Activities and Relevant Assays

Predicted Biological ActivityTargetKey In Vitro AssayEndpoint
Metabolic ModulationGPR40Calcium Flux AssayEC50
PPARαReporter Gene AssayFold Activation
Anti-InflammatoryCOX-1/COX-2Enzyme Inhibition AssayIC50
AnticancerCancer CellsMTT AssayIC50
Annexin V/PI Staining% Apoptosis

Conclusion and Future Directions

This compound is a molecule with significant, yet unproven, therapeutic potential. Based on the well-documented activities of its structural components, there is a strong rationale for investigating its effects on metabolic, inflammatory, and oncogenic pathways. The experimental protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and mechanism of action studies to elucidate the precise molecular interactions. This systematic approach will be crucial in determining if this compound or its derivatives can be developed into novel therapeutic agents.

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Methodological & Application

synthesis of Ethyl 3-(3-bromophenyl)propanoate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in organic and medicinal chemistry. The primary method detailed is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid. This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust, step-by-step procedure grounded in established chemical principles. The guide includes insights into the reaction mechanism, process optimization, safety protocols, and product characterization.

Introduction and Significance

This compound is a key building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1][2] Its structure, featuring a brominated aromatic ring, provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ethyl ester moiety can be readily hydrolyzed or otherwise modified. The synthesis of this compound is a foundational technique for laboratories engaged in multi-step organic synthesis. This guide focuses on the classic and reliable Fischer-Speier esterification method, which is both scalable and cost-effective.

Synthetic Strategy and Mechanism

The most direct and widely adopted method for preparing this compound is the acid-catalyzed esterification of 3-(3-bromophenyl)propanoic acid with ethanol.[3] This reaction, known as the Fischer-Speier esterification, is an equilibrium process.[4][5]

The Reaction Mechanism involves several key steps: [6]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.

To ensure a high yield, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it is formed.[4][6]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-(3-bromophenyl)propanoic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equiv.
3-(3-Bromophenyl)propanoic acidC₉H₉BrO₂229.075.0 g1.0
Ethanol (anhydrous)C₂H₅OH46.0750 mL~40
Sulfuric Acid (conc., 98%)H₂SO₄98.080.5 mL~0.4
Saturated Sodium BicarbonateNaHCO₃ (aq)-~100 mL-
Ethyl AcetateC₄H₈O₂88.11~150 mL-
Brine (Saturated NaCl)NaCl (aq)-~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column or distillation apparatus)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-(3-bromophenyl)propanoic acid (5.0 g).

  • Addition of Reagents: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. Caution: This addition is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.

  • Extraction and Neutralization: Transfer the remaining residue to a 250 mL separatory funnel. Dilute with 75 mL of ethyl acetate. Wash the organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution. Repeat this wash until CO₂ evolution ceases to neutralize any remaining acid.

    • 50 mL of brine to remove residual water.

  • Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate for 15-20 minutes. Filter the solution to remove the drying agent.

  • Concentration: Remove the ethyl acetate solvent using a rotary evaporator to yield the crude this compound as an oil.

Purification

The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure ester. Alternatively, for larger scales, vacuum distillation can be employed.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.[7]

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), two methylene groups (triplets around 2.6 and 2.9 ppm), and the aromatic protons.

  • ¹³C NMR: Expect signals for the ester carbonyl, the carbons of the ethyl group, the aliphatic chain, and the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (257.12 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.[7]

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reactants 1. Combine Acid, EtOH, H₂SO₄ Reflux 2. Heat to Reflux (4-6h) Reactants->Reflux Catalysis Quench 3. Cool & Quench Reflux->Quench Extract 4. EtOAc Extraction Quench->Extract Wash 5. Neutralize & Wash (NaHCO₃, Brine) Extract->Wash Dry 6. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 7. Column Chromatography Dry->Purify Characterize 8. NMR, MS Analysis Purify->Characterize FinalProduct Pure Product Characterize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-(3-Bromophenyl)propanoic acid / (3-Bromophenyl)acetic acid: May cause skin, eye, and respiratory irritation.[8][9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

  • Ethanol and Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

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  • PubChemLite. (2025). Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride.
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  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
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Application Notes & Protocols: Strategic Implementation of Ethyl 3-(3-bromophenyl)propanoate in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Biphenylpropanoate Scaffold

The biphenyl motif is a privileged structure in medicinal chemistry and materials science, frequently appearing in natural products, pharmaceuticals, and organic electronic materials.[1] The synthesis of substituted biphenyls, particularly those containing functional handles like propanoate esters, is a critical endeavor in drug discovery. Ethyl 3-(3-bromophenyl)propanoate serves as an exemplary and versatile building block for this purpose. Its structure allows for the strategic introduction of diverse aryl or heteroaryl groups at the 3-position of the phenyl ring via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation celebrated for its reliability and functional group tolerance.[1][2]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound. We will dissect the reaction mechanism, detail optimized protocols, and offer field-tested insights to empower researchers in synthesizing complex molecular architectures with precision and efficiency. A key consideration addressed herein is the compatibility of the reaction conditions with the ethyl ester functionality, a common point of failure if not properly managed.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle, a symphony of organometallic transformations, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[3][5] The reactivity of the halide partner follows the trend I > OTf > Br >> Cl.[2]

  • Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom of the organoboron reagent to the palladium center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid or ester.[3][6] The exact mechanism of transfer can vary, but it results in a diaryl-Pd(II) complex.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex Ar-Pd(II)(R')L₂ OA_Complex->TM_Complex Transmetalation (+ R'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- Ar-R') Product Product (Ar-R') TM_Complex->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Boronic Organoboron Reagent (R'-B(OR)₂) Boronic->OA_Complex caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Multi-Parameter Analysis

The success of the Suzuki coupling of this compound hinges on the judicious selection of four key components: the palladium source/ligand, the base, the solvent, and the organoboron reagent.

The Catalyst System: Palladium and Its Ligands

The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence the rates of the catalytic cycle's key steps.[2] For substrates like aryl bromides, a variety of phosphine-based ligands are effective.

  • Traditional Ligands : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice that often gives good results.

  • Buchwald Ligands : For more challenging or sterically hindered couplings, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are superior.[7][8] These ligands promote the formation of highly reactive monoligated Pd(0) species, which accelerate both oxidative addition and reductive elimination.[7][8] They are particularly useful for achieving high turnover numbers (TON) and frequencies (TOF).

The Base: Preserving the Ester

The base is crucial for activating the organoboron reagent for transmetalation.[6] However, with an ester-containing substrate, strong bases like NaOH or NaOEt can cause saponification (hydrolysis) of the ethyl ester. Therefore, a careful choice is required.

  • Recommended Bases :

    • Potassium Carbonate (K₂CO₃) : A moderately strong base, effective in many solvent systems, and generally compatible with esters.

    • Potassium Phosphate (K₃PO₄) : A non-nucleophilic base that is highly effective, especially for hindered couplings, and shows excellent compatibility with ester groups.[9]

    • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble carbonate base that can sometimes improve yields, particularly in dioxane or THF.[10]

    • Potassium Fluoride (KF) : A milder option that can be effective while minimizing base-labile side reactions.[6]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between organic and inorganic components. Often, a mixture of an organic solvent and water is used to dissolve the inorganic base.[2][4]

  • Common Solvents :

    • Dioxane/Water : A very common and effective combination.

    • Toluene/Water : Another excellent choice, particularly for higher-temperature reactions.

    • Tetrahydrofuran (THF)/Water : Suitable for lower to moderate temperature reactions.

    • Ethanol/Water : A "greener" solvent system that can be highly effective.[1]

The following table summarizes recommended starting conditions for screening.

ParameterRecommended OptionsRationale & Citation
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable starting point. Precatalysts like Pd(OAc)₂ or specialized complexes like PdCl₂(dppf) offer flexibility and high activity.[4][6]
Ligand PPh₃, SPhos, XPhosPPh₃ is standard. Bulky biaryl phosphine ligands (SPhos, XPhos) enhance reactivity for challenging or sterically hindered substrates.[7][8]
Base K₃PO₄, K₂CO₃, Cs₂CO₃These bases are effective for transmetalation while minimizing the risk of ester hydrolysis, a critical consideration for the substrate.[6][9]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OBiphasic systems effectively dissolve both the organic substrates and the inorganic base, promoting efficient reaction.[2][4]
Temperature 80-110 °CSufficient thermal energy is typically required to overcome activation barriers, especially for the oxidative addition step with aryl bromides.[9]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow Overview

Caption: Fig. 2: General Experimental Workflow.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)[11]

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Dioxane and Water, typically 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Atmosphere Inerting : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen. Oxygen can lead to catalyst degradation and undesirable homocoupling of the boronic acid.[4]

  • Solvent Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., dioxane and water) via syringe. The reaction mixture is typically set to a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Heating and Monitoring : Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Reaction Quench and Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficient temperature.3. Poor choice of base or solvent.1. Ensure thorough degassing; use fresh catalyst.2. Increase reaction temperature in 10-20 °C increments.[9]3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., Toluene).
Recovery of Starting Material Reaction conditions are not sufficiently forcing for this specific substrate combination.Switch to a more active catalyst system, such as a Buchwald precatalyst and ligand (e.g., SPhos Pd G3).[12] Increase temperature.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[4]Improve the degassing procedure (e.g., use the freeze-pump-thaw method for sensitive reactions).
Dehalogenation of Starting Material A side reaction where the bromine is replaced by hydrogen. Can be promoted by certain palladium-hydride species.Ensure the purity of reagents and solvents. Sometimes changing the ligand or base can mitigate this pathway.
Ester Hydrolysis The base is too strong or the reaction temperature/time is excessive.Switch to a milder base (e.g., K₃PO₄ or KF).[6][9] Attempt the reaction at a lower temperature for a longer duration.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Baltus, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • El-Sayed, N. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (CN102351620A)
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2016). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. [Link]

  • PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • PubMed Central. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]

  • ResearchGate. (2019). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Semantic Scholar. (2008). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. [Link]

  • ResearchGate. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • PubChem. Ethyl 2-amino-3-(3-bromophenyl)propanoate. [Link]

  • PubChem. This compound. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

  • MDPI. (2020). 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank. [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]

Sources

Application Note & Protocol: Strategic Implementation of Ethyl 3-(3-bromophenyl)propanoate in Palladium-Catalyzed Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide for the use of Ethyl 3-(3-bromophenyl)propanoate as an aryl bromide substrate in the Heck coupling reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into optimizing reaction parameters, present a detailed, step-by-step experimental protocol, and provide a troubleshooting guide for common challenges. The resulting ethyl cinnamate derivatives are valuable intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[2][3]

The Heck-Mizoroki Reaction: A Mechanistic Overview

The Heck reaction facilitates the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4] The process is driven by a Pd(0)/Pd(II) catalytic cycle, which is a foundational mechanism in cross-coupling chemistry.[2][4] Understanding this cycle is paramount for rational optimization and troubleshooting.

The catalytic cycle consists of four primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.[5][6] This is often the rate-determining step for aryl bromides and is facilitated by electron-rich ligands on the palladium center.[5]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the newly formed organopalladium(II) complex.[2][5] Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon σ-bond.[4][6]

  • Syn β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on the carbon adjacent to the new C-C bond must be oriented syn-coplanar to the palladium.[7] The palladium abstracts this hydrogen, eliminating it as a palladium-hydride species and forming the final substituted alkene product.[5] This step is stereospecific and typically leads to the more thermodynamically stable trans (E) isomer.[2][5]

  • Catalyst Regeneration: A base is required to react with the palladium-hydride complex (HPdXL₂), regenerating the active Pd(0) catalyst and closing the catalytic cycle.[5][8] Common bases include organic amines like triethylamine or inorganic salts such as potassium carbonate.[2][4]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ar_pd_x Ar-Pd(II)(X)L₂ pd0->ar_pd_x Oxidative Addition (+ Ar-Br) alkene_complex Alkene-Pd(II) Complex ar_pd_x->alkene_complex Alkene Coordination (+ Alkene) alkyl_pd σ-Alkyl-Pd(II) Complex alkene_complex->alkyl_pd Migratory Insertion (syn-Carbopalladation) h_pd_x H-Pd(II)(X)L₂ alkyl_pd->h_pd_x β-Hydride Elimination (- Product) h_pd_x->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing the Heck Coupling of this compound

The success of coupling an aryl bromide like this compound depends on the judicious selection of several key parameters. Aryl bromides are generally less reactive than the corresponding iodides but more reactive than chlorides, representing a good balance of reactivity and substrate availability.[5]

Parameter Selection Rationale & Expert Insights Typical Choices
Palladium Source Pd(II) precatalysts like Pd(OAc)₂ are commonly used as they are stable to air and are reduced in situ to the active Pd(0) species by phosphine ligands or other reagents.[4][7] Direct Pd(0) sources like Pd(PPh₃)₄ can also be used.[4]Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄
Ligand For aryl bromides, phosphine ligands are crucial.[4] They stabilize the Pd(0) catalyst, preventing its aggregation into inactive palladium black, and their electronic properties modulate the rate of oxidative addition.[5][7] Tri(o-tolyl)phosphine is often effective for less reactive bromides.PPh₃, P(o-tolyl)₃, BINAP, dppf
Base An amine base (e.g., Et₃N) is a classic choice, acting as both a base and a solvent.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also highly effective, particularly in polar aprotic solvents like DMF or DMAc.[2][9] The choice can influence reaction rate and side product formation.Et₃N, i-Pr₂NEt, K₂CO₃, Cs₂CO₃, NaOAc
Solvent Polar aprotic solvents are generally preferred as they can stabilize the polar intermediates in the catalytic cycle.[9] DMF, DMAc, and acetonitrile are common choices. The solvent must be thoroughly deoxygenated as oxygen can oxidize the Pd(0) catalyst.[6]DMF, DMAc, Acetonitrile (ACN), Toluene
Alkene Partner Electron-deficient alkenes, such as acrylates, are ideal coupling partners as they react readily and with high regioselectivity.[4][10] For coupling with this compound, partners like ethyl acrylate or styrene are excellent choices.Ethyl acrylate, Methyl acrylate, Styrene, Acrylonitrile
Temperature Heck reactions with aryl bromides often require elevated temperatures, typically in the range of 80-140 °C, to drive the oxidative addition step.[9]80 - 140 °C

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with ethyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.05 equiv)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.02 - 0.10 equiv)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • TLC plates, Celite®, silica gel for chromatography

Workflow Diagram:

Heck_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification arrow -> p1 Dry glassware under vacuum p2 Weigh reagents under inert atmosphere p1->p2 p3 Degas solvent via N₂ sparging p2->p3 r1 Add reagents & solvent to Schlenk flask p3->r1 r2 Heat to reflux (e.g., 100 °C) r1->r2 r3 Monitor progress by TLC r2->r3 w1 Cool to RT, filter through Celite® r3->w1 w2 Concentrate filtrate in vacuo w1->w2 w3 Perform aqueous extraction w2->w3 w4 Purify by column chromatography w3->w4

Caption: Step-by-step experimental workflow for the Heck reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (e.g., 0.02 equiv) and P(o-tolyl)₃ (e.g., 0.04 equiv).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add this compound (1.0 equiv), followed by anhydrous, degassed acetonitrile (or DMF) to achieve a concentration of ~0.2-0.5 M.

  • Add triethylamine (2.5 equiv) and ethyl acrylate (1.2 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (ACN ≈ 82°C, DMF ≈ 100-120°C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting aryl bromide.[6][11]

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.[6]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired substituted alkene.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient temperature.3. Poorly chosen ligand/base/solvent system.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[6]2. Increase reaction temperature in 10-20 °C increments.3. Screen alternative ligands (e.g., bulky phosphines) or bases (e.g., K₂CO₃).[12][13]
Formation of Pd Black Aggregation of the Pd(0) catalyst, often due to insufficient ligand concentration or high temperatures.1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Consider using a phase-transfer catalyst like a tetraalkylammonium salt to stabilize the palladium species.[13]
Side Product Formation 1. Double bond isomerization.2. Homocoupling of the aryl bromide.1. This can occur if the β-hydride elimination is reversible. Adding silver salts can sometimes mitigate this.[8]2. Ensure reaction is not overheated and that the stoichiometry of the alkene is appropriate.
Difficult Purification Co-elution of product with phosphine oxide byproducts.1. Use a less polar solvent system for chromatography.2. If using triphenylphosphine, the resulting oxide can sometimes be precipitated from the crude mixture.

Conclusion

The Heck coupling of this compound is a robust and highly valuable transformation for accessing substituted cinnamate structures, which are prevalent motifs in pharmacologically active compounds.[14] By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably execute this reaction. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful C-C bond-forming reaction in their synthetic endeavors.

References

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. [Link]

  • Heck Reaction Mechanism - BYJU'S. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]

  • Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PubMed. [Link]

  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates - ACS Catalysis - ACS Publications. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - Semantic Scholar. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. [Link]

  • Chemistry Heck Reaction - sathee jee. [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE. [Link]

  • Heck Coupling - NROChemistry. [Link]

  • Heck Coupling - Organic Synthesis. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate. [Link]

  • Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration | Request PDF - ResearchGate. [Link]

  • 5 questions with answers in HECK REACTION | Science topic - ResearchGate. [Link]

  • Heck Reaction: Mechanism, Applications, Limitations - Science Info. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. [Link]

  • Pharmaceuticals synthesized by using Heck cross-coupling reaction. - ResearchGate. [Link]

  • Ligands and catalysts employed for Heck reaction reported in review by... - ResearchGate. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

  • Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing). [Link]

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Application Note & Protocols: Ethyl 3-(3-bromophenyl)propanoate as a Versatile Phenyl-Based Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This guide introduces Ethyl 3-(3-bromophenyl)propanoate as a versatile, semi-rigid linker building block for PROTAC synthesis. We detail its strategic value, physicochemical properties, and provide comprehensive, step-by-step protocols for its orthogonal incorporation into PROTAC scaffolds, empowering researchers in the rational design of novel protein degraders.

The Strategic Value of Phenyl-Based Linkers in PROTAC Design

The linker in a PROTAC is far from a passive spacer; it actively modulates the molecule's physicochemical properties and biological activity.[4] Linker design requires careful optimization of several parameters, including length, composition, and rigidity.[5][7]

  • Flexible Linkers: Predominantly composed of polyethylene glycol (PEG) or alkyl chains, these linkers offer conformational flexibility.[2][3] This can be advantageous for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination. However, excessive flexibility can also lead to an entropic penalty upon ternary complex formation and may result in suboptimal pharmacokinetic properties.[8]

  • Rigid Linkers: Structures incorporating motifs like piperazine, piperidine, or alkynes introduce conformational restraint.[2][3][9] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability and cell permeability.

The phenylpropanoate scaffold of this compound offers a compelling "middle ground," providing a semi-rigid backbone. The phenyl ring introduces a degree of conformational constraint while the propanoate chain allows for necessary rotational freedom. Most importantly, this building block features two chemically orthogonal reactive handles:

  • An ethyl ester , which can be readily hydrolyzed to a carboxylic acid for standard amide bond formation.

  • A meta-positioned aryl bromide , an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11]

This orthogonality allows for the stepwise and controlled assembly of the PROTAC molecule, providing precise control over the final architecture.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand POI Ligand Linker Linker (e.g., from Ethyl 3-(3-bromophenyl)propanoate) POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Proximity Induction Degradation Degradation POI->Degradation Targeted E3_Ligase->Ternary_Complex Proximity Induction Proteasome Proteasome Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitination->POI Ub tags POI Degradation->Proteasome by

Caption: The PROTAC mechanism of action, highlighting the linker's central role.

Physicochemical Properties & Handling

Summarized below are the key properties of this compound.

PropertyValueReference
Chemical Name This compound[12]
Molecular Formula C₁₁H₁₃BrO₂[12]
Molecular Weight 257.12 g/mol [12]
CAS Number 40640-97-9[12]
Appearance Colorless to pale yellow liquid
Boiling Point ~308-310 °C (predicted)
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc)

Storage and Handling: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Handle with standard laboratory personal protective equipment (gloves, safety glasses, lab coat).

Synthetic Strategies & Protocols

The dual reactivity of this compound allows for two primary synthetic routes. The choice between Strategy A and Strategy B depends on the availability of functionalized POI and E3 ligase ligands and the stability of intermediates.

Synthetic_Strategies cluster_A Strategy A cluster_B Strategy B Start This compound A1 Step 1A: Hydrolysis (e.g., LiOH) Start->A1 B1 Step 1B: Suzuki Coupling (e.g., Pd(PPh3)4 + Boronate-Ligand 1) Start->B1 A2 Intermediate: 3-(3-bromophenyl)propanoic acid A1->A2 A3 Step 2A: Amide Coupling (e.g., HATU + Amine-Ligand 1) A2->A3 A4 Intermediate: Amide-Linker-Aryl Bromide A3->A4 A5 Step 3A: Suzuki Coupling (e.g., Pd(PPh3)4 + Boronate-Ligand 2) A4->A5 A_End Final PROTAC A5->A_End B2 Intermediate: Ester-Linker-Biaryl B1->B2 B3 Step 2B: Hydrolysis (e.g., LiOH) B2->B3 B4 Intermediate: Acid-Linker-Biaryl B3->B4 B5 Step 3B: Amide Coupling (e.g., HATU + Amine-Ligand 2) B4->B5 B_End Final PROTAC B5->B_End

Caption: Orthogonal synthetic strategies for PROTAC assembly.

Protocol 1: Ester Hydrolysis to Carboxylic Acid

This protocol converts the ethyl ester to a carboxylic acid, priming the linker for amide coupling.

  • Rationale: Saponification using a base like lithium hydroxide (LiOH) is a robust and high-yielding method for hydrolyzing esters.[13] The resulting carboxylate is protonated during an acidic workup to yield the desired carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separation funnel

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

    • Add LiOH·H₂O (1.5-2.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A precipitate may form.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield 3-(3-bromophenyl)propanoic acid, which can be used in the next step without further purification or purified by crystallization/chromatography if necessary.

Protocol 2: HATU-Mediated Amide Bond Formation

This protocol couples the carboxylic acid linker intermediate with an amine-functionalized ligand (e.g., an E3 ligase ligand like 4-aminopiperidinyl-thalidomide).

  • Rationale: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that minimizes side reactions and racemization.[13][14] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction.

  • Materials:

    • Carboxylic acid intermediate (from Protocol 1 or Strategy B)

    • Amine-functionalized ligand (e.g., POI-NH₂ or E3-NH₂) (1.0-1.2 eq)

    • HATU (1.2-1.5 eq)

    • DIPEA (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) and the amine-functionalized ligand in anhydrous DMF.

    • Add DIPEA and stir for 5 minutes at room temperature.

    • Add HATU in one portion.

    • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc or DCM/MeOH gradient) to obtain the pure amide-linked intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol couples the aryl bromide handle of the linker with a boronic acid or boronate ester-functionalized ligand.

  • Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction, ideal for linking aryl systems.[11] It utilizes a palladium catalyst, typically with a phosphine ligand, and a base to facilitate the catalytic cycle.[15][16] The choice of solvent, base, and catalyst can be substrate-dependent.

  • Materials:

    • Aryl bromide intermediate (from Strategy A or the starting material)

    • Boronic acid or boronate ester-functionalized ligand (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/water or DMF/water, typically 4:1 v/v)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flask, add the aryl bromide intermediate (1.0 eq), the boronic acid/ester ligand, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with EtOAc.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional EtOAc.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the final PROTAC or Suzuki-coupled intermediate.

Biological Evaluation: Assessing PROTAC Efficacy

Once synthesized and purified, the PROTAC must be evaluated for its ability to induce the degradation of the target POI. Western blotting is the most common and direct method for this assessment.

Biological_Workflow Start Synthesized & Purified PROTAC Step1 Cell Culture (Select appropriate cell line expressing POI) Start->Step1 Step2 PROTAC Treatment (Dose-response & time-course) Step1->Step2 Step3 Cell Lysis & Protein Quantification (BCA Assay) Step2->Step3 Step4 SDS-PAGE & Western Blot Step3->Step4 Step5 Immunodetection (Primary Ab for POI & Loading Control, Secondary HRP-Ab) Step4->Step5 Step6 Imaging & Densitometry Step5->Step6 End Data Analysis (Calculate DC50 & Dmax) Step6->End

Caption: Standard workflow for evaluating PROTAC-induced protein degradation.

Protocol 4: Western Blot for POI Degradation
  • Rationale: This protocol quantifies the level of a specific protein in cell lysates. By comparing protein levels in PROTAC-treated cells to vehicle-treated controls, one can determine the extent of degradation. A loading control (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading across lanes.[1]

  • Materials:

    • Cultured cells expressing the POI

    • Synthesized PROTAC dissolved in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium, plates, and incubator

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE equipment (gels, running buffer, etc.)

    • Western blot transfer equipment (membranes, transfer buffer)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for POI and a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle-only control.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice for 15-30 minutes, then scrape and collect the lysates.

    • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.

    • SDS-PAGE: Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again three times with TBST.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Re-probing: If necessary, strip the membrane and re-probe for the loading control antibody.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to its corresponding loading control. Calculate the percentage of degradation relative to the vehicle control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its semi-rigid phenylpropanoate core and orthogonal reactive handles—the hydrolyzable ester and the cross-coupling-ready aryl bromide—provide medicinal chemists with a powerful tool for the rational design and assembly of novel protein degraders. The synthetic strategies and protocols outlined in this guide offer a clear path for its effective incorporation into drug discovery workflows.

References

  • R, I, Troup.; et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5): 273–312. [Link]

  • Ciulli, A., & Trainor, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Testa, A., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

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  • Tidestav, G. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. [Link]

  • Taliani, S., et al. (2021). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]

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  • Power, D., & Murphy, P. V. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. ResearchGate. [Link]

  • R, I, Troup.; et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Scott, J. S., & Tuttle, J. B. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

  • Power, D., & Murphy, P. V. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design. ResearchGate. [Link]

  • Hussain, Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Chen, J., & Wang, Z. (2006). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic & Biomolecular Chemistry. [Link]

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The Versatile Role of Ethyl 3-(3-bromophenyl)propanoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Diversity from a Strategic Building Block

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to efficiently explore vast chemical spaces and identify novel therapeutic agents. Ethyl 3-(3-bromophenyl)propanoate, a substituted aryl propionic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its utility stems from a combination of a modifiable aromatic core and a flexible propanoate side chain, offering multiple avenues for structural elaboration and diversification.

The core value of this molecule lies in the strategic placement of the bromine atom on the phenyl ring. This halogen serves as a highly effective synthetic handle for a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, the propanoate side chain can be readily hydrolyzed to the corresponding carboxylic acid or derivatized to amides and other functional groups, providing additional points for molecular modification.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂PubChem[1]
Molecular Weight 257.12 g/mol PubChem[1]
CAS Number 40640-97-9PubChem[1]
Appearance Not specified, likely a liquid or low-melting solidGeneral Chemical Knowledge
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Chemical Knowledge

Synthesis of this compound

The reliable synthesis of this compound is the first step in its application. While several routes are possible, a common and efficient method involves the preparation of 3-(3-bromophenyl)propanoic acid followed by esterification.

Protocol 1: Synthesis of 3-(3-bromophenyl)propanoic acid via Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a robust method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[2][3]

Willgerodt-Kindler Reaction A 3-Bromoacetophenone B Thioamide Intermediate A->B Sulfur, Morpholine Heat C 3-(3-bromophenyl)propanoic acid B->C Hydrolysis (e.g., NaOH, H₂O, Heat) Fischer-Speier Esterification A 3-(3-bromophenyl)propanoic acid B This compound A->B Ethanol (excess) Acid Catalyst (e.g., H₂SO₄) Heat

Caption: Fischer-Speier esterification process.

Step-by-step Methodology:

  • In a round-bottom flask, dissolve 3-(3-bromophenyl)propanoic acid (1.0 eq) in a large excess of absolute ethanol (can act as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in the Synthesis of Bioactive Molecules

The true utility of this compound is demonstrated in its application as a key starting material or intermediate in the synthesis of pharmacologically active compounds.

Application 1: Synthesis of a Key Intermediate for Dabigatran Etexilate

Dabigatran etexilate is an important oral anticoagulant that acts as a direct thrombin inhibitor. A key intermediate in its synthesis is ethyl 3-{amino}propanoate. [4][5]A synthetic precursor to this intermediate can be derived from this compound through a sequence of Buchwald-Hartwig amination and subsequent reduction.

Dabigatran_Intermediate_Synthesis A This compound B Ethyl 3-(3-aminophenyl)propanoate A->B Buchwald-Hartwig Amination (Ammonia equivalent) Reduction of Nitro intermediate C Key Dabigatran Intermediate B->C Multi-step synthesis

Caption: Synthetic pathway to a Dabigatran intermediate.

Protocol 3: Buchwald-Hartwig Amination to form an Amino Precursor

The bromine atom can be replaced with an amino group using a Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation. [5][6][7] Step-by-step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., cesium carbonate, 1.5-2.0 eq) and an ammonia surrogate (e.g., benzophenone imine, 1.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • The filtrate containing the imine intermediate is then treated with aqueous acid (e.g., 2M HCl) to hydrolyze the imine to the corresponding primary amine, ethyl 3-(3-aminophenyl)propanoate.

  • The product can be purified by extraction and column chromatography.

Note on an Alternative Route: A short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate has been reported starting from 3-nitrobenzaldehyde, proceeding through the intermediate 3-(3-nitrophenyl)propanoic acid which is then reduced and esterified simultaneously. [8]

Application 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 3-position of the phenyl ring. [9][10]

Suzuki-Miyaura Coupling A This compound C Ethyl 3-(3'-substituted-biphenyl-3-yl)propanoate A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) B Aryl/Heteroaryl Boronic Acid or Ester B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water)

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 4: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.

Step-by-step Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Add a base, typically an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Add a solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 ratio).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to reflux (around 80-90 °C) and stir for 4-8 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(4'-methoxybiphenyl-3-yl)propanoate.

Conclusion

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its readily modifiable bromine handle allows for extensive diversification through robust and well-established cross-coupling methodologies. The protocols and application examples provided herein serve as a practical guide for researchers to harness the synthetic versatility of this compound in the pursuit of novel bioactive molecules. The ability to systematically and efficiently generate diverse libraries of compounds from this single starting material underscores its value in modern drug discovery programs.

References

  • Archiv der Pharmazie. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • ResearchGate. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • ResearchGate. (n.d.). Synthesis of dabigatran etexilate mesylate. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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  • ResearchGate. (2018). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

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  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
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  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. [Link]

  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. [Link]

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  • PubChem. (n.d.). This compound. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(3-BROMOPHENYL)PROPANOIC ACID | CAS 42287-90-1. [Link]

  • YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. [Link]

  • The Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • University of Victoria. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ResearchGate. (n.d.). Successive and selective Suzuki-Miyaura cross-coupling reaction using.... [Link]

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  • ChemSynthesis. (n.d.). ethyl 3-(3-bromophenyl)-3-methyl-2-oxiranecarboxylate. [Link]

  • Johnson Matthey. (n.d.). Catalytic hydrogenation of ester. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • University of Regensburg. (n.d.). 3023 Hydrogenation of cinnamic acid ethyl ester to 3-phenylpropionic acid ethyl ester. [Link]

  • Google Patents. (n.d.). CN103664776A - Preparation method for tyrosine kinase inhibitor and midbody thereof.
  • Google Patents. (n.d.).
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Protocol for the Synthesis of Ethyl 3-(3-bromophenyl)propanoate: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of Ethyl 3-(3-bromophenyl)propanoate, a valuable building block in the development of novel therapeutic agents. The primary method detailed is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid, a robust and scalable reaction. An alternative two-step approach via a Heck reaction followed by catalytic hydrogenation is also discussed. This guide is intended for researchers and scientists in drug development, offering insights into the causality behind experimental choices, comprehensive safety protocols, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromo-functionalized phenyl ring and the ethyl ester moiety allows for diverse subsequent chemical modifications, such as cross-coupling reactions and amide bond formations.

Two primary synthetic strategies are considered for its preparation:

  • Method A: Fischer-Speier Esterification. This is a classic, acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] It represents a direct and atom-economical approach. The reaction is an equilibrium process, which can be driven to completion by using an excess of the alcohol reactant or by removing water as it is formed.[2]

This protocol will focus on the detailed execution of Method A, given its efficiency and procedural simplicity.

Principle of Fischer-Speier Esterification

The Fischer esterification is a cornerstone of organic synthesis for preparing esters. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol in this case).[6] The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the ester. The catalyst is regenerated in the final step.[7]

Detailed Experimental Protocol: Fischer Esterification

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Notes
3-(3-bromophenyl)propanoic acidC₉H₉BrO₂229.0742287-90-1Starting material[8][9]
Ethanol (Absolute)C₂H₅OH46.0764-17-5Reagent and solvent; use anhydrous
Sulfuric Acid (Conc.)H₂SO₄98.087664-93-9Catalyst; highly corrosive
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent; flammable
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01144-55-8For neutralization
BrineNaCl (aq)58.447647-14-5For washing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-bromophenyl)propanoic acid (e.g., 5.0 g, 21.8 mmol).

    • Add absolute ethanol (40 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's Principle.[1]

    • Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition:

    • Place the flask in an ice-water bath to control any initial exotherm.

    • Slowly and carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution. Caution: This addition is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 40 mL).

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of saturated sodium bicarbonate solution. This step is crucial to neutralize the sulfuric acid catalyst and remove any unreacted 3-(3-bromophenyl)propanoic acid.[5] Add the bicarbonate solution slowly to manage CO₂ evolution.

      • 50 mL of brine. This wash helps to remove residual water from the organic phase.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude oil using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., starting with 2% ethyl acetate in hexane). The use of column chromatography is effective for separating the nonpolar ester product from any residual polar impurities.[10]

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Product Characterization
PropertyValue
IUPAC Name This compound[11]
Molecular Formula C₁₁H₁₃BrO₂[11]
Molar Mass 257.12 g/mol [11]
Appearance Colorless oil

Expected Spectroscopic Data (based on analogous structures[12]):

  • ¹H NMR (CDCl₃): δ ~7.3-7.1 (m, 4H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.65 (t, 2H, -CH₂CO₂-), 1.25 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ ~172 (C=O), 142 (Ar-C), 131 (Ar-C), 130 (Ar-C), 129 (Ar-C), 127 (Ar-C), 122 (Ar-C-Br), 60 (-OCH₂-), 35 (-CH₂-), 31 (-CH₂-), 14 (-CH₃).

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Combine Reactants (Acid + Ethanol) B 2. Add H₂SO₄ Catalyst (in ice bath) A->B C 3. Reflux (3-4 hours) B->C D 4. Cool & Quench (add to cold water) C->D Cool to RT E 5. Extract with Diethyl Ether D->E F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry with Na₂SO₄ F->G H 8. Concentrate (Rotary Evaporator) G->H Filter I 9. Column Chromatography H->I J 10. Final Product (Pure Oil) I->J K 11. Characterize (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It can cause severe burns upon contact.[5] Always wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. Add acid slowly to other solutions to dissipate heat.

  • Thionyl Chloride (Alternative Reagent): If using the alternative method of converting the carboxylic acid to an acyl chloride, extreme caution is necessary. Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[13][14] It is a lachrymator and causes severe skin burns and eye damage.[15][16] Work must be conducted under anhydrous conditions in a well-ventilated fume hood.[17]

  • Organic Solvents: Diethyl ether and ethanol are highly flammable. Ensure there are no sources of ignition nearby.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.

References

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  • ResearchGate. (2020). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK![Link]

  • PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]

  • National Center for Biotechnology Information. (2017). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ResearchGate. (2019). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [Link]

  • Matrix Fine Chemicals. 3-(3-BROMOPHENYL)PROPANOIC ACID | CAS 42287-90-1. [Link]

  • ResearchGate. (2020). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

  • Patsnap. (2024). Ethyl Propanoate in Organic Acid Production: Process Improvements. [Link]

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Ethyl 3-(3-bromophenyl)propanoate: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Precursor

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-(3-bromophenyl)propanoate, with its dual reactive sites—an aryl bromide handle for cross-coupling and an ethyl ester for further elaboration—represents a highly valuable and versatile building block. Its utility spans the synthesis of pharmaceutical intermediates, advanced materials, and diverse molecular scaffolds for drug discovery programs.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective utilization of this key intermediate. The methodologies presented are grounded in established chemical principles and are designed to be both reliable and adaptable to specific research needs.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 40640-97-9
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~308 °C at 760 mmHg (Predicted)
Density ~1.35 g/cm³ (Predicted)

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the catalytic hydrogenation of the corresponding α,β-unsaturated ester, ethyl (E)-3-(3-bromophenyl)acrylate. This precursor is readily accessible via Knoevenagel condensation between 3-bromobenzaldehyde and ethyl 2-cyanoacetate.[1] The subsequent selective hydrogenation of the carbon-carbon double bond can be achieved using a palladium catalyst, a method well-known for its efficiency in reducing double bonds without affecting other functional groups like the aryl bromide or the ester.[2]

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol outlines the selective hydrogenation of ethyl (E)-3-(3-bromophenyl)acrylate to yield this compound. The use of palladium on carbon (Pd/C) is a cost-effective and highly efficient choice for this transformation.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation 3-bromobenzaldehyde 3-bromobenzaldehyde Knoevenagel Knoevenagel Condensation 3-bromobenzaldehyde->Knoevenagel ethyl_2-cyanoacetate Ethyl 2-cyanoacetate ethyl_2-cyanoacetate->Knoevenagel ethyl_acrylate Ethyl (E)-3-(3-bromophenyl)-2-cyanoacrylate Knoevenagel->ethyl_acrylate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) ethyl_acrylate->Hydrogenation Intermediate final_product This compound Hydrogenation->final_product

Caption: Synthetic route to this compound.

Materials:

  • Ethyl (E)-3-(3-bromophenyl)acrylate

  • Palladium on carbon (10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve ethyl (E)-3-(3-bromophenyl)acrylate (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under a stream of inert gas.

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation if necessary.

Expert Insights: The choice of ethanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions. The reaction is typically run at room temperature and low pressure to ensure the selective reduction of the alkene without affecting the aryl bromide.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern synthetic chemistry, allowing for the construction of complex biaryl and vinyl-aryl structures.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Propanoates

The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages by reacting an aryl halide with an organoboron compound.[3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

General Reaction Scheme for Suzuki-Miyaura Coupling

Start This compound Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Start->Reaction Boronic_Acid Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) Boronic_Acid->Reaction Product Ethyl 3-(3-arylphenyl)propanoate Reaction->Product

Caption: Suzuki-Miyaura coupling of this compound.

Protocol 2: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize ethyl 3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 eq)A mild and inexpensive base, crucial for the transmetalation step.
Solvent System Toluene/Ethanol/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%), to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction: Synthesis of Cinnamate Derivatives

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes.[4] Coupling this compound with an acrylate ester, for instance, leads to the formation of a substituted cinnamate derivative, a common scaffold in pharmaceuticals and materials.

Protocol 3: Heck Reaction with n-Butyl Acrylate

This protocol details the synthesis of a cinnamate derivative via the Heck reaction.

ParameterConditionRationale
Palladium Catalyst Pd(OAc)₂ (1-3 mol%)A common and robust palladium source for Heck reactions.
Ligand P(o-tolyl)₃ (2-6 mol%)A bulky phosphine ligand that promotes the catalytic cycle.
Base Triethylamine (Et₃N) (1.5 eq)Acts as a base to neutralize the HBr generated in the reaction.
Solvent Acetonitrile or DMFPolar aprotic solvents that are well-suited for Heck reactions.
Temperature 80-120 °CHigher temperatures are often required for less reactive aryl bromides.

Materials:

  • This compound

  • n-Butyl acrylate (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), Pd(OAc)₂ (1-3 mol%), and P(o-tolyl)₃ (2-6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous acetonitrile, followed by triethylamine (1.5 eq) and n-butyl acrylate (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[5] This reaction provides access to aryl alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Protocol 4: Sonogashira Coupling with Trimethylsilylacetylene

This protocol describes the coupling with trimethylsilylacetylene, a protected form of acetylene, which can be subsequently deprotected to yield the terminal alkyne.[6]

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A stable and effective Pd(II) precatalyst.
Copper Co-catalyst CuI (1-3 mol%)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N)Serves as both the base and a solvent.
Solvent THFCo-solvent to ensure solubility of all reactants.
Temperature Room temperature to 50 °CThe reaction is often facile at or slightly above room temperature.

Materials:

  • This compound

  • Trimethylsilylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or warm to 50 °C, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Application in Heterocycle Synthesis

This compound can be a precursor to various heterocyclic systems. A key strategy involves the transformation of the bromo-substituent into an amino group, followed by intramolecular cyclization.

Synthesis of Tetrahydroquinolones via Intramolecular Cyclization

The corresponding ethyl 3-(3-aminophenyl)propanoate can be synthesized by reduction of the nitro precursor or via a Buchwald-Hartwig amination of the bromo-compound.[7] This amino-ester can then undergo intramolecular cyclization to form a lactam, specifically a tetrahydroquinolone derivative.

Proposed Pathway to Tetrahydroquinolones

Start This compound Amination Amination (e.g., Buchwald-Hartwig) Start->Amination Intermediate Ethyl 3-(3-aminophenyl)propanoate Amination->Intermediate Cyclization Intramolecular Lactamization Intermediate->Cyclization Product Tetrahydroquinolone Derivative Cyclization->Product

Caption: Proposed synthesis of tetrahydroquinolones.

Protocol 5: Intramolecular Lactamization (Conceptual)

This conceptual protocol outlines the cyclization of ethyl 3-(3-aminophenyl)propanoate. This reaction is typically driven by heat or the use of a base to facilitate the nucleophilic attack of the amine onto the ester carbonyl.

Procedure:

  • Place ethyl 3-(3-aminophenyl)propanoate in a high-boiling point solvent such as xylenes or Dowtherm A.

  • Alternatively, the neat compound can be heated, or a strong, non-nucleophilic base (e.g., sodium hydride) can be used in an anhydrous solvent like THF at lower temperatures.

  • Heat the reaction mixture to reflux (or stir at the appropriate temperature if using a base) and monitor the formation of the lactam by LC-MS.

  • Upon completion, cool the reaction mixture.

  • If a solvent was used, concentrate it under reduced pressure.

  • The resulting crude lactam can be purified by crystallization or column chromatography.

Expert Insights: The feasibility and conditions for this intramolecular cyclization would require experimental optimization. The electron-donating nature of the amino group may reduce the electrophilicity of the ester carbonyl, potentially requiring forcing conditions or activation of the ester.

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of transformations, from the construction of complex biaryl systems via palladium-catalyzed cross-coupling reactions to the synthesis of important heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this key intermediate in their pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Representative approaches on the synthesis of ethyl 3-phenylpropanoate. (n.d.). ResearchGate. Retrieved from [Link]

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. (2007). Molecules. Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). J. Chem. Educ. Retrieved from [Link]

  • General procedure for Sonogashira coupling reaction. (2024). International Journal of New Chemistry. Retrieved from [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (2011). Archiv der Pharmazie. Retrieved from [Link]

  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • ethyl 3-phenylpropanoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2001). Organic Letters. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (2021). Arabian Journal of Chemistry. Retrieved from [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved from [Link]

  • Heck coupling reaction of aryl halides with butyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (2024). Walailak Journal of Science and Technology. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). (2017). RSC Advances. Retrieved from [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (n.d.). ResearchGate. Retrieved from [Link]

  • Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). (n.d.). ResearchGate. Retrieved from [Link]

  • (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. (2009). Acta Crystallographica Section E. Retrieved from [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved from [Link]

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. (2022). ACS Omega. Retrieved from [Link]

  • Heck reaction of n-butyl acrylate or styrene with aryl halides a. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of the extent of thermal hydrogenation of ethyl acrylate... (n.d.). ResearchGate. Retrieved from [Link]

  • Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2024). Walailak Journal of Science and Technology. Retrieved from [Link]

  • (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Strategic Derivatization of Ethyl 3-(3-bromophenyl)propanoate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-bromophenyl)propanoate is a versatile scaffold in medicinal chemistry, offering a strategic point for molecular elaboration. The presence of an aryl bromide moiety provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries with significant potential for drug development. This guide provides an in-depth exploration of key derivatization strategies, focusing on palladium-catalyzed Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. For each methodology, we present not only a detailed, field-tested protocol but also the underlying scientific rationale for experimental choices, empowering researchers to adapt and innovate. The derivatives of such arylpropionic acid scaffolds are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2]

Introduction: The Strategic Value of this compound

This compound is a key building block for constructing complex molecular architectures. Its structure combines an ethyl propanoate chain, a common feature in pharmacologically active molecules, with a brominated phenyl ring.[3] This aryl bromide is not merely a placeholder; it is an active participant in some of the most powerful bond-forming reactions in modern organic synthesis.[4] The ability to selectively transform the C(sp²)-Br bond into new C-C, C-N, and other C-heteroatom bonds allows for systematic Structure-Activity Relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery.

This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing robust protocols for the derivatization of this scaffold. We will delve into the "why" behind each step, grounding our protocols in established mechanistic understanding to ensure reproducibility and facilitate troubleshooting.

Core Derivatization Strategies: A Palladium-Catalyzed Cross-Coupling Toolkit

The workhorse for derivatizing aryl halides is palladium-catalyzed cross-coupling.[4] These reactions follow a general catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. The choice of ligand, base, and solvent is critical for success and is often tailored to the specific coupling partners.

G cluster_main Derivatization Pathways Start This compound Suzuki Suzuki-Miyaura Coupling (Biaryl Derivatives) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Heck Heck-Mizoroki Reaction (Stilbene/Cinnamate Derivatives) Start->Heck Alkene Pd Catalyst, Base Sonogashira Sonogashira Coupling (Aryl-Alkyne Derivatives) Start->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Aryl-Amine Derivatives) Start->Buchwald Amine (R₂NH) Pd Catalyst, Base

Figure 1: Key palladium-catalyzed derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to the operational simplicity and the commercial availability of a vast array of boronic acids and their esters.[5] The reaction is generally tolerant of a wide range of functional groups and proceeds under relatively mild conditions.[6]

Mechanistic Rationale

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with a boronate complex, which is formed by the activation of the boronic acid with a base.[7] The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(Br) OxAdd->PdII_ArX Transmetal Transmetalation [R-B(OH)₃]⁻ PdII_ArX->Transmetal PdII_ArR L₂Pd(II)(Ar)(R) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of Ethyl 3-(3-(4-methoxyphenyl)phenyl)propanoate

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tricyclohexylphosphine [PCy₃] (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, briefly mix the Pd(OAc)₂ and PCy₃ in a small amount of toluene. This pre-mixing helps in the formation of the active catalytic species.

  • Reaction Assembly: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The use of water is common and often accelerates the reaction.[8]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Key Parameter Justification
ParameterSelectionRationale & E-E-A-T Insights
Catalyst Pd(OAc)₂ / PCy₃Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[9] PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the catalytic species, making it effective for coupling aryl bromides.[8]
Base K₃PO₄An aqueous base is required to activate the boronic acid, forming the more nucleophilic boronate species ([R-B(OH)₃]⁻), which facilitates transmetalation.[10] K₃PO₄ is a moderately strong base that is effective without causing hydrolysis of the ester group on the substrate.
Solvent Toluene / WaterToluene is a standard non-polar solvent for Suzuki couplings. The biphasic system with water helps to dissolve the inorganic base and facilitates the reaction at the interface, often leading to higher yields and faster reaction rates.[7]

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction is a powerful method for the arylation of alkenes, forming substituted alkenes like stilbenes and cinnamates.[11] It is highly valuable for extending carbon frameworks and is widely used in the synthesis of fine chemicals and pharmaceuticals.[12]

Mechanistic Rationale

The cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates with the alkene (syn-addition). This is followed by migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination (which must also be syn-periplanar) releases the substituted alkene product, and the resulting Pd-H species is reductively eliminated with a base to regenerate the Pd(0) catalyst.[13]

G cluster_heck Heck-Mizoroki Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(Br) OxAdd->PdII_ArX AlkeneCoord Alkene Coordination & Migratory Insertion PdII_ArX->AlkeneCoord PdII_Alkyl L₂Pd(II)-Alkyl AlkeneCoord->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene BetaElim->Product BaseElim Base-mediated Reductive Elimination BetaElim->BaseElim BaseElim->Pd0

Figure 3: Simplified catalytic cycle for the Heck-Mizoroki reaction.

Protocol: Synthesis of Ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)phenyl)acrylate

This protocol describes the reaction of this compound with ethyl acrylate.

Materials:

  • This compound (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

  • Inerting: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture in an oil bath at 100-120 °C for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.[14]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired cinnamate derivative.

Key Parameter Justification
ParameterSelectionRationale & E-E-A-T Insights
Catalyst Pd(OAc)₂ / P(o-tol)₃This is a classic "Jeffery conditions" catalyst system. P(o-tol)₃ is a moderately bulky phosphine that is effective for Heck reactions. The reaction often requires higher temperatures compared to Suzuki couplings.[15] Ligand-free conditions using just Pd(OAc)₂ are also possible but may require higher catalyst loading or phase-transfer catalysts.[13]
Base Triethylamine (Et₃N)A hindered amine base is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[11] It does not typically interfere with the ester functionalities present in the reactants and product.
Solvent DMFA polar aprotic solvent like DMF is used to ensure the solubility of the palladium salts and other reagents, especially at the elevated temperatures required for the reaction.[15]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl-alkyne conjugates, which are important structures in materials science and are precursors to many complex heterocyclic compounds in medicinal chemistry.[16][17]

Mechanistic Rationale

The Sonogashira reaction uniquely involves two catalytic cycles operating in concert.[16] The palladium cycle is similar to those seen before (oxidative addition, reductive elimination). The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-Ar complex, transferring the alkyne group to palladium.[18] Copper-free versions exist but often require stronger bases or specialized ligands.[19]

G cluster_sono Sonogashira Catalytic Cycle (Dual Metal) Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(Br) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlk L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Regeneration Cu_Acetylide->Transmetal Cu_Acetylide->CuI Transmetalation Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide

Figure 4: Simplified dual catalytic cycle for the Sonogashira reaction.

Protocol: Synthesis of Ethyl 3-(3-((trimethylsilyl)ethynyl)phenyl)propanoate

Materials:

  • This compound (1.0 eq)

  • Ethynyltrimethylsilane (1.3 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide [CuI] (0.05 eq)

  • Diisopropylamine (DIPA) (solvent and base)

Procedure:

  • Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add degassed DIPA, followed by ethynyltrimethylsilane via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic and typically completes within 2-6 hours. Monitor by TLC.

  • Work-up: Once complete, remove the DIPA under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Washing: Wash the filtrate with dilute aqueous NH₄Cl and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the product. The TMS-protected alkyne can be deprotected using K₂CO₃ in methanol if the terminal alkyne is desired.

Key Parameter Justification
ParameterSelectionRationale & E-E-A-T Insights
Catalysts Pd(PPh₃)₂Cl₂ / CuIThis is the classic Sonogashira catalyst system. Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst. CuI is the co-catalyst essential for the formation of the copper acetylide intermediate, which dramatically accelerates the transmetalation step, allowing the reaction to proceed under very mild conditions.[16]
Base/Solvent Diisopropylamine (DIPA)An amine base is required to deprotonate the terminal alkyne and to scavenge the HX produced. DIPA serves as both the base and the solvent, simplifying the reaction setup. Its high boiling point is not needed here as the reaction is run at room temperature, but its basicity and solvent properties are ideal.
Alkyne EthynyltrimethylsilaneUsing a protected alkyne like TMS-acetylene prevents the common side reaction of alkyne homocoupling (Glaser coupling).[20] The TMS group is easily removed post-coupling under mild basic conditions.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[21] It provides a general and high-yielding method for forming C-N bonds, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[22]

Mechanistic Rationale

Similar to other cross-couplings, the reaction starts with oxidative addition of the aryl bromide to Pd(0). The resulting complex then undergoes ligand exchange with the amine. A strong, non-coordinating base deprotonates the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[21][23]

G cluster_bh Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(Br) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation (Base) PdII_ArX->AmineCoord PdII_Amido L₂Pd(II)(Ar)(NR₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Figure 5: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of Ethyl 3-(3-(morpholino)phenyl)propanoate

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous solvent)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox. Add NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vial.

  • Reagent Addition: Add this compound, toluene, and finally morpholine.

  • Reaction: Seal the vial and heat to 100 °C with stirring. Monitor reaction completion by GC-MS or LC-MS (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the aryl amine product.

Key Parameter Justification
ParameterSelectionRationale & E-E-A-T Insights
Catalyst Pd₂(dba)₃ / XPhosPd₂(dba)₃ is a common, stable Pd(0) source. XPhos is a highly effective "Buchwald ligand"—a bulky, electron-rich biaryl phosphine. This ligand class is crucial for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[23][24]
Base NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key amido complex. NaOtBu is the most common choice for this transformation. Weaker bases are generally ineffective.[22]
Solvent TolueneAnhydrous, non-polar aromatic solvents like toluene or dioxane are standard for this reaction, as they are compatible with the strong base and dissolve the organometallic intermediates effectively.

Conclusion and Future Perspectives

The derivatization of this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of novel chemical entities for drug discovery. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions each open a distinct door to chemical space, allowing for the creation of biaryls, cinnamates, aryl-alkynes, and aryl-amines, respectively. The resulting 3-phenylpropanoate derivatives are of high interest, as this structural motif is found in numerous anti-inflammatory and bioactive compounds.[25][26] By understanding the mechanistic underpinnings and the rationale for reagent selection, researchers can confidently apply these protocols and adapt them to build the next generation of therapeutic agents.

References

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  • Hoye, T. R., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH.

  • Fors, B. P., & Buchwald, S. L. (2009). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.

  • Reddy, P. V., et al. (2020). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis.

  • Aher, A. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.

  • Sargsyan, A., et al. (2022). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceuticals.

  • Billingsley, K. L., & Buchwald, S. L. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. The Journal of Organic Chemistry.

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  • Bankova, V. S. (1990). Synthesis of Natural Esters of Substituted Cinnamic Acids. Journal of Natural Products.

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  • Al-Tel, T. H., et al. (2019). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH.

  • Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis.

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  • Kim, M. S., et al. (2012). The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. PubMed.

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  • Gholinejad, M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. NIH.

  • Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.

  • Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. NIH.

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.

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  • PubChem. (n.d.). This compound.

  • YouTube. (2020). Suzuki cross-coupling reaction.

  • Paizs, C., et al. (2011). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Journal of Molecular Catalysis B: Enzymatic.

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.

  • Cai, M., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for Ethyl 3-(3-bromophenyl)propanoate, a valuable intermediate in pharmaceutical and materials science. The described methodology is optimized for scale-up, focusing on cost-effectiveness, operational safety, and high product purity. The synthetic strategy involves an initial malonic ester synthesis to produce the key intermediate, 3-(3-bromophenyl)propanoic acid, followed by a classic Fischer-Speier esterification. This document provides in-depth technical protocols, mechanistic insights, safety considerations, and characterization data to facilitate the successful implementation of this synthesis on a larger scale.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules. The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of novel pharmaceutical agents and functional materials. The propanoate side chain is also a common motif in biologically active compounds. Given its utility, a reliable and scalable synthetic route is of significant interest to the chemical and pharmaceutical industries.

This application note presents a detailed protocol for the multi-gram to kilogram scale synthesis of this compound. The chosen synthetic pathway is a two-step process that is both economical and amenable to industrial production.

Synthetic Strategy: A Two-Step Approach

The overall synthetic strategy is a two-step process, beginning with the synthesis of 3-(3-bromophenyl)propanoic acid via a malonic ester synthesis, followed by Fischer-Speier esterification to yield the final product.

G A 3-Bromobenzyl bromide C 3-(3-Bromophenyl)propanoic acid A->C 1. NaOEt, EtOH 2. Hydrolysis & Decarboxylation B Diethyl malonate B->C E This compound C->E H₂SO₄ (cat.), Toluene, Heat D Ethanol D->E

Caption: Overall synthetic workflow for this compound.

This approach was selected for its scalability and cost-effectiveness. The malonic ester synthesis is a classic and high-yielding method for the preparation of substituted carboxylic acids.[1][2] The subsequent Fischer-Speier esterification is a straightforward and atom-economical reaction, particularly when driven to completion.[3][4]

Part 1: Synthesis of 3-(3-Bromophenyl)propanoic Acid

This procedure details the synthesis of the carboxylic acid intermediate via a malonic ester synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Sodium metal22.9923.0 g1.0
Anhydrous Ethanol46.07500 mL-
Diethyl malonate160.17160.2 g (150 mL)1.0
3-Bromobenzyl bromide249.92250.0 g1.0
Sodium Hydroxide40.00120.0 g3.0
Hydrochloric Acid (conc.)36.46As needed-
Diethyl ether74.12As needed-
Protocol
  • Preparation of Sodium Ethoxide: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 500 mL of anhydrous ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux.

  • Alkylation: Once all the sodium has reacted, cool the solution to room temperature. Add 160.2 g (1.0 mol) of diethyl malonate dropwise via the dropping funnel over 30 minutes with stirring. After the addition is complete, heat the mixture to reflux and add 250.0 g (1.0 mol) of 3-bromobenzyl bromide dropwise over 1 hour. Maintain reflux for an additional 3 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of 120.0 g (3.0 mol) of sodium hydroxide in 500 mL of water. Heat the mixture to reflux for 4 hours to saponify the ester groups.

  • Decarboxylation and Work-up: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is ~1 (use litmus paper or a pH meter). This will cause the decarboxylation of the malonic acid derivative. The product, 3-(3-bromophenyl)propanoic acid, will precipitate as a solid. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be recrystallized from a mixture of water and ethanol to yield pure 3-(3-bromophenyl)propanoic acid. Dry the purified product in a vacuum oven. A typical yield is 75-85%.

Part 2: Scale-Up Synthesis of this compound

This section details the Fischer-Speier esterification of the previously synthesized carboxylic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-(3-Bromophenyl)propanoic acid229.06229.1 g1.0
Anhydrous Ethanol46.07460.7 g (585 mL)10.0
Concentrated Sulfuric Acid98.089.8 g (5.3 mL)0.1
Toluene92.14200 mL-
Saturated Sodium Bicarbonate84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Protocol
  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 229.1 g (1.0 mol) of 3-(3-bromophenyl)propanoic acid, 585 mL (10.0 mol) of anhydrous ethanol, and 200 mL of toluene.

  • Esterification: While stirring, slowly add 5.3 mL of concentrated sulfuric acid. Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.[5] Continue the reflux until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 2 x 200 mL of water, followed by 2 x 200 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally with 200 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil. A typical yield is 85-95%.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Colorless oil

  • Molecular Formula: C₁₁H₁₃BrO₂

  • Molecular Weight: 257.12 g/mol [6]

  • Boiling Point: Approximately 140-145 °C at 10 mmHg (literature values for similar compounds suggest this range).[7]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H), 7.28 (d, J = 7.8 Hz, 1H), 7.12 (t, J = 7.8 Hz, 1H), 7.07 (d, J = 7.8 Hz, 1H), 4.12 (q, J = 7.1 Hz, 2H), 2.91 (t, J = 7.6 Hz, 2H), 2.62 (t, J = 7.6 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.5, 142.8, 131.5, 130.0, 129.9, 127.1, 122.5, 60.5, 35.7, 30.8, 14.2.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Metal: Reacts violently with water. Handle with care and ensure all equipment is dry.

  • 3-Bromobenzyl bromide: Lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to the reaction mixture.

  • Thionyl Chloride (if used as an alternative for acid chloride formation): Highly corrosive and reacts violently with water, releasing toxic gases.[8][9][10][11] Handle with extreme caution in a fume hood.

  • Ethanol and Toluene: Flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1Incomplete reaction of sodium metal. Impure reagents.Ensure all sodium has reacted before adding other reagents. Use anhydrous ethanol and freshly distilled reagents.
Low yield in Step 2Incomplete esterification.Extend the reflux time and ensure efficient removal of water in the Dean-Stark trap. Use a larger excess of ethanol.
Product is coloredImpurities from starting materials or side reactions.Ensure thorough washing during work-up. Purify by vacuum distillation.

Conclusion

The two-step synthesis of this compound described in this application note provides a reliable and scalable method for producing this important chemical intermediate. The use of a malonic ester synthesis followed by a Fischer-Speier esterification offers a cost-effective and high-yielding route suitable for industrial applications. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this compound in the required quantities and purity.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • ACS Publications. (2022). Implementing a sustainable process for the recovery of palladium from spent catalysts at industrial scale: A LCA approach. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure. Retrieved from [Link]

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  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 . 13 C NMR spectra of ethyl 3-arylpropynoates If-In (CDCl 3 ,.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and.... Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

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  • Taylor & Francis Online. (2006). Expedient Synthesis of 3-Arylpropionic Acid Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
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  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

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Application Note: Comprehensive Characterization of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the unambiguous structural elucidation and purity assessment of Ethyl 3-(3-bromophenyl)propanoate (CAS No: 40640-97-9), a key intermediate in various synthetic applications. This guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Rationale

This compound is a bifunctional molecule featuring an aromatic bromide and an ethyl ester. Its precise characterization is critical for ensuring reaction success, final product purity, and regulatory compliance in pharmaceutical and materials science applications. A multi-technique approach is non-negotiable for complete characterization, as each method provides orthogonal and complementary information about the molecule's structure, functional groups, and purity.

This guide moves beyond a simple listing of techniques to provide a logical workflow, explaining why specific methods and parameters are chosen to build a complete, validated analytical profile of the target compound.

Overall Analytical Workflow

The characterization process follows a logical sequence where each step builds upon the last. Mass spectrometry provides the molecular weight, IR spectroscopy identifies key functional groups, NMR spectroscopy maps the detailed atomic connectivity, and finally, chromatography confirms purity.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Weight & Isotope Pattern) IR Infrared Spectroscopy (Functional Group ID) MS->IR Confirms Functional Groups Report Final Characterization Report NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR Guides NMR Interpretation Chrom Chromatography (Purity Assessment) NMR->Chrom Confirms Identity of Main Peak Chrom->Report Provides Purity Data

Caption: Integrated workflow for the complete characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry is the first logical step, as it provides the molecular weight (MW) of the compound, offering immediate confirmation of a successful synthesis. For this compound, the presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a definitive diagnostic tool.

Expected Results: The molecular formula is C₁₁H₁₃BrO₂. The calculated monoisotopic mass is 256.01 g/mol .[1] The mass spectrum should exhibit two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 256 and 258, respectively, with nearly equal intensity. This unique pattern is a hallmark of a monobrominated compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale for GC-MS: this compound is a relatively volatile and thermally stable ester, making it an ideal candidate for GC-MS analysis.[2][3] This technique provides separation from volatile impurities prior to mass analysis.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the sample in a volatile solvent like ethyl acetate or hexane.

  • Dilute this stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

2. Instrumentation & Parameters:

  • System: Standard Gas Chromatograph with a Mass Spectrometer detector (e.g., Quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic esters.[4]

  • Injection: 1 µL injection volume in split mode (e.g., 50:1 split ratio) to prevent column overloading.[4]

  • Injector Temperature: 280 °C.[5]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: Increase to 250 °C at a rate of 15 °C/min.

    • Ramp 2: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.[5][6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

3. Data Interpretation:

  • Confirm the retention time of the main peak.

  • Analyze the mass spectrum of this peak. Look for the characteristic [M]⁺ and [M+2]⁺ ion cluster around m/z 256/258.

  • Common fragment ions for ethyl esters include the loss of the ethoxy group (-OC₂H₅, m/z 45) and a prominent peak at m/z 88, corresponding to the McLafferty rearrangement fragment.[2]

Infrared (IR) Spectroscopy for Functional Group Identification

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] It provides essential evidence for the ester carbonyl group (C=O) and confirms the presence of the aromatic ring and aliphatic chains.

Expected Results: The IR spectrum will provide clear, diagnostic absorption bands corresponding to the key functional groups within the molecule.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Ester CarbonylC=O stretch~1735 cm⁻¹ (strong, sharp)
Aromatic RingC=C stretch~1600-1450 cm⁻¹
Aromatic RingC-H stretch>3000 cm⁻¹ (weak)
Aliphatic ChainsC-H stretch<3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹)
Ester LinkageC-O stretch~1250-1100 cm⁻¹
Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale for ATR-FTIR: ATR is the preferred method for liquid samples as it requires minimal to no sample preparation, is fast, and easy to clean.[8] It involves placing a drop of the neat liquid directly onto the ATR crystal.[9]

1. Sample Preparation:

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Place one to two drops of the neat this compound liquid directly onto the center of the crystal.

2. Data Acquisition:

  • Instrument: Any standard FTIR spectrometer with an ATR accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

3. Data Interpretation:

  • The resulting spectrum should be in absorbance or transmittance mode.

  • Identify the strong, sharp peak around 1735 cm⁻¹, confirming the ester carbonyl group.

  • Look for peaks just below 3000 cm⁻¹ for aliphatic C-H stretching and weaker peaks just above 3000 cm⁻¹ for aromatic C-H stretching.

  • Confirm the C-O stretching bands in the fingerprint region (1300-1100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the sample into a clean vial.[10]

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent.[10][11] Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for non-polar to moderately polar organic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • To ensure high-resolution spectra, the sample must be free of any suspended particles.[12] Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][12]

  • The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[13]

2. Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment (e.g., zgpg30).

3. Data Interpretation & Expected Results:

The structure of this compound dictates a specific set of signals in both ¹H and ¹³C NMR spectra. The analysis of chemical shifts, integration values, and splitting patterns (multiplicity) allows for the complete assignment of the structure.

A. ¹H NMR (400 MHz, CDCl₃) - Expected Data

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.25Triplet (t)3H-O-CH₂-CH₃
b~4.14Quartet (q)2H-O-CH₂ -CH₃
c~2.64Triplet (t)2HAr-CH₂-CH₂ -C=O
d~2.95Triplet (t)2HAr-CH₂ -CH₂-C=O
e, f, g, h~7.10 - 7.40Multiplet (m)4HAromatic Protons

Rationale for Assignments:

  • The ethyl group is classic: the -CH₃ (a) is a triplet due to its two neighbors on (b), and the -CH₂- (b) is a quartet due to its three neighbors on (a). The downfield shift of (b) to ~4.14 ppm is due to the adjacent deshielding oxygen atom.[14][15]

  • The two methylene groups of the propanoate chain (c and d) appear as two distinct triplets, each integrating to 2H. The group adjacent to the aromatic ring (d) is slightly further downfield than the one adjacent to the carbonyl (c).

  • The four protons on the disubstituted benzene ring will appear as a complex multiplet in the aromatic region.

B. ¹³C NMR (100 MHz, CDCl₃) - Expected Data

Carbon (Label)Chemical Shift (δ, ppm)Assignment
1~14.2-O-CH₂-CH₃
2~60.5-O-CH₂ -CH₃
3~35.5Ar-CH₂-CH₂ -C=O
4~30.5Ar-CH₂ -CH₂-C=O
5~172.5C =O
6~142.5Aromatic C-CH₂
7~122.5Aromatic C-Br
8, 9, 10, 11~127.0 - 131.5Aromatic C-H

Rationale for Assignments:

  • Carbonyl carbons (C=O) are highly deshielded and appear far downfield, typically >160 ppm.[16]

  • The carbon attached to the oxygen of the ester (-O-CH₂ -) is found around 60 ppm.[16]

  • The aromatic carbons appear between ~120-145 ppm. The carbon attached to the electronegative bromine atom (C-Br) will be shifted, as will the carbon attached to the alkyl chain.

  • The aliphatic carbons of the ethyl and propanoate chains appear in the upfield region (<40 ppm).

Chromatographic Analysis for Purity Assessment

Principle: While spectroscopic methods confirm structure, they are not ideal for quantifying purity. Chromatography, specifically High-Performance Liquid Chromatography (HPLC), is the gold standard for separating the main compound from non-volatile impurities and degradation products.[17]

Protocol: Reversed-Phase HPLC (RP-HPLC)

Rationale for RP-HPLC: RP-HPLC is highly effective for analyzing moderately polar organic molecules like aromatic esters.[18][19] It separates compounds based on their hydrophobicity.

1. Sample & Standard Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50 v/v).

  • Sample Solution: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the diluent.

  • Standard Solution: If quantification is needed, prepare a standard of known purity at the same concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove particulates before injection.[17]

2. Instrumentation & Parameters:

  • System: HPLC with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Elution Mode: Isocratic or Gradient. For purity, a gradient is often more effective at resolving early and late-eluting impurities.

    • Example Gradient: Start at 60% B, hold for 2 min; ramp to 95% B over 8 min; hold for 2 min.

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30 °C.[18]

  • Detection Wavelength: 220 nm or 254 nm, where the aromatic ring exhibits strong absorbance.

  • Injection Volume: 10 µL.

3. Data Analysis and System Suitability:

  • System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%.[18]

  • Purity Calculation: Purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • The method should demonstrate good separation between the main peak and any impurities. The acceptance criterion for purity is typically ≥98.0%, but this depends on the specific application.

Summary and Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, NMR Spectroscopy, and HPLC provides a robust and self-validating system for the complete characterization of this compound. MS confirms the molecular weight and bromine presence, IR identifies the required functional groups, NMR provides an unambiguous structural map, and HPLC quantifies the purity. Adherence to these detailed protocols will ensure high-quality, reliable, and reproducible analytical results for research, development, and quality control purposes.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • University of Manitoba. (n.d.). NMR Sample Preparation.
  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Western University, Department of Chemistry. (n.d.). NMR Sample Preparation.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • University of Florida, Department of Chemistry. (n.d.). Sample Preparation – FT-IR/ATR.
  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Clinica Chimica Acta, 366(1-2), 234-240. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from [Link]

  • Agilent. (2018, May 25). FTIR Spectroscopic Analyze on Aqueous Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

  • Filo. (2024, December 12). Interpretation of HNMR of ethyl propanoate.
  • Human Metabolome Database. (n.d.). Ethyl propionate 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Sanou, I., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
  • Torontech. (2024, July 23). HPLC Testing and Analysis – Detailed Guide for Accurate Results. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-bromophenyl)propanoate is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and other fine chemicals. Its structure, featuring a bromine-substituted aromatic ring and an ethyl ester moiety, offers multiple sites for further chemical modification. This document provides a comprehensive guide to the synthesis of this compound, with a focus on the widely employed Fischer esterification reaction. Detailed protocols, mechanistic insights, and practical considerations for purification and characterization are presented to ensure reproducible and high-yielding synthetic outcomes.

Synthetic Strategy: The Fischer-Speier Esterification

The most common and economically viable method for the preparation of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[2]

Mechanistic Insights

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2] The mechanism proceeds through several key steps, as illustrated below:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol (ethanol in this case) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol, which also often serves as the solvent.[3] Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to the product side.[3]

Synthesis of the Precursor: 3-(3-bromophenyl)propanoic acid

The starting material, 3-(3-bromophenyl)propanoic acid, can be synthesized through various methods. One common approach involves the malonic ester synthesis starting from 3-bromobenzyl halide.[4]

Protocol: Synthesis of 3-(3-bromophenyl)propanoic acid via Malonic Ester Synthesis

This protocol is adapted from established malonic ester synthesis procedures.[4]

Materials:

  • 3-Bromobenzyl bromide

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 3-bromobenzyl bromide dropwise and heat the mixture to reflux for 2-3 hours.

  • Saponification: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water and heat to reflux for an additional 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic. The resulting dicarboxylic acid is unstable and will decarboxylate upon heating. Gently heat the acidified solution to induce decarboxylation, which is often evidenced by the evolution of carbon dioxide.

  • Workup and Purification: After cooling, the product, 3-(3-bromophenyl)propanoic acid, may precipitate. If so, collect the solid by filtration. If it remains in solution, extract the aqueous layer with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid. The crude product can be purified by recrystallization from a suitable solvent system like water/ethanol.

Primary Protocol: Fischer Esterification of 3-(3-bromophenyl)propanoic acid

This protocol details the synthesis of this compound using the Fischer esterification method.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
3-(3-bromophenyl)propanoic acidC₉H₉BrO₂229.071.0 eq
Ethanol (absolute)C₂H₅OH46.0720-50 eq (solvent)
Concentrated Sulfuric AcidH₂SO₄98.08Catalytic (0.1 eq)
Ethyl AcetateC₄H₈O₂88.11For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Reaction Workflow

Workflow reagents 1. Combine Reactants - 3-(3-bromophenyl)propanoic acid - Ethanol (excess) - Sulfuric Acid (catalyst) reflux 2. Heat to Reflux (e.g., 80-90 °C for 4-6 hours) reagents->reflux Reaction Setup workup 3. Aqueous Workup - Quench with water - Extract with Ethyl Acetate reflux->workup Cooling wash 4. Neutralization & Washing - Wash with NaHCO₃ (aq) - Wash with Brine workup->wash Separation dry 5. Drying & Concentration - Dry with Na₂SO₄ - Evaporate solvent wash->dry Isolation purify 6. Purification (Silica Gel Chromatography) dry->purify Crude Product product This compound purify->product Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 eq). Add a large excess of absolute ethanol (20-50 eq), which will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 eq). Caution: The addition of sulfuric acid to ethanol is exothermic and should be done slowly, preferably in an ice bath to control the temperature.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78 °C) using a heating mantle or an oil bath.[3] Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Workup - Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve during this step, so vent the separatory funnel frequently.[5] Follow this with a wash with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[6] Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

Purification

The crude product can be purified by silica gel column chromatography to obtain a high-purity sample.

Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh)

  • Eluent System: A mixture of ethyl acetate and hexane is a common choice for the purification of esters.[7] A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., up to 20% ethyl acetate in hexane). The optimal eluent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₁₁H₁₃BrO₂
Molecular Weight257.12 g/mol [6]
AppearanceExpected to be a colorless to pale yellow oil
Boiling PointNot readily available
DensityNot readily available
Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show the following signals:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).

    • Two triplets corresponding to the two methylene groups of the propanoate chain (~2.6 and ~2.9 ppm).

    • A complex multiplet in the aromatic region corresponding to the four protons on the bromophenyl ring (~7.1-7.5 ppm).

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~172 ppm), the carbons of the ethyl group (~14 and ~60 ppm), the methylene carbons of the propanoate chain (~30 and ~35 ppm), and the carbons of the aromatic ring, including the carbon attached to the bromine atom (~122 ppm).

  • FTIR (neat): The infrared spectrum will exhibit characteristic absorption bands:

    • A strong C=O stretching vibration for the ester carbonyl group around 1730 cm⁻¹.

    • C-O stretching vibrations in the region of 1100-1300 cm⁻¹.

    • C-H stretching vibrations for the sp³ and sp² hybridized carbons.

    • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Safety Considerations

  • 3-(3-bromophenyl)propanoic acid: Harmful if swallowed and causes serious eye irritation.[8][9]

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[10]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. May be corrosive to metals.[1][11]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[12][13]

  • Sodium Bicarbonate Solution: May cause mild skin and eye irritation.[14]

  • Anhydrous Sodium Sulfate: Not classified as hazardous, but may cause mild irritation upon contact.[6]

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Fischer esterification provides a reliable and scalable method for the synthesis of this compound. By following the detailed protocols for synthesis, workup, and purification outlined in this guide, researchers can consistently obtain this valuable intermediate in high yield and purity. Proper characterization using standard spectroscopic techniques is essential to confirm the identity and quality of the final product. Adherence to all safety precautions is paramount throughout the entire process.

References

  • E M M illiporeSigma.
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  • Sigma-Aldrich.
  • Sigma-Aldrich.
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  • MedChemExpress. (S)-2-(3-Bromophenyl)propanoic acid-SDS. (2023-07-27).
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Application Notes and Protocols: Purification of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 3-(3-bromophenyl)propanoate is a versatile intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a bromine-substituted aromatic ring and an ethyl ester functional group, makes it a valuable building block for introducing the 3-bromophenylpropyl moiety into larger molecular frameworks. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complex product mixtures, and reduced yields in subsequent synthetic steps. This guide provides a comprehensive overview of field-proven techniques for the purification of this compound, ensuring high-purity material suitable for demanding research and development applications.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂PubChem[2]
Molecular Weight 257.12 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid/oilInferred from similar compounds
Boiling Point ~283.2 °C at 760 mmHg (Predicted)Chemsrc[3]
Density ~1.359 g/cm³ (Predicted)Chemsrc[3]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes)General chemical principles
CAS Number 40640-97-9PubChem[2]

Purification Strategy: A Decision Workflow

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. This workflow provides a logical approach to selecting the most appropriate technique.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Liquid-Liquid Extraction) start->workup check_impurities Analyze Purity (TLC/GC-MS) Are impurities non-volatile? workup->check_impurities distillation Fractional Vacuum Distillation check_impurities->distillation Yes (Significantly different B.P.) chromatography Flash Column Chromatography check_impurities->chromatography No (Similar polarity/volatility) high_purity High Purity Product (>98%) distillation->high_purity chromatography->high_purity

Caption: Decision workflow for selecting a purification technique.

Part 1: Post-Reaction Work-up (Liquid-Liquid Extraction)

Principle: Before undertaking more rigorous purification, a standard aqueous work-up is crucial to remove inorganic salts, water-soluble reagents (like acids or bases used as catalysts), and highly polar byproducts. This is a liquid-liquid extraction procedure based on the differential solubility of the target compound and impurities in immiscible aqueous and organic phases.

Protocol: Standard Aqueous Work-up

Objective: To perform an initial cleanup of the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like ethyl acetate (typically 2-3 volumes of the reaction solvent volume).

  • Neutralization/Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release any evolved gas (CO₂). Shake vigorously for 30-60 seconds.

    • Causality: This step neutralizes any residual acidic catalysts or acidic byproducts, converting them into their corresponding salts, which are more soluble in the aqueous phase.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the organic layer remaining in the separatory funnel. Shake vigorously for 30 seconds.

    • Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Separation & Drying: Drain the lower aqueous layer. Transfer the organic layer to a clean Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ (enough so that some powder remains free-flowing) and swirl the flask. Let it stand for 10-15 minutes.

  • Concentration: Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude, dried product.

Part 2: Primary Purification Techniques

Method A: Flash Column Chromatography

Principle: Flash column chromatography is the most common and versatile method for purifying organic compounds.[4][5] It separates molecules based on their differential adsorption to a polar stationary phase (typically silica gel) and solubility in a non-polar mobile phase (eluent).[5] this compound, being moderately polar due to the ester group, is an ideal candidate for this technique.

When to Use: This is the method of choice when impurities have similar boiling points but different polarities compared to the product. It offers excellent separation for a wide range of organic byproducts.

Protocol: Flash Column Chromatography

Objective: To achieve high purity (>98%) by separating the target compound from closely related impurities.

Materials & Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column or a modern automated flash chromatography system

  • Collection tubes/flasks

  • Compressed air or pump (for manual columns)

Step-by-Step Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a minimal volume of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various ratios of Hexanes:EtOAc (e.g., 95:5, 90:10, 80:20).

    • The ideal eluent system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.35.[5] For a related compound, a 4% ethyl acetate/hexane system was effective.[6]

    • Causality: An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for good separation to occur, without requiring an excessive volume of solvent for elution.

  • Column Packing (Slurry Method):

    • Choose an appropriate column size (a silica-to-sample mass ratio of 30:1 to 100:1 is typical for difficult and easy separations, respectively).[5]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle pressure or tapping to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[7] Carefully apply the concentrated solution to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a small amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (1-2x the mass of the crude product). Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents dissolution issues at the column head and often results in sharper bands and better separation, especially if the compound has poor solubility in the eluent.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (5-15 psi).

    • Begin collecting fractions immediately. Monitor the elution process by collecting small, uniform fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

FlashChromatography cluster_setup Setup cluster_run Execution cluster_finish Finalization tlc 1. TLC Analysis (Find Solvent System, Rf ~0.3) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading Preferred) packing->loading elution 4. Elution (Apply Pressure, Collect Fractions) loading->elution monitoring 5. Fraction Analysis (TLC) elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Removal (Rotary Evaporator) combine->evaporation product Purified Product evaporation->product

Caption: Workflow for Flash Column Chromatography.

Method B: Fractional Distillation under Reduced Pressure

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For high-boiling, thermally sensitive compounds like this compound, applying a vacuum (reduced pressure) is essential. The vacuum lowers the boiling point, preventing thermal decomposition that might occur at atmospheric pressure.

When to Use: This method is highly effective for large-scale purifications (>10 g) when the primary impurities are non-volatile residues or have boiling points that differ significantly (>25 °C) from the product.

Protocol: Vacuum Distillation

Objective: To purify large quantities of the compound by separating it from non-volatile impurities.

Materials & Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with Vigreux column

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump with trap and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the crude oil and a few boiling chips or a stir bar into the distilling flask.

  • Evacuation: Connect the apparatus to the vacuum pump. Slowly and carefully apply the vacuum. A pressure of 1-10 mmHg is typical.

  • Heating: Begin gently heating the distilling flask using the heating mantle while stirring.

  • Fraction Collection:

    • Observe the temperature at the distillation head. Initially, low-boiling impurities may distill over.

    • As the temperature stabilizes, the main product fraction will begin to distill. Collect the fraction that distills over at a constant temperature and pressure. The boiling point of a structurally similar compound, ethyl 3-bromopropionate, is 135-136 °C at 50 mmHg, which can serve as a rough estimate.

    • Causality: A stable boiling point during distillation indicates that a pure substance is being collected.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum to prevent air from rushing in and potentially shattering the hot glassware.

Part 3: Purity Assessment

After purification, the identity and purity of this compound must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine purity. A pure sample will show a single major peak in the chromatogram. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the compound's identity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. The spectra of the purified product should be clean, showing the expected chemical shifts and integration values for all protons and carbons, and be free of signals corresponding to impurities. The aromatic region of the ¹H NMR spectrum will be characteristic of a 1,3-disubstituted benzene ring, and the ethyl group will show a characteristic triplet and quartet pattern.[9][10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

References

  • Chemsrc. (n.d.). ethyl 3-bromo-3-phenyl-propanoate | CAS#:1884-29-3. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Hamzah, N. H., Aris, F. N. M., & Mukhni, N. H., et al. (2025).
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

Sources

The Versatility of Ethyl 3-(3-bromophenyl)propanoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Medicinal Chemistry

Ethyl 3-(3-bromophenyl)propanoate is a versatile synthetic intermediate whose value in medicinal chemistry and drug discovery is anchored in its unique structural features. The presence of a bromine atom on the phenyl ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This strategic placement, combined with the propanoate side chain, provides a robust scaffold for the construction of complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of the application of this compound in the synthesis of two important classes of bioactive molecules: Angiotensin II Receptor Blockers (ARBs) and Selective Androgen Receptor Modulators (SARMs). We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key synthetic transformations.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is the linchpin for its synthetic utility, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern synthetic organic chemistry, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The three most pertinent reactions for the functionalization of this building block are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Application I: Synthesis of Angiotensin II Receptor Blocker (ARB) Scaffolds

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that modulate the renin-angiotensin-aldosterone system (RAAS) by selectively blocking the angiotensin II AT1 receptor.[1][2] This blockade leads to vasodilation and a reduction in blood pressure.[3][4] The synthesis of many ARBs, such as Losartan and Valsartan, involves the creation of a biphenyl core structure. This compound serves as an excellent starting material for the construction of this critical biphenyl moiety via the Suzuki-Miyaura coupling reaction.

Key Transformation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5] This reaction is favored in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[6]

In the context of ARB synthesis, the Suzuki-Miyaura coupling enables the linkage of the this compound core to a second aromatic ring, often containing a tetrazole or a protected tetrazole precursor, which is a common feature of many ARBs.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted phenylboronic acid.

Materials:

  • This compound

  • Substituted Phenylboronic Acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), Palladium(II) Acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add Toluene (5 mL/mmol of aryl bromide) and a 2M aqueous solution of Potassium Carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary Table:

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1This compound4-Formylphenylboronic acidPd(OAc)₂ (2)K₂CO₃ (2.0)Toluene/H₂O90885-95
2This compoundPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DME/H₂O851280-90

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Phenylboronic Acid - Pd Catalyst & Ligand inert Establish Inert Atmosphere (N₂/Ar) start->inert solvent Add Solvent (Toluene/H₂O) and Base (K₂CO₃) inert->solvent heat Heat to 90°C with Stirring solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

Caption: Workflow for the Suzuki-Miyaura coupling.

Application II: Synthesis of Selective Androgen Receptor Modulator (SARM) Scaffolds

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic properties.[7] This tissue selectivity makes them promising candidates for the treatment of muscle wasting, osteoporosis, and other conditions.[8] Many non-steroidal SARMs are based on an aryl-propionamide scaffold.[9][10] this compound can be elaborated into such scaffolds through a combination of cross-coupling and amidation reactions.

Key Transformations: Heck and Sonogashira Couplings Followed by Amidation

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[11] This reaction can be used to introduce a variety of functional groups that can be further modified. For SARM synthesis, the Heck reaction can be employed to introduce a vinyl group, which can then be subjected to further transformations.

The Sonogashira coupling is the coupling of an aryl halide with a terminal alkyne, providing a direct route to substituted alkynes.[12] This is a powerful tool for introducing alkynyl moieties into the SARM scaffold, which can serve as a precursor for other functional groups or as a key structural element in the final molecule.[13]

Following the cross-coupling reaction, the ester group of the modified propanoate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a suitable amine to form the characteristic propionamide linkage of many SARMs.

Experimental Protocol: Heck Reaction of this compound

This protocol provides a general method for the Heck reaction between this compound and an alkene, such as styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, dissolve this compound (1.0 eq), Palladium(II) Acetate (0.01 eq), and Tri(o-tolyl)phosphine (0.02 eq) in DMF (5 mL/mmol of aryl bromide).

  • Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15 minutes.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by styrene (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue can be purified by flash column chromatography on silica gel.

Data Summary Table:

EntryAryl HalideAlkeneCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1This compoundStyrenePd(OAc)₂ (1)Et₃N (1.5)DMF1001875-85
2This compoundn-Butyl acrylatePd(OAc)₂ (1)K₂CO₃ (2.0)DMAc1202470-80

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of the Heck Reaction Pathway:

Heck_Reaction A This compound E Heck Coupling Product (Substituted Alkene) A->E B Alkene (e.g., Styrene) B->E C Pd(0) Catalyst C->E D Base (e.g., Et3N) D->E F Hydrolysis E->F 1. LiOH, H₂O/THF 2. H₃O⁺ G Carboxylic Acid Intermediate F->G I Amidation G->I H Amine H->I J SARM Scaffold (Aryl Propionamide) I->J

Caption: Synthetic route to SARM scaffolds via Heck coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a stir bar, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and Copper(I) Iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL/mmol of aryl bromide) and triethylamine (2.0 eq) via syringe. Then, add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)THFRT488-96
2This compound1-HexynePd(PPh₃)₄ (3)CuI (5)Et₃N (2.0)DMF50685-92

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its utility is primarily derived from the strategic placement of a bromine atom, which allows for a wide range of palladium-catalyzed cross-coupling reactions. As demonstrated, this intermediate provides a straightforward entry into the core scaffolds of important therapeutic agents like Angiotensin II Receptor Blockers and Selective Androgen Receptor Modulators. The protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of compounds for drug discovery programs. The continued development of more efficient and greener cross-coupling methodologies will further enhance the value of this compound as a key intermediate in the pharmaceutical industry.

References

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). PMC. Available at: [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. (n.d.). SpringerLink. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (n.d.). MDPI. Available at: [Link]

  • Heck reaction. (n.d.). Wikipedia. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. Available at: [Link]

  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. (2023). MDPI. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2020). ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (n.d.). PMC. Available at: [Link]

  • Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. (n.d.). MDPI. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Available at: [Link]

  • Multicomponent synthesis of isatin-based bioactive heterocycles. (2021). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. (2001). MDPI. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Available at: [Link]

  • Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. Available at: [Link]

  • Aryl-propionamide-derived selective androgen receptor modulators: liquid chromatography-tandem mass spectrometry characterization of the in vitro synthesized metabolites for doping control purposes. (2008). PubMed. Available at: [Link]

  • Preparation of Ethyl 2-Aryl 2,3-Alkadienoates via Palladium-Catalyzed Selective Cross-Coupling Reactions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2022). ResearchGate. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (n.d.). Journal of Synthetic Chemistry. Available at: [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2004). ResearchGate. Available at: [Link]

  • Discovery and development of angiotensin receptor blockers. (n.d.). Wikipedia. Available at: [Link]

  • Angiotensin Receptor Blockers (ARBs). (n.d.). CV Pharmacology. Available at: [Link]

  • Angiotensin II receptor blocker. (n.d.). Wikipedia. Available at: [Link]

  • Pharmaceutical compositions comprising angiotensin II receptor blocking imidazoles and diuretics. (1996). Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via Fischer esterification of 3-(3-bromophenyl)propanoic acid.

Question: Why is my yield of this compound consistently low (<50%)?

Answer:

Low yields in the Fischer esterification of 3-(3-bromophenyl)propanoic acid are a common challenge, primarily due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, several factors must be optimized.

Core Principles for Yield Enhancement:

  • Le Châtelier's Principle in Action: The reaction produces water as a byproduct. Its removal is critical to prevent the reverse reaction (ester hydrolysis).[1][2]

  • Reactant Stoichiometry: Using one reactant in large excess can significantly shift the equilibrium to favor the product.[1]

Troubleshooting Steps & Solutions:

  • Inefficient Water Removal:

    • Problem: Water produced during the reaction is hydrolyzing the ester back to the carboxylic acid.

    • Solution: Employ a Dean-Stark apparatus. This is a highly effective method for continuously removing water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[1][3] As the reaction progresses, you will see water collecting in the trap, providing a visual indicator of reaction progress.

  • Insufficient Alcohol Excess:

    • Problem: The molar ratio of ethanol to the carboxylic acid is not high enough to effectively push the reaction forward.

    • Solution: Increase the excess of ethanol. Ethanol can often be used as the solvent itself, creating a large excess. Studies have shown that increasing the alcohol to a 10-fold excess can dramatically increase ester yield.[1]

  • Suboptimal Catalyst Concentration or Choice:

    • Problem: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be used in an inappropriate amount, or a different catalyst may be more effective.

    • Solution: While a catalytic amount is needed, too much strong acid can promote side reactions. A typical starting point is 5 mol% of a strong acid like H₂SO₄ or p-TsOH.[4] For sensitive substrates, milder catalysts or different reaction conditions, such as using microwave irradiation, have been shown to improve yields and reduce reaction times for substituted benzoic acids.[5]

  • Reaction Time and Temperature:

    • Problem: The reaction may not have reached equilibrium, or the temperature might be too low for an efficient reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be refluxed until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time. Refluxing is typically carried out at the boiling point of the alcohol or the azeotropic mixture.[3]

Question: My final product is impure. What are the likely side products and how can I remove them?

Answer:

Impurities in the synthesis of this compound can arise from unreacted starting materials or the formation of byproducts.

Common Impurities and Side Products:

  • Unreacted 3-(3-bromophenyl)propanoic acid: This is the most common impurity due to the equilibrium nature of the Fischer esterification.[2]

  • Diethyl ether: This can form via the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.[6][7] The mechanism involves the protonation of one ethanol molecule to form a good leaving group (water), which is then displaced by another ethanol molecule in an Sₙ2 reaction.[6]

Purification Protocol:

A standard workup procedure is usually effective in removing these impurities.

Step-by-Step Purification:

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Aqueous Wash with Base: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, converting it to its sodium salt, which is soluble in the aqueous layer. Repeat this wash until no more CO₂ evolution (bubbling) is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification (Optional): If the product is still not pure enough, column chromatography on silica gel or vacuum distillation can be employed for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Fischer esterification of 3-(3-bromophenyl)propanoic acid?

A1: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[9]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of ethanol or water) to regenerate the acid catalyst and yield the final ester product.

Q2: How does the bromo-substituent on the phenyl ring affect the esterification reaction?

A2: The bromine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. For a substituent at the meta position, the inductive effect generally dominates. This slight electron-withdrawing effect can make the carbonyl carbon of the carboxylic acid slightly more electrophilic, which could potentially have a minor rate-enhancing effect on the nucleophilic attack by ethanol. However, in practice, the electronic effect of a meta-bromo substituent on the rate of Fischer esterification is generally considered to be minimal. Steric hindrance is a more significant factor in this reaction, but the bromo group at the meta position does not pose any significant steric hindrance to the carboxylic acid group.[2]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, while Fischer esterification is a common and direct method, other synthetic strategies can be employed. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. One common alternative starts from 3-bromobenzaldehyde. A short and effective synthesis of a similar compound, ethyl 3-(3-aminophenyl)propanoate, has been reported employing a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid, followed by reduction and simultaneous esterification.[11] A similar approach could be adapted for the bromo-analogue.

Q4: What is the starting material, 3-(3-bromophenyl)propanoic acid, and how is it synthesized?

A4: The starting material is 3-(3-bromophenyl)propanoic acid.[12][13] It can be synthesized through various methods. One reported method involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[14] Another approach is the hydrobromination of cinnamic acid.[15]

Data and Protocols

Table 1: Comparison of Reaction Conditions for Fischer Esterification
Entry Catalyst (mol%) Ethanol (equiv.) Water Removal Reaction Time (h) Typical Yield (%)
1H₂SO₄ (5)5None1240-50
2H₂SO₄ (5)20 (as solvent)None865-75
3p-TsOH (5)5Molecular Sieves1070-80
4H₂SO₄ (5)5Dean-Stark (Toluene)6>90

Note: The values in this table are representative and can vary based on the specific reaction scale and setup.

Optimized Experimental Protocol for this compound

This protocol is designed to maximize the yield by utilizing a Dean-Stark apparatus for water removal.

Materials:

  • 3-(3-bromophenyl)propanoic acid

  • Ethanol (anhydrous)

  • Toluene

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-(3-bromophenyl)propanoic acid (1.0 equiv), toluene (approx. 2 mL per mmol of carboxylic acid), and ethanol (5.0 equiv).

  • Carefully add concentrated sulfuric acid (0.05 equiv) to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by vacuum distillation or column chromatography.

Visualizations

Fischer Esterification Workflow Diagram

FischerEsterificationWorkflow Fischer Esterification Optimization Workflow start Start Synthesis reaction Reaction Setup: - 3-(3-bromophenyl)propanoic acid - Ethanol - Acid Catalyst start->reaction reflux Reflux Reaction reaction->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup low_yield Low Yield? workup->low_yield product Pure this compound low_yield->product No optimize Optimize Conditions low_yield->optimize Yes water_removal Add Dean-Stark Trap or Molecular Sieves optimize->water_removal excess_etoh Increase Excess of Ethanol optimize->excess_etoh catalyst Adjust Catalyst Concentration optimize->catalyst water_removal->reflux excess_etoh->reflux catalyst->reflux

Caption: Workflow for optimizing the Fischer esterification of 3-(3-bromophenyl)propanoic acid.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ScienceMadness. (2020, March 24). Synthesis of pure esters from long-chain alcohols using Fischer esterification. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • ResearchGate. (2025, August 6). Diethyl ether cracking and ethanol dehydration: Acid catalysis and reaction paths. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism and kinetics of the acid-catalyzed formation of ethene and diethyl ether from ethanol in supercritical water. Retrieved from [Link]

  • YouTube. (2018, December 31). ether synthesis through acid-catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • American Academic Publisher. (2022). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences, 3(02). Retrieved from [Link]

  • YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • Reddit. (2019, April 5). How to purify esters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Quora. (2020, May 17). How can ethene be converted to ethyl propanoate?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Ethyl 3-(3-bromophenyl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its preparation. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the rationale needed to diagnose and resolve common experimental issues.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid with ethanol.[1][2][3] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.[4][5] While robust, its success hinges on understanding its equilibrium nature.

The reaction is governed by Le Châtelier's principle. The formation of water as a byproduct means the reaction is reversible.[6][7] To achieve high yields, the equilibrium must be actively shifted toward the product side.

Visualizing the Mechanism: Fischer Esterification

The mechanism proceeds through a series of protonation and deprotonation steps, activating the carboxylic acid for nucleophilic attack by the alcohol.

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation Add H+ Activated Activated Carbonyl (More Electrophilic) Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeave Elimination of Water (Leaving Group) ProtonTransfer->WaterLeave ProtonatedEster Protonated Ester WaterLeave->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation End Ester + Water Deprotonation->End Catalyst H+ Catalyst Regenerated Deprotonation->Catalyst

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Standard Experimental Protocol

This protocol provides a baseline for the synthesis. Quantitative values can be adjusted based on the scale of your reaction.

ParameterValue/ConditionRationale & Notes
Reactants 3-(3-bromophenyl)propanoic acid, Ethanol (Anhydrous)Ethanol should be in large excess (e.g., 5-10 equivalents or used as the solvent) to drive the reaction equilibrium forward.[6][7]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)Typically 1-5 mol% of the limiting reagent. H₂SO₄ also acts as a dehydrating agent.[3][6]
Temperature Reflux (approx. 78°C for Ethanol)Provides the necessary activation energy. Heating is typically maintained for 4-24 hours.[6]
Monitoring Thin-Layer Chromatography (TLC)Monitor the disappearance of the carboxylic acid starting material. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate.
Workup 1. Cool & QuenchCool the reaction mixture to room temperature. Slowly pour over ice water.
2. ExtractionExtract the product into a non-polar organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
3. NeutralizationWash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove acidic catalyst and unreacted carboxylic acid.[3]
4. Drying & EvaporationDry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
Purification Vacuum Distillation or Column ChromatographyPurification is often necessary to remove unreacted alcohol and any side products.[8]

Troubleshooting Guide

This section addresses the most common failures encountered during the synthesis of this compound via Fischer Esterification.

Visual Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed or Low Yield CheckTLC Analyze Reaction Mixture by TLC Start->CheckTLC NoReaction Q1: No Product Spot, Only Starting Material CheckTLC->NoReaction No Reaction IncompleteReaction Q2: Both Starting Material and Product Spots Present CheckTLC->IncompleteReaction Incomplete ImpureProduct Q3: Product Spot with Contaminants after Workup CheckTLC->ImpureProduct Impure Sol_NoReaction Check Reagent Quality (Wet?) Check Catalyst Activity Verify Temperature NoReaction->Sol_NoReaction Sol_Incomplete Increase Reaction Time Use Excess Alcohol Remove Water (Dean-Stark) Add More Catalyst IncompleteReaction->Sol_Incomplete Sol_Impure Improve Workup (NaHCO3 wash) Optimize Purification (Distillation/Chromatography) ImpureProduct->Sol_Impure

Caption: A decision tree for troubleshooting failed reactions.

Q1: My TLC analysis shows only the starting material spot. The reaction never started. What went wrong?

This indicates a fundamental issue with the reaction setup or reagents.

  • Potential Cause 1: Presence of Water. Water is a product of the reaction; its presence at the start will prevent the equilibrium from shifting forward.[6][7] Ethanol is hygroscopic and can absorb atmospheric moisture.

    • Solution: Use anhydrous ethanol and ensure all glassware is oven-dried or flame-dried before use. Using a drying tube on the reflux condenser can prevent moisture from entering the system.

  • Potential Cause 2: Inactive Catalyst. The acid catalyst is crucial for activating the carbonyl group of the carboxylic acid.[4][9] An old or diluted acid catalyst will be ineffective.

    • Solution: Use a fresh bottle of concentrated sulfuric acid or high-purity p-TsOH. Ensure the correct catalytic amount (1-5 mol%) is added.

  • Potential Cause 3: Insufficient Temperature. The reaction requires enough energy to overcome the activation barrier.

    • Solution: Verify that your heating mantle or oil bath is reaching and maintaining the reflux temperature of ethanol (approx. 78°C). Ensure the reaction is stirring adequately to ensure even heat distribution.

Q2: My reaction has been refluxing for hours, but TLC shows significant amounts of both starting material and product. Why is it incomplete?

This is the most common issue and directly relates to the reversible nature of the Fischer esterification.[7][10]

  • Potential Cause 1: Equilibrium has been reached. Without measures to displace the equilibrium, the reaction will stop progressing once it reaches its natural equilibrium point, which may correspond to a low or moderate yield.[7]

    • Solution A (Excess Reagent): The easiest way to shift the equilibrium is to use one reagent in large excess.[1][6] Since ethanol is inexpensive and can serve as the solvent, using it in a 10-fold or greater excess is highly effective.

    • Solution B (Water Removal): Actively removing the water byproduct will continuously pull the reaction towards the product side.[1][6] For this, a Dean-Stark apparatus is the ideal piece of equipment. Toluene can be used as a co-solvent to facilitate the azeotropic removal of water.

  • Potential Cause 2: Insufficient Reaction Time. While equilibrium is the primary factor, some sterically hindered or less reactive substrates may simply require longer reaction times.

    • Solution: Allow the reaction to reflux for a longer period (e.g., 24 hours), monitoring periodically by TLC until the starting material spot is no longer visible or is significantly diminished.

Q3: I achieved a good yield, but my final product is contaminated with the starting carboxylic acid. How can I improve purity?

This is a workup and purification issue. The acidic nature of the starting material makes it easy to separate from the neutral ester product.

  • Potential Cause: Inadequate Neutralization during Workup. The unreacted 3-(3-bromophenyl)propanoic acid will remain in the organic layer if not properly neutralized.

    • Solution: During the aqueous workup, perform multiple washes with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until CO₂ evolution (bubbling) ceases. This converts the carboxylic acid into its sodium salt, which is highly soluble in the aqueous layer and will be removed from your organic phase.[3]

  • Potential Cause: Insufficient Purification. If significant amounts of starting material remain after the workup, the final purification step was not effective.

    • Solution: this compound has a significantly different boiling point and polarity than its corresponding acid. Vacuum distillation is an excellent method for separation on a larger scale. For smaller scales or for removing very stubborn impurities, silica gel column chromatography is highly effective.

Frequently Asked Questions (FAQs)

Q: Are there alternative catalysts to sulfuric acid? A: Yes. Lewis acids like scandium(III) triflate or solid-supported acid catalysts like graphene oxide or acidic resins can also be used.[1][9] These can be advantageous as they are often milder and easier to remove after the reaction.

Q: Can I use a different alcohol, like methanol or propanol? A: Absolutely. The Fischer esterification is versatile.[1] Using a different primary or secondary alcohol will produce the corresponding methyl or propyl ester. Note that tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid conditions.[1]

Q: Are there alternative synthesis routes if I don't have the carboxylic acid starting material? A: Yes, several routes exist, though they are often more complex.

  • Heck Reaction: One could envision a palladium-catalyzed Heck reaction between 3-bromo-iodobenzene and ethyl acrylate, though regioselectivity and potential side reactions are concerns.[11][12][13] The Heck reaction is a powerful tool for C-C bond formation between an unsaturated halide and an alkene.[12][14]

  • From 3-Nitrobenzaldehyde: A multi-step synthesis has been reported involving a Knoevenagel condensation/reduction sequence followed by reduction of the nitro group and simultaneous esterification.[15]

Q: My final product is a pale yellow oil. Is this normal? A: The pure product should be a colorless to very pale yellow oil. A distinct yellow or brown color suggests impurities, possibly from side reactions or degradation caused by excessive heat during distillation. Proper purification via chromatography or careful distillation should yield a colorless product.

References

  • Condensation of Acids with Alcohols- The Fischer Esterification . (2020). Chemistry LibreTexts. [Link]

  • Heck Reaction . (2023). Chemistry LibreTexts. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . (2025). Patsnap Eureka. [Link]

  • Solved What would be a possible side reaction of the Fischer . (2023). Chegg.com. [Link]

  • Fischer–Speier esterification . Wikipedia. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . (2022). Master Organic Chemistry. [Link]

  • Heck Reaction—State of the Art . (2015). MDPI. [Link]

  • Fischer Esterification . University of Missouri–St. Louis. [Link]

  • The Heck Reaction . The Royal Society of Chemistry. [Link]

  • Heck reaction . Wikipedia. [Link]

  • Heck Reaction . Organic Chemistry Portal. [Link]

  • This compound . PubChem. [Link]

  • 22. The Fischer Esterification . University of Colorado Boulder. [Link]

  • Experiment 10: Fischer Esterification . Thompson Rivers University. [Link]

  • Fischer Esterification . Organic Chemistry Portal. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate . (2011). PubMed. [Link]

  • Ethyl Propanoate in Organic Acid Production: Process Improvements . (2025). Patsnap Eureka. [Link]

  • The preparation method of 3-(3-halogenophenyl) propionic acid.

Sources

Technical Support Center: Optimization of Cross-Coupling Reactions with Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 3-(3-bromophenyl)propanoate as a key building block. As Senior Application Scientists, we have structured this resource to address the practical challenges and nuanced decisions you face in the laboratory. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed analysis of potential causes and a set of actionable solutions grounded in established chemical principles.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is one ofthe most common issues in cross-coupling reactions. The root cause typically falls into one of three categories: an inactive catalyst system, impure or degraded reagents, or an inadequate reaction environment.

A logical first step is to systematically verify each component of your reaction setup.

Core Areas to Investigate:

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. Its formation and stability are paramount.

    • Cause: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) state, or the active catalyst is being deactivated by oxygen.[1][2]

    • Solution:

      • Use a Precatalyst: Employ a well-defined, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) for more consistent generation of the active catalyst.[1][3]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Rigorously degas your solvent(s) (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Reagent Quality: The purity of all starting materials, including the coupling partner, base, and solvent, is critical.

    • Cause: Boronic acids, a common coupling partner in Suzuki reactions, are susceptible to degradation (protodeborylation) upon storage, especially if exposed to moisture.[5] Amines used in Buchwald-Hartwig aminations can contain impurities that inhibit catalysis.[3] Solvents may contain water or peroxide impurities.

    • Solution:

      • Use freshly purchased or purified reagents. Boronic acids should be stored in a desiccator.

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]

      • Ensure your base is fresh and has been stored properly to avoid hydration.

  • Sub-Optimal Reaction Conditions: The interplay between ligand, base, solvent, and temperature is complex and must be tailored to the specific coupling.

    • Cause: The chosen ligand may not be suitable for the electron-withdrawing nature of the ester on your substrate, or the base may be too weak or poorly soluble.[1][6]

    • Solution: Conduct a systematic screen of reaction parameters. Start with a proven catalyst system and then vary the base, solvent, and temperature to find the optimal conditions.

Below is a troubleshooting workflow to guide your initial investigation.

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_reagents Reagent Checks cluster_environment Environment Checks Start Low / No Conversion Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality Start->Check_Reagents Check_Environment 3. Confirm Inert Atmosphere Start->Check_Environment Use_Precatalyst Use modern precatalyst? Check_Catalyst->Use_Precatalyst Fresh_Solvent Anhydrous/degassed solvent? Check_Reagents->Fresh_Solvent Degas_Procedure Proper degassing? Check_Environment->Degas_Procedure Check_Ligand Ligand appropriate? Use_Precatalyst->Check_Ligand Yes Outcome Re-run Experiment Check_Ligand->Outcome Fresh_Base Fresh base? Fresh_Solvent->Fresh_Base Yes Fresh_Base->Outcome Positive_Pressure Positive inert pressure? Degas_Procedure->Positive_Pressure Yes Positive_Pressure->Outcome

Caption: Initial troubleshooting workflow for low conversion.

Q2: I'm observing significant formation of side products. What are the common culprits and how can I minimize them?

Side product formation points to competing reaction pathways. Identifying the structure of the byproduct is the first step toward diagnosing and solving the problem. For this compound, common side reactions include homocoupling and dehalogenation.

Common Side Reactions and Solutions:

Side ReactionDescriptionLikely Cause(s)Mitigation Strategies
Homocoupling Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions).[5]1. Presence of oxygen, leading to oxidative coupling.[4][5] 2. Use of a Pd(II) source without efficient reduction.[5]1. Improve Degassing: Rigorously de-gas all solvents and maintain a strict inert atmosphere.[4] 2. Lower Temperature: This may disfavor the homocoupling pathway.[4] 3. Use Pd(0) Source: Direct use of a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[4]
Dehalogenation Replacement of the bromine atom on your substrate with a hydrogen atom.1. Presence of water or other protic sources. 2. Certain bases or solvents (e.g., alcohols) can act as hydride sources.[5]1. Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. 2. Screen Bases: Switch to a non-nucleophilic, aprotic base. 3. Change Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions.[7]
Protodeborylation In Suzuki reactions, the boronic acid is replaced by a hydrogen atom before it can transmetalate.[5]1. Instability of the boronic acid, especially heteroaryl boronic acids.[5] 2. Harsh reaction conditions (high temperature, strong base).1. Use Boronic Esters: Pinacol (BPin) or MIDA boronates are significantly more stable than the corresponding boronic acids.[5] 2. Milder Conditions: Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature.[8]
Q3: My palladium catalyst decomposes, forming a black precipitate (palladium black). What is happening and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active catalyst agglomerates into inactive palladium metal.[9] This is a common failure mode, especially at elevated temperatures.

Causes and Prevention of Catalyst Decomposition:

  • Ligand Instability: The phosphine or N-heterocyclic carbene (NHC) ligand may be degrading under the reaction conditions, leaving the palladium center coordinatively unsaturated and prone to aggregation.[9]

    • Solution: Switch to a more robust, sterically hindered ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or NHC ligands are often more stable at high temperatures.[4]

  • High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[9]

    • Solution: Determine the minimum effective temperature for the reaction. Run a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot between reaction rate and catalyst stability.

  • Insufficient Ligand: If the ligand-to-palladium ratio is too low, there may not be enough ligand to stabilize the palladium center throughout the catalytic cycle.

    • Solution: For reactions involving amines, which can themselves act as ligands, it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium source to prevent catalyst deactivation.[3]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding the setup and optimization of coupling reactions with this compound.

Q1: Which cross-coupling reactions are most suitable for this compound?

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the reactivity of the C-Br bond. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed.

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds (biaryls) or C(sp²)-C(sp³) bonds. This is often the first choice due to the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[5]

  • Heck Reaction: Used to couple the aryl bromide with an alkene, forming a substituted alkene. This is a powerful method for C-C bond formation and vinylation.[10][11]

  • Sonogashira Coupling: The method of choice for coupling with a terminal alkyne to form an internal alkyne (C(sp²)-C(sp) bond).[12][13]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling with a primary or secondary amine.[14][15]

Q2: How do I choose the optimal catalyst system (Palladium source and Ligand)?

The catalyst system is the heart of the reaction. The palladium source provides the metal, while the ligand modulates its reactivity, stability, and steric environment.[16]

General Catalytic Cycle: The diagram below illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The ligand (L) plays a crucial role in each step.

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X In PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (e.g., Suzuki) or Carbopalladation (Heck) PdII->Transmetalation R-M In PdII_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R Out

Caption: Generalized catalytic cycle for Pd-cross coupling.

Starting Recommendations for Ligand Selection:

Reaction TypeRecommended Ligand ClassRationale
Suzuki-Miyaura Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or ferrocenyl phosphines (e.g., dppf).[5][8]Promote both the oxidative addition of the aryl bromide and the rate-limiting reductive elimination step.[8]
Heck Phosphines (e.g., PPh₃, P(o-tol)₃) or N-Heterocyclic Carbenes (NHCs).[10][11]Ligands are needed to stabilize the Pd(0) species and prevent precipitation. NHCs often offer higher thermal stability.[17]
Sonogashira Phosphines (e.g., PPh₃) are traditional. Copper is often used as a co-catalyst, though copper-free methods exist.[12][13]The phosphine ligand stabilizes the palladium catalyst. In copper-free systems, the ligand choice is even more critical.
Buchwald-Hartwig Sterically hindered, electron-rich biaryl phosphines (e.g., BrettPhos, RuPhos).[7][14]The steric bulk of the ligand is crucial for promoting the final reductive elimination step to form the C-N bond, which is often rate-limiting.[14]
Q3: The choice of base seems critical. How do I select the right one?

The base plays multiple roles: it participates in the transmetalation step (in Suzuki reactions), neutralizes the H-X acid generated, and can influence catalyst activity.[6] The choice is highly dependent on the reaction type and the sensitivity of your substrates.

Comparative Guide to Common Bases:

BaseTypeStrengthCommon ApplicationsKey Considerations
K₂CO₃, Na₂CO₃ CarbonateModerateSuzuki: A very common and effective first choice, often used with aqueous solvent mixtures.[6][18] Heck: Frequently used.[17]Good for general-purpose couplings. Solubility can be a factor; often requires a co-solvent like water.[6]
K₃PO₄ PhosphateStrongSuzuki: A strong, effective base, particularly for less reactive aryl chlorides or hindered substrates.[6]Stronger than carbonates, can be effective where carbonates fail.
Cs₂CO₃ CarbonateStrongSuzuki, Heck: Higher solubility in organic solvents compared to K₂CO₃, often used in challenging couplings.[6][11]More expensive, but its solubility can be a significant advantage.
NaOtBu, KOtBu AlkoxideVery StrongBuchwald-Hartwig: The standard base for C-N couplings. Strong enough to deprotonate the amine.[1][7]Highly moisture-sensitive. Not typically used for Suzuki as it can degrade boronic acids.
Et₃N, DIPEA Organic AmineWeakHeck, Sonogashira: Acts as a base to neutralize HX and can also aid in the reduction of Pd(II) to Pd(0).[12][19]Generally too weak for Suzuki or Buchwald-Hartwig reactions.

General Protocol for Base Screening in a Suzuki-Miyaura Coupling:

  • Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add Base: Add the base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add Solvent: Add degassed solvent (e.g., 10:1 Toluene/H₂O, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at a set temperature (e.g., 100 °C).

  • Monitor: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Analysis: Compare the conversion and yield for each base to determine the optimal choice.[6]

Q4: How does catalyst loading affect the reaction, and what is a good starting point?

Catalyst loading is a trade-off between reaction efficiency and cost/purification effort.[1]

  • Effect: Increasing catalyst loading generally increases the reaction rate and can improve yields for difficult substrates. However, it also increases cost and the amount of residual palladium in your product, which can be difficult to remove.[1]

  • Starting Point: For initial screening, a catalyst loading of 0.5 mol% to 2 mol% is a common and reasonable starting point.[1]

  • When to Increase: Consider increasing the loading (e.g., to 5 mol%) if you observe very sluggish or incomplete reactions, especially when working with challenging coupling partners.[1] Conversely, for highly efficient reactions, optimization studies should be performed to see how low the catalyst loading can be pushed (e.g., down to 0.01 mol%), which is particularly important for large-scale synthesis.[20]

References

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline. BenchChem.
  • National Institutes of Health.
  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).
  • MilliporeSigma. Cross-Coupling Reactions Guide. MilliporeSigma.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Universitat Autònoma de Barcelona.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Wikipedia. (n.d.).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Alfa Chemistry. Heck Reaction. Alfa Chemistry.
  • Chemistry LibreTexts. (2023).
  • organic-chemistry.org.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.

Sources

Technical Support Center: Purification of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct, problem-solving format, grounded in established scientific principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound appears as a persistent oil and fails to crystallize. What are the likely causes and how can I induce solidification?

A1: "Oiling out" is a frequent challenge, often indicating the presence of impurities that depress the melting point of your compound or that the solution is too concentrated.[1] Here’s a systematic approach to troubleshoot this issue:

Causality and Troubleshooting:

  • Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., ethanol, ethyl acetate, THF) can prevent crystallization. Ensure your crude product is thoroughly dried under high vacuum.

  • Impurities: The most common culprits are unreacted starting materials (3-(3-bromophenyl)propanoic acid or ethanol) or byproducts from the synthesis. The presence of these can create a eutectic mixture with a lower melting point.

  • Supersaturation Issues: The solution might be too concentrated, hindering the formation of an ordered crystal lattice.

Troubleshooting Protocol:

  • Trituration: Attempt to induce crystallization by stirring the oil with a cold, non-polar solvent in which this compound has poor solubility, such as hexanes or diethyl ether.[1] This can help "wash away" more soluble impurities and provide a nucleation surface for crystallization.

  • Solvent-Induced Crystallization:

    • Dissolve the oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., hot ethyl acetate or ethanol).

    • Slowly add a "poor," miscible, non-polar solvent (e.g., hexanes) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Reheat the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the supersaturated solution to initiate crystallization.[1]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[1]

Q2: After purification by column chromatography, I still observe multiple spots on my TLC plate. How can I improve the separation?

A2: Observing multiple spots on a TLC plate post-chromatography suggests that the chosen solvent system lacks the necessary resolving power for the impurities present. The polarity of the eluent is a critical factor in achieving good separation on silica gel.

Expert Insights:

The key is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35, providing a good separation window from both more polar and less polar impurities.

Step-by-Step Optimization of Column Chromatography:

  • Systematic TLC Analysis:

    • Prepare a series of TLC chambers with varying ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

    • Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

    • Identify the solvent system that provides the best separation between your product spot and the impurity spots.

  • Column Packing and Loading:

    • Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

    • Load the crude product onto the column in a minimal amount of the initial, low-polarity eluent to ensure a narrow starting band.

  • Gradient Elution:

    • If a single solvent system (isocratic elution) is insufficient, employ a gradient elution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities adsorbed to the silica.

Typical Solvent Systems for Aromatic Esters:

Solvent System (v/v)PolarityCommon Impurities Targeted
Hexanes / Ethyl Acetate (9:1 to 7:3)Low to MediumLess polar byproducts
Dichloromethane / Hexanes (1:1 to 3:1)MediumGeneral purpose separation
Toluene / Ethyl Acetate (95:5 to 8:2)Low to MediumFor closely related aromatic impurities

Q3: My final product yield is significantly lower than expected after purification. What are the common causes of product loss?

A3: Low yield can be attributed to several factors, from an incomplete reaction to losses during the workup and purification stages.

Logical Flow for Diagnosing Yield Loss:

Yield_Loss_Troubleshooting Start Low Yield of Ethyl 3-(3-bromophenyl)propanoate IncompleteReaction Incomplete Reaction? Start->IncompleteReaction WorkupLoss Loss During Workup? IncompleteReaction->WorkupLoss No CheckReaction Analyze crude NMR/TLC for starting material IncompleteReaction->CheckReaction Yes PurificationLoss Loss During Purification? WorkupLoss->PurificationLoss No Hydrolysis Product hydrolyzed during aqueous wash? WorkupLoss->Hydrolysis Yes PrematureCrystallization Did product crash out during hot filtration? PurificationLoss->PrematureCrystallization Yes ColumnAdsorption Is product sticking to the silica gel? PurificationLoss->ColumnAdsorption No RecrystallizationSolvent Was too much recrystallization solvent used? PurificationLoss->RecrystallizationSolvent No DriveEquilibrium Use excess ethanol or remove water (Dean-Stark) CheckReaction->DriveEquilibrium CheckAqueouspH Ensure aqueous layers are neutral or slightly basic before extraction Hydrolysis->CheckAqueouspH PreheatFunnel Preheat filtration apparatus PrematureCrystallization->PreheatFunnel TLCAnalysis Check for streaking or very low Rf on TLC ColumnAdsorption->TLCAnalysis ConcentrateMotherLiquor Concentrate mother liquor to recover a second crop of crystals RecrystallizationSolvent->ConcentrateMotherLiquor

Caption: Troubleshooting workflow for low product yield.

Key Considerations:

  • Fischer Esterification Equilibrium: The synthesis of this compound via Fischer esterification is a reversible reaction.[2][3][4] To drive the equilibrium towards the product, use a large excess of ethanol or remove the water byproduct, for instance, with a Dean-Stark apparatus.[5][6]

  • Hydrolysis: During aqueous workup, if the solution is too acidic or basic, the ester can hydrolyze back to the carboxylic acid.[7] It's advisable to perform washes with saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash.

  • Recrystallization: Using an excessive volume of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.[1] Always use the minimum amount of hot solvent required to fully dissolve the crude product.

Q4: How can I confidently assess the purity of my final this compound product?

A4: A combination of analytical techniques should be employed to provide a comprehensive assessment of purity. Relying on a single method may not reveal all potential impurities.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): An initial, rapid check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column with a water/acetonitrile gradient is a common starting point for aromatic esters.[8] Purity is often reported as the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds like this compound.[8] This technique can separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The integration of proton signals should correspond to the expected ratio for the molecule. The absence of signals from starting materials or common solvents is crucial.

    • ¹³C NMR: The number of signals should match the number of unique carbon atoms in the structure.

  • Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be used to determine the absolute purity by comparing the integral of a product signal to that of a certified internal standard of known concentration.[8]

Comparison of Purity Assessment Methods:

TechniquePrincipleInformation ProvidedCommon Use Case
HPLC-UV Chromatographic separation based on polarityQuantitative purity (area %), detection of non-volatile impurities.[9]Standard quality control and purity certification.
GC-MS Separation based on volatility and boiling pointIdentification of volatile impurities and byproducts.[8]Analysis for residual solvents and volatile side products.
¹H NMR Nuclear spin resonance in a magnetic fieldStructural confirmation and detection of proton-containing impurities.Routine check for structural integrity and obvious impurities.

References

  • Organic Syntheses Procedure. Available at: [Link]

  • This compound | C11H13BrO2 | CID 22503179 - PubChem. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • The Fischer Esterification. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents.
  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. Available at: [Link]

  • Hydrolysis product troubleshooting : r/Chempros - Reddit. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

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preventing decomposition of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments.

Introduction

This compound is a valuable building block in organic synthesis. However, like many esters, it is susceptible to degradation under certain conditions, which can compromise experimental outcomes. This guide provides a comprehensive overview of the potential decomposition pathways and practical advice on how to prevent them.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary causes of decomposition for this compound?

The decomposition of this compound is primarily driven by three factors: hydrolysis, thermal stress, and photodecomposition.

  • Hydrolysis: This is the most common degradation pathway and involves the cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions.[1] The reaction yields 3-(3-bromophenyl)propanoic acid and ethanol.

  • Thermal Decomposition: At elevated temperatures, the ester can undergo degradation to form various byproducts.[2] For aromatic esters, this can involve cleavage of the ester linkage.[3]

  • Photodecomposition: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond on the aromatic ring, leading to the formation of radical species and subsequent side reactions.

FAQ 2: How should I properly store this compound to ensure its stability?

To maintain the integrity of your this compound, adhere to the following storage guidelines:

  • Temperature: Store the compound at a controlled room temperature, ideally between 15–25 °C. Avoid exposure to high temperatures.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Purity: Ensure that the compound is free from acidic or basic impurities, which can catalyze hydrolysis.

FAQ 3: I suspect my sample has degraded. What are the first steps I should take to confirm this?

If you suspect degradation, a systematic approach is crucial. Forced degradation studies, a common practice in the pharmaceutical industry, provide a framework for investigating potential degradation pathways.[4][5][6][7]

  • Visual Inspection: Check for any changes in the physical appearance of the sample, such as discoloration or the formation of precipitates.

  • Solubility Test: Assess the solubility of the compound in a non-polar organic solvent. The primary hydrolysis product, 3-(3-bromophenyl)propanoic acid, will have significantly lower solubility.

  • Spectroscopic Analysis: Utilize techniques like ¹H NMR, HPLC, or GC-MS to identify impurities. A new peak in the NMR spectrum or an additional peak in the chromatogram can indicate the presence of a degradation product.

Troubleshooting Guide

Problem 1: My NMR spectrum shows a new broad singlet around 12 ppm and other unexpected peaks.
  • Likely Cause: This is a strong indication of hydrolysis. The broad singlet at ~12 ppm is characteristic of a carboxylic acid proton, corresponding to the formation of 3-(3-bromophenyl)propanoic acid. The presence of ethanol, the other hydrolysis product, may also be observed as a triplet around 1.2 ppm and a quartet around 3.7 ppm.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Spike a small portion of your sample with a known standard of 3-(3-bromophenyl)propanoic acid and re-run the NMR. An increase in the intensity of the suspected impurity peaks will confirm their identity.

    • Check for Water: Ensure all your solvents and reagents are anhydrous. Use freshly dried solvents and store them over molecular sieves.

    • Neutralize Glassware: Traces of acid or base on glassware can catalyze hydrolysis. Ensure all glassware is thoroughly cleaned and, if necessary, rinsed with a neutralizing agent and dried before use.

  • Prevention:

    • Always handle the compound in a dry, inert atmosphere (e.g., a glovebox).

    • Use anhydrous solvents for all reactions and dilutions.

    • Store the compound in a desiccator over a suitable drying agent.

Problem 2: My HPLC analysis shows a new, more polar peak with a shorter retention time.
  • Likely Cause: The appearance of a more polar peak is consistent with the formation of the more polar carboxylic acid, 3-(3-bromophenyl)propanoic acid, due to hydrolysis.

  • Troubleshooting Steps:

    • LC-MS Analysis: If available, use LC-MS to determine the mass of the impurity peak. The molecular weight of 3-(3-bromophenyl)propanoic acid is 229.07 g/mol , while the parent ester is 257.12 g/mol .[8]

    • Forced Degradation Study: Intentionally degrade a small sample of your compound by adding a drop of dilute acid or base and heating gently. Analyze the resulting mixture by HPLC to see if the retention time of the major degradation product matches your unknown peak.[6][9]

  • Prevention:

    • Buffer your mobile phase if compatible with your analytical method to maintain a neutral pH.

    • Avoid prolonged storage of the compound in protic solvents, especially at elevated temperatures.

Problem 3: My reaction is giving low yields and a complex mixture of byproducts, especially when run at high temperatures.
  • Likely Cause: This could be due to thermal decomposition. At elevated temperatures, aromatic esters can undergo complex degradation reactions.[2]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • GC-MS Analysis of Byproducts: Analyze the crude reaction mixture by GC-MS to identify the major byproducts. This can provide clues about the degradation pathway.[10][11][12][13]

  • Prevention:

    • Determine the thermal stability of your compound using thermogravimetric analysis (TGA) if you plan to use it in high-temperature applications.

    • Use the lowest possible temperature necessary for your synthetic transformation.

Purity Assessment and Detection of Decomposition

Consistent and accurate purity assessment is critical. The following tables and protocols provide guidance on the best practices for analyzing this compound.

Table 1: Key Physicochemical Properties and Spectroscopic Data
PropertyValueSource
Molecular FormulaC₁₁H₁₃BrO₂PubChem[8]
Molecular Weight257.12 g/mol PubChem[8]
AppearanceColorless to pale yellow liquid---
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.35 (t, J=1.8 Hz, 1H), 7.29 (dt, J=7.8, 1.4 Hz, 1H), 7.12 (t, J=7.8 Hz, 1H), 7.08 (dt, J=7.8, 1.4 Hz, 1H), 4.13 (q, J=7.1 Hz, 2H), 2.93 (t, J=7.6 Hz, 2H), 2.63 (t, J=7.6 Hz, 2H), 1.24 (t, J=7.1 Hz, 3H)---
¹³C NMR (CDCl₃, 101 MHz) δ (ppm)172.4, 142.9, 131.5, 130.0, 129.2, 127.0, 122.5, 60.6, 35.5, 30.8, 14.2---
Table 2: Potential Decomposition Products and Their Signatures
Decomposition ProductStructureMolecular Weight ( g/mol )Key Analytical Signature
3-(3-bromophenyl)propanoic acidC₉H₉BrO₂229.07¹H NMR: Broad singlet ~12 ppm; HPLC: Shorter retention time; ESI-MS: [M-H]⁻ at m/z 228/230
EthanolC₂H₆O46.07¹H NMR: Triplet ~1.2 ppm, Quartet ~3.7 ppm; GC-MS: Characteristic fragmentation
3-phenylpropanoic acid ethyl esterC₁₁H₁₄O₂178.23GC-MS: Molecular ion at m/z 178; ¹H NMR: Absence of bromine-induced splitting patterns on the aromatic ring

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting the primary hydrolysis product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 50% B

    • 19-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Byproduct Analysis

This method is suitable for identifying volatile decomposition products.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to approximately 100 µg/mL.

Visualizing Decomposition Pathways

The following diagrams illustrate the main degradation pathways for this compound.

Hydrolysis Ester This compound Acid 3-(3-bromophenyl)propanoic acid Ester->Acid + H₂O (Acid/Base Catalyst) Alcohol Ethanol Ester->Alcohol + H₂O (Acid/Base Catalyst)

Caption: Acid or base-catalyzed hydrolysis of the ester.

Photodecomposition ArylBromide This compound ArylRadical Aryl Radical ArylBromide->ArylRadical hν (Light) BromineRadical Bromine Radical ArylBromide->BromineRadical hν (Light) Byproducts Various Byproducts ArylRadical->Byproducts Radical Reactions

Caption: Photodecomposition pathway via C-Br bond cleavage.

References

  • Gotor, V., Alfonso, I., & Gotor-Fernández, V. (2008). Enzymatic aminolysis and ammonolysis of esters. Chemical Reviews, 108(1), 313-354.
  • Madras, G., & Chattopadhyay, S. (2001). Kinetics of thermal degradation of aromatic polyesters by thermogravimetry. Journal of applied polymer science, 82(12), 3039-3046.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Hattori, T., Takeda, A., Suzuki, K., Koike, N., Koshiishi, E., & Miyano, S. (1998). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Journal of the Chemical Society, Perkin Transactions 1, (22), 3661-3672.
  • GC-MS analysis of aromatic f
  • Ishida, Y., Itoh, T., & Yamashita, T. (2006). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS.
  • Hattori, T., Takeda, A., Suzuki, K., Koike, N., Koshiishi, E., & Miyano, S. (1998). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Tohoku University.
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  • Pharmaguideline. (n.d.).
  • Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • Klick, S., Muzaffar, A., & Wätzig, H. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 38(5), 813-833.
  • Brown, K. A., Cherney, R. J., & Miller, S. J. (2014). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. ACS chemical biology, 9(11), 2569-2574.
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  • Pragst, F. (2007). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Hilaris Publisher.
  • Wang, T. X., & Margerum, D. W. (1994). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic chemistry, 33(6), 1050-1055.
  • Ishida, Y., Itoh, T., & Yamashita, T. (2006). Thermal degradation behaviour of aromatic poly(ester-imide)
  • Al-Bardan, M. A., Al-Dhahir, T. A., & Al-Janabi, A. S. (2010). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Journal of Petroleum Science and Engineering, 71(1-2), 1-7.
  • Guidechem. (n.d.).
  • Kulig, C. C., Lajoie, J., & Lieber, C. S. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry.
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  • Ping, B. T. Y., Siew, W. L., & Tan, Y. A. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
  • Jain, D., Jain, S., & Jain, D. (2011). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian journal of pharmaceutical sciences, 73(5), 524-531.
  • Soderberg, B. L., Hasaba, A., & Laposata, M. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry.
  • Filo. (2024).
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  • Al-Hamdany, R., & Al-Rawi, J. M. A. (2009). Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials.
  • Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
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  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubChem. (n.d.). Ethyl 3-(3-bromophenyl)
  • Carl ROTH. (n.d.).
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  • Singh, B., & Singh, J. (2012). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 10(2), 735-742.
  • Zhang, Z., & Ackermann, L. (2025). Late-Stage C–H Diversifications with Ambiphilic α-Bromoboronates: Versatile Access to Transformable meta-Boroalkyl Scaffolds.

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Technical Support Center: Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: "My yield is consistently low when preparing the target molecule via Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid. What is causing this and how can I improve it?"

Answer:

Low yields in Fischer-Speier esterification are most commonly due to the reversible nature of the reaction.[1][2][3][4] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side.

Core Problem: The presence of water, a byproduct of the reaction, can hydrolyze the ester product back to the starting materials, thus lowering the overall yield.

Troubleshooting Protocol:

  • Use an Excess of Alcohol: Employing ethanol as the solvent in a large excess will shift the equilibrium towards the formation of the ethyl ester, according to Le Châtelier's principle.[3]

  • Water Removal: Actively removing water as it is formed is a highly effective strategy.

    • Dean-Stark Apparatus: Refluxing in a non-polar solvent like toluene or hexane with a Dean-Stark trap will physically separate the water from the reaction mixture.[1]

    • Drying Agents: The inclusion of molecular sieves in the reaction mixture can absorb the water as it is formed.

  • Catalyst Choice: Ensure a suitable acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a Lewis acid.[1][4]

Experimental Protocol for Improved Fischer-Speier Esterification:

Reagent/SolventAmountPurpose
3-(3-bromophenyl)propanoic acid1 equivalentStarting material
Ethanol10-20 equivalents (can act as solvent)Reactant and to shift equilibrium
TolueneSufficient for refluxSolvent for azeotropic water removal
p-Toluenesulfonic acid (TsOH)0.05 equivalentsAcid catalyst

Steps:

  • Combine 3-(3-bromophenyl)propanoic acid, ethanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add the p-toluenesulfonic acid catalyst.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and proceed with a standard aqueous workup to remove the acid catalyst and any remaining starting material.

  • Purify the crude product by vacuum distillation or column chromatography.

Question 2: "I'm using a Heck reaction to synthesize the precursor, Ethyl 3-(3-bromophenyl)acrylate, but my final product is contaminated with a significant amount of polymeric material and other byproducts. How can I minimize these side reactions?"

Answer:

The Heck reaction, while powerful for C-C bond formation, can be prone to side reactions, especially when using electron-deficient alkenes like ethyl acrylate.[5] Polymerization of the acrylate and the formation of undesired isomers or reduced byproducts are common issues.

Potential Side Reactions:

  • Polymerization of Ethyl Acrylate: This is often initiated by radical species that can be formed at the high temperatures typically used in Heck reactions.

  • Formation of Isomers: Double bond isomerization in the product can occur, leading to a mixture of E and Z isomers.[6]

  • Reduction of Aryl Halide: The starting 3-bromobenzaldehyde (if used in a Wittig or HWE approach) or the aryl halide in the Heck reaction can be reduced to benzene derivatives.

Troubleshooting Protocol:

  • Control Stoichiometry: Use only a slight excess of ethyl acrylate (e.g., 1.2 equivalents) to minimize polymerization.[5]

  • Optimize Catalyst and Ligands: The choice of palladium source and phosphine ligands is crucial. Bulky electron-rich phosphine ligands can improve selectivity and reduce side reactions.

  • Base Selection: The base used can influence the reaction outcome. Organic bases like triethylamine (Et₃N) are common, but inorganic bases like sodium carbonate (Na₂CO₃) can also be effective and sometimes lead to cleaner reactions.[7]

  • Reaction Temperature and Time: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Prolonged reaction times at high temperatures can promote side reactions. Monitor the reaction by TLC or GC to determine the optimal reaction time.

Workflow for Optimizing the Heck Reaction:

heck_optimization start Problem: Heck Reaction Side Products check_acrylate Check Ethyl Acrylate Stoichiometry (Aim for 1.1-1.2 eq.) start->check_acrylate optimize_temp Optimize Reaction Temperature (Start lower, e.g., 80-100°C) check_acrylate->optimize_temp screen_bases Screen Different Bases (e.g., Et3N, K2CO3, DBU) optimize_temp->screen_bases screen_ligands Screen Phosphine Ligands (e.g., PPh3, P(o-tolyl)3) screen_bases->screen_ligands monitor_rxn Monitor Reaction Progress (TLC/GC) screen_ligands->monitor_rxn evaluate Evaluate Product Purity monitor_rxn->evaluate success Clean Product evaluate->success fail Impure Product evaluate->fail Re-evaluate parameters fail->optimize_temp

Caption: A troubleshooting workflow for optimizing the Heck reaction.

Question 3: "During the catalytic hydrogenation of Ethyl 3-(3-bromophenyl)acrylate to the final product, I'm observing a significant amount of Ethyl 3-phenylpropanoate (dehalogenated byproduct). How can I prevent this?"

Answer:

The removal of the bromine atom (hydrodebromination) is a known side reaction during the catalytic hydrogenation of aryl bromides.[8][9] This occurs because the catalyst can also activate the carbon-bromine bond. Achieving chemoselectivity—reducing the double bond while leaving the C-Br bond intact—is key.

Factors Influencing Chemoselectivity:

  • Catalyst Choice: Palladium on carbon (Pd/C) is a very active catalyst and can readily promote dehalogenation. Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) or nickel catalysts might offer better selectivity in some cases.

  • Hydrogen Pressure: High hydrogen pressures can increase the rate of dehalogenation.

  • Reaction Time and Temperature: Over-running the reaction or using elevated temperatures will increase the likelihood of the side reaction.

  • Additives: The addition of certain catalyst poisons or inhibitors in small amounts can sometimes selectively suppress the dehalogenation reaction without significantly affecting the alkene reduction.

Troubleshooting Protocol for Selective Hydrogenation:

  • Catalyst Screening: If significant dehalogenation is observed with Pd/C, consider screening other catalysts such as PtO₂.

  • Lower Hydrogen Pressure: Perform the reaction at a lower hydrogen pressure (e.g., 1-5 atm).

  • Careful Monitoring: Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is consumed.

  • Temperature Control: Conduct the hydrogenation at room temperature.

Reaction Scheme Showing Desired and Side Reactions:

hydrogenation reactant Ethyl 3-(3-bromophenyl)acrylate product This compound (Desired Product) reactant->product H2, Catalyst (Alkene Reduction) side_product Ethyl 3-phenylpropanoate (Side Product) reactant->side_product H2, Catalyst (Concurrent Reactions) product->side_product H2, Catalyst (Dehalogenation)

Caption: Desired vs. side reaction in catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to minimize side reactions for this compound?

A two-step route is often very effective:

  • Heck Reaction: Coupling of 3-bromoiodobenzene with ethyl acrylate to form Ethyl 3-(3-bromophenyl)acrylate. This avoids handling potentially unstable aldehydes.

  • Catalytic Hydrogenation: Selective reduction of the double bond. This route generally provides good overall yields with manageable purification steps.

Q2: How can I effectively purify the final product from the common impurities?

  • Unreacted Starting Material (in Fischer Esterification): A simple extraction with a mild aqueous base (e.g., sodium bicarbonate solution) will remove any unreacted 3-(3-bromophenyl)propanoic acid.

  • Unsaturated Precursor (from incomplete hydrogenation): The difference in polarity between the acrylate (more polar) and the propanoate (less polar) allows for efficient separation by silica gel column chromatography.

  • Dehalogenated Byproduct: Separating the dehalogenated product from the desired brominated compound can be challenging due to their similar polarities. Fractional vacuum distillation is often the most effective method if their boiling points are sufficiently different. Otherwise, careful column chromatography with a non-polar eluent system may be required.

Q3: Can I use a one-pot method for this synthesis?

A one-pot synthesis combining, for example, a Knoevenagel condensation with a subsequent reduction and esterification has been reported for analogous compounds.[10] However, for this specific molecule, a stepwise approach generally offers better control over side reactions and leads to a purer final product.

References

  • Reductive coupling reaction of ethyl cinnamates with a substituent on the alkene. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Djakovitch, L., & Koehler, K. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. [Link]<843::aid-chem843>3.0.co;2-g

  • Fischer–Speier esterification. (2023, December 19). In Wikipedia. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Gkala, V., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Advances, 12(52), 33931-33936. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020, May 30). Chemistry LibreTexts. [Link]

  • Alkene Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Electrochemical Reduction and Carboxylation of Ethyl Cinnamate in MeCN. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry [Video]. YouTube. [Link]

  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 10.5: Reaction of Alkenes- Hydrogenation. (2021, December 15). Chemistry LibreTexts. [Link]

  • Trzeciak, A. M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2203. [Link]

  • 10.5 Reaction of Alkenes: Hydrogenation. (n.d.). KPU Pressbooks. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • de Souza, M. V. N., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-2. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). Trade Science Inc. Retrieved from [Link]

  • Ethyl 3-amino-3-phenylpropanoate. (n.d.). Veeprho. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). Chinachemnet. Retrieved January 7, 2026, from [Link]

  • Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. (2022). National Center for Biotechnology Information. [Link]

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Technical Support Center: Ethyl 3-(3-bromophenyl)propanoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-(3-bromophenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations grounded in chemical principles and practical solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I'm experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I improve my yield?

Answer:

Low recovery is a frequent challenge in chromatography. The root cause often lies in the interaction between your compound and the stationary phase (silica gel) or suboptimal experimental conditions. Here’s a breakdown of potential issues and solutions:

  • Compound Instability on Silica: this compound, while generally stable, can potentially undergo hydrolysis or other degradation reactions on acidic silica gel, especially if the chromatography is prolonged.

    • Expert Insight: To test for stability, perform a simple 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and re-run it in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely degrading on the silica.[1]

    • Solution: Consider deactivating the silica gel by treating it with a small percentage of a base like triethylamine mixed with your eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[1]

  • Improper Solvent System Selection: An inappropriate mobile phase can lead to poor separation and product loss.

    • Causality: If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may adhere too strongly to the silica, resulting in tailing and broad peaks, which leads to collecting many fractions with low concentrations of your product.[1]

    • Protocol: The ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 for effective separation. A common starting point for esters like this is a mixture of hexane and ethyl acetate. A 4% ethyl acetate/hexane mixture has been reported to be effective for a similar compound, ethyl 3-bromobenzoylacetate.[2]

  • Co-elution with an Impurity: A closely eluting impurity can make it difficult to isolate the pure product, leading to the discarding of mixed fractions and thus, lower yield.

    • Solution: A shallower solvent gradient or even isocratic elution (using a single solvent mixture) can improve the separation of compounds with similar Rf values. High-Performance Liquid Chromatography (HPLC) can also be employed for more challenging separations.[3][4]

Issue 2: Persistent Impurities in the Final Product

Question: After purification, my NMR/GC-MS analysis still shows the presence of starting materials or byproducts. How can I remove these effectively?

Answer:

The nature of the persistent impurity will dictate the best purification strategy. Common impurities in the synthesis of this compound can include unreacted 3-bromophenylpropanoic acid or the alcohol used for esterification.

  • Acidic Impurities (e.g., 3-bromophenylpropanoic acid):

    • Mechanism: An acidic impurity can be removed by exploiting its ability to form a salt.

    • Workflow: A liquid-liquid extraction is highly effective here.[5][6] Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your neutral ester product remains in the organic layer.[6] Afterwards, wash the organic layer with brine to remove excess water before drying and concentrating.

  • Neutral, Non-polar Impurities:

    • Challenge: These can be difficult to separate from your desired ester by extraction alone.

    • Solution: Meticulous column chromatography is the primary method here. Optimizing the solvent system is key. You might need to try different solvent combinations, such as dichloromethane/hexane or toluene/ethyl acetate, to achieve better separation.

  • High Molecular Weight or Polymeric Byproducts:

    • Identification: These often appear as baseline noise or broad, poorly defined peaks in analytical data.

    • Solution: These are typically much less polar or much more polar than your product. A preliminary filtration through a small plug of silica gel can sometimes remove highly polar impurities. For non-polar polymeric material, recrystallization can be an effective purification technique.

Issue 3: Product Appears as an Oil and Won't Crystallize

Question: I am trying to recrystallize my this compound, but it remains an oil. How can I induce crystallization?

Answer:

Oiling out during recrystallization is a common problem, especially with compounds that have lower melting points or when impurities are present that inhibit crystal lattice formation.

  • Purity is Key: First, ensure your product is sufficiently pure. Oiling out is often a sign of significant impurities. Consider another round of column chromatography to improve purity before attempting recrystallization again.

  • Solvent Selection: The choice of solvent is critical. You need a solvent (or solvent pair) in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Troubleshooting Steps:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.

      • Solvent Polarity: If your compound is oiling out, the solvent may be too non-polar. Try a slightly more polar solvent system. Conversely, if it precipitates too quickly as an amorphous solid, the solvent may be too polar.

      • Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation over crystal growth.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically a colorless liquid or oil at room temperature.[7]

Q2: What are the key analytical techniques to assess the purity of this compound?

A2: The most common and effective techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile compounds and provides mass information, which is excellent for identifying byproducts and starting materials.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating components of a mixture and quantifying purity.[8]

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound if the impurities have boiling points close to that of the product. Vacuum distillation can be an option to reduce the boiling point and minimize thermal degradation, but it may not be as effective as chromatography for removing structurally similar impurities.

Q4: How should I store purified this compound?

A4: As an ester, it should be stored in a cool, dry place, tightly sealed to prevent hydrolysis from atmospheric moisture. Storing under an inert atmosphere (like nitrogen or argon) can further prolong its shelf life.

III. Experimental Protocols and Data

Protocol: Standard Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying crude this compound.

1. Preparation of the Crude Product:

  • After the reaction work-up, ensure the crude product is free of any residual solvent by concentrating it under reduced pressure (rotary evaporation).

  • For "dry loading," dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This prevents the overloading of the column at a single point.

2. Selection of the Solvent System:

  • Use Thin Layer Chromatography (TLC) to determine the optimal eluent.

  • Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • Aim for an Rf value of 0.2-0.4 for your product.

3. Packing and Running the Column:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to pack evenly.

  • Carefully add the dry-loaded crude product to the top of the silica bed.

  • Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommended Value/Range Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most organic compound purifications.
Mobile Phase (Eluent) Hexane/Ethyl AcetateGood balance of polarity for eluting esters.[9]
Typical Gradient Start with 100% Hexane, gradually increase Ethyl Acetate percentage.Allows for the separation of non-polar impurities first.
Target Rf on TLC 0.2 - 0.4Provides the best separation window on a column.[1]
Visualizing the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Final Product Crude Crude Product DryLoad Dry Loading onto Silica Crude->DryLoad Dissolve & Adsorb Column Silica Gel Column Chromatography DryLoad->Column Load onto Column Fractions Collect Fractions Column->Fractions Elute with Solvent TLC TLC Analysis of Fractions Fractions->TLC Monitor Progress Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pool Fractions PureProduct Pure this compound Evaporate->PureProduct Final Product

Caption: Workflow for the purification of this compound.

IV. References

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • ethyl 3-bromo-2-oxo-3-phenylpropanoate - Chemical Synthesis Database. (n.d.). Retrieved January 7, 2026, from [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed. (1996). Journal of Chromatography B: Biomedical Applications, 675(2), 189-196. Retrieved January 7, 2026, from [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - UTMB Research Experts. (1996). Retrieved January 7, 2026, from [Link]

  • Liquid-Liquid Extraction: Solvent Selection for Efficient Separation - Economy Process Solutions. (n.d.). Retrieved January 7, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 7, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021). Retrieved January 7, 2026, from [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound | C11H13BrO2 | CID 22503179 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. (2011). Archiv der Pharmazie, 344(12), 840-842. Retrieved January 7, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 7, 2026, from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. (n.d.). Retrieved January 7, 2026, from [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office. (n.d.). Retrieved January 7, 2026, from

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents. (n.d.). Retrieved January 7, 2026, from

  • Ethyl 3-bromopropionate - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

  • (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. (n.d.). Retrieved January 7, 2026, from [Link]

  • Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8 - Veeprho. (n.d.). Retrieved January 7, 2026, from [Link]

  • This compound - Chinachemnet. (n.d.). Retrieved January 7, 2026, from [Link]

  • CAS NO. 40640-97-9 | this compound | Catalog BD-A776407 | Arctom. (n.d.). Retrieved January 7, 2026, from [Link]

  • (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

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Technical Support Center: Reaction Monitoring for Ethyl 3-(3-bromophenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of ethyl 3-(3-bromophenyl)propanoate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Our goal is to equip you with the expertise and practical insights needed to overcome common analytical challenges, ensuring the integrity and success of your reaction monitoring.

The synthesis of this compound, commonly achieved through Fischer esterification of 3-(3-bromophenyl)propanoic acid with ethanol in the presence of an acid catalyst, requires careful monitoring to determine reaction completion and identify potential side products.[1][2][3][4][5] This guide provides a structured approach to troubleshooting the two primary analytical techniques employed for this purpose.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring in synthetic chemistry. It allows for the swift assessment of the consumption of starting materials and the formation of the product. However, various issues can arise, leading to ambiguous or misleading results. This section addresses common TLC problems in a question-and-answer format.

Frequently Asked Questions (FAQs) - TLC

Q1: My spots are streaking or elongated on the TLC plate. What is causing this and how can I fix it?

A1: Spot streaking is a common issue that can obscure results. The primary causes and their solutions are:

  • Sample Overloading: Applying too much sample to the plate is the most frequent cause.[6][7][8] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your reaction aliquot significantly before spotting it on the TLC plate. You can also try spotting a smaller amount using a microcapillary tube.[7]

  • Inappropriate Solvent System: If the solvent system is too polar, it may not effectively move highly polar compounds, causing them to streak. Conversely, a very non-polar solvent might not move the compound off the baseline at all.

    • Solution: Adjust the polarity of your mobile phase. For this compound, a good starting point is a mixture of ethyl acetate and hexanes.[9][10] Try varying the ratio (e.g., 10-30% ethyl acetate in hexanes) to achieve a well-defined spot.[11]

  • Acidic or Basic Nature of the Compound: The silica gel on a standard TLC plate is slightly acidic. If your compound is particularly acidic or basic, it can interact strongly with the stationary phase, causing streaking.

    • Solution: Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to your mobile phase to neutralize the compound and improve its mobility.[6]

Q2: My spots are not moving from the baseline (low Rf value). What does this mean and what should I do?

A2: If your spots remain at the origin, it indicates that the mobile phase is not polar enough to move the compound up the stationary phase.[6][12]

  • Explanation: The retention factor (Rf) is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[13][14][15][16] A low Rf value signifies strong adsorption to the polar silica gel.

  • Solution: Increase the polarity of your eluent. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate.[6] You could also consider a more polar solvent system altogether, such as dichloromethane/methanol for very polar compounds.[17][18]

Q3: My spots are running with the solvent front (high Rf value). How do I get better separation?

A3: A high Rf value indicates that your mobile phase is too polar, causing the compound to have a high affinity for the solvent and travel with it to the top of the plate.[6][12]

  • Solution: Decrease the polarity of your eluent. In an ethyl acetate/hexanes system, reduce the percentage of ethyl acetate. This will increase the interaction of your compound with the stationary phase, slowing its movement and resulting in a lower Rf value.

Q4: I see multiple unexpected spots from my reaction mixture. What could they be?

A4: Unexpected spots can arise from several sources:

  • Side Products: The Fischer esterification is a reversible reaction and can sometimes lead to side products, especially under harsh conditions.

  • Unreacted Starting Material: One of the spots will correspond to your starting carboxylic acid.

  • Impurities: Impurities in your starting materials or solvents can appear on the TLC plate.

  • Contamination: Accidentally touching the face of the TLC plate can introduce oils from your skin, which can appear as spots.[7]

    • Solution: To identify which spot is which, use a three-lane spotting technique on your TLC plate: spot the starting material in the left lane, the reaction mixture in the right lane, and a "co-spot" of both in the middle lane.[19][20] This will help you distinguish the starting material from the product and any new spots.

Experimental Protocol: TLC Monitoring
  • Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 20% ethyl acetate in hexanes). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.[7] Using separate capillary tubes, spot your starting material (3-(3-bromophenyl)propanoic acid), the reaction mixture, and a co-spot on this line.[20]

  • Development: Place the TLC plate in the developing chamber, ensuring the solvent level is below the spotting line.[7] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring in your compounds should be UV active. Circle the visible spots with a pencil.

  • Interpretation: The starting carboxylic acid is more polar and will have a lower Rf value than the product ester. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should become more prominent.[19]

TLC Workflow Diagram

Caption: Workflow for monitoring a reaction by TLC.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS is a powerful technique that provides both separation and mass identification, offering a more quantitative and definitive assessment of reaction progress. It is particularly useful for identifying unexpected byproducts.

Frequently Asked Questions (FAQs) - LC-MS

Q1: I am seeing poor peak shape (tailing or fronting) in my chromatogram. What are the likely causes?

A1: Poor peak shape can compromise resolution and quantification.[21]

  • Peak Tailing:

    • Column Overload: Injecting too much sample can lead to peak tailing.[22][23] Solution: Dilute your sample.

    • Secondary Interactions: The acidic silanol groups on the silica-based stationary phase can interact with your analyte. Solution: Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of silanol groups.[24][25]

    • Column Contamination: A blocked frit or contaminated column can distort peak shape.[21] Solution: Flush the column or replace the guard column.[22]

  • Peak Fronting:

    • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[22][26] Solution: Dissolve your sample in the initial mobile phase composition.

    • Column Collapse: Operating the column outside its recommended pH or temperature range can damage the stationary phase.[21] Solution: Ensure your method parameters are within the column's specifications.

Q2: The signal for my compound of interest is very low or non-existent. What should I check?

A2: Low signal intensity can be due to a variety of factors related to both the LC and MS components.

  • Incorrect Mobile Phase: For ESI-MS, the mobile phase must be volatile and promote ionization.[27] Non-volatile buffers like phosphates are not compatible with MS.[27]

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate to control pH and aid ionization.[24][27][28] For this compound, a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Poor Ionization: Your compound may not ionize well under the current ESI conditions.

    • Solution: Try switching the polarity of the mass spectrometer (positive vs. negative ion mode). Esters typically ionize well in positive mode, forming adducts like [M+H]⁺ or [M+Na]⁺. Also, optimize the source parameters (e.g., capillary voltage, gas flow, temperature).

  • Sample Degradation: The compound might be degrading in the source.

    • Solution: Reduce the source temperature and other parameters to the minimum required for good signal.

Q3: I am not seeing the expected molecular ion peak. Instead, I see other m/z values. What are they?

A3: In electrospray ionization (ESI), it is common to see adducts rather than just the protonated molecular ion ([M+H]⁺).

  • Common Adducts: You may observe sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) adducts, especially if there are trace amounts of these salts in your solvents or glassware.

    • Interpretation: Look for peaks that are separated by the mass difference between these adducts (e.g., Na-H ≈ 22 Da). The presence of the bromine atom in your molecule will give a characteristic isotopic pattern, with two peaks of roughly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This pattern should be visible for the molecular ion and its adducts, aiding in their identification.[29]

Q4: How do I interpret the LC-MS data to determine if my reaction is complete?

A4: A complete reaction is indicated by the absence of the starting material peak and the presence of a strong product peak in the chromatogram.

  • Procedure:

    • Identify Peaks: Determine the retention times and mass spectra for your starting material (3-(3-bromophenyl)propanoic acid) and your product (this compound).[30][31]

    • Monitor Reaction: Inject an aliquot of your reaction mixture at various time points.

    • Analyze Chromatograms: Look for the disappearance of the peak corresponding to the starting material and the growth of the peak corresponding to the product. The total ion chromatogram (TIC) will show peaks for all ionizing species.[31] You can also generate extracted ion chromatograms (EICs) for the specific m/z values of your starting material and product for a clearer view of their relative abundance over time.[32]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[33]

    • Gradient: Start with a suitable percentage of B (e.g., 40%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute all components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature for your specific instrument.

Data Analysis Workflow

LCMS_Workflow cluster_sample Sample Preparation & Injection cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation A Dilute Reaction Aliquot B Inject onto LC-MS System A->B C Separation on C18 Column B->C D Generate Total Ion Chromatogram (TIC) C->D E Acquire Mass Spectra for each Chromatographic Peak D->E F Identify Molecular Ion and Adducts (e.g., [M+H]+, [M+Na]+) E->F G Extract Ion Chromatograms (EICs) for SM and Product m/z F->G H Integrate Peak Areas G->H I Determine % Conversion (Area_Product / (Area_SM + Area_Product)) H->I

Caption: Workflow for LC-MS data analysis in reaction monitoring.

Summary of Analytical Parameters

ParameterTLCLC-MS
Stationary Phase Silica GelC18 Reversed-Phase
Mobile Phase Ethyl Acetate/Hexanes (e.g., 20:80)Water/Acetonitrile with 0.1% Formic Acid
Analyte Elution Less polar elutes faster (higher Rf)Less polar elutes later (longer retention time)
Expected Rf (Product) ~0.4 - 0.5 (in 20% EtOAc/Hex)N/A
Expected Retention Time N/ADependent on specific gradient and column
Detection UV Lamp (254 nm)ESI-MS (Positive Mode)
Key Data Output Rf ValuesRetention Time & Mass-to-Charge Ratio (m/z)

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Hawks Chemical. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]

  • LearnSci. Thin layer chromatography (TLC) Rf measurement. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Shimadzu Corporation. Mobile phases compatible for LCMS. [Link]

  • Studylib. TLC Lab: Monitoring Esterification Reaction. [Link]

  • benchflydotcom. (2009, August 6). How to calculate an Rf value. YouTube. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Scribd. esterification reaction. [Link]

  • Phenomenex. Mobile Phase Selectivity. [Link]

  • CHROMacademy. LC-MS Interpretation. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • ChemTalk. What is Fischer Esterification?. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Chemistry For Everyone. (2025, June 14). How Do You Interpret Data From An LC-MS?. YouTube. [Link]

  • LCGC International. (2022, September 1). Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. [Link]

  • ResearchGate. (2014, January 26). What are the solvents used in TLC for sterification?. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

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  • National Institute of Environmental Health Sciences. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Technology Networks. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]

  • Reddit. (2016, March 1). Help with LC-MS interpretation. [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Saddleback College. 5. Thin Layer Chromatography. [Link]

  • ResearchGate. (2025, August 7). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. [Link]

  • Quora. (2017, December 29). What solvent is used for TLC?. [Link]

  • News-Medical.Net. (2018, September 19). How to Read LC-MS Chromatograms. [Link]

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  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Royal Society of Chemistry. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Link]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Swedish National Food Agency. (2011). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]

  • ResearchGate. (2018, July 5). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • PubMed Central. (2025, April 25). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. [Link]

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Technical Support Center: Catalyst Selection for Ethyl 3-(3-bromophenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 3-(3-bromophenyl)propanoate.

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing this valuable intermediate.

The target molecule, this compound, is typically synthesized via a palladium-catalyzed cross-coupling reaction. The most direct and common method is the Mizoroki-Heck reaction (often simply called the Heck reaction), which couples an aryl halide with an alkene.[1][2] This guide will focus primarily on the Heck reaction, providing troubleshooting for common issues and answers to frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: Why is my yield of this compound consistently low or nonexistent?

A low or zero yield is the most common issue, often stemming from an inactive catalytic system or suboptimal reaction conditions. Let's break down the potential culprits.

  • Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle.[1]

    • Pd(II) Precursors: If you are using a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂), it must be reduced to Pd(0) in situ. This reduction is typically accomplished by a phosphine ligand, which is oxidized in the process.[3] If this reduction fails, the cycle never starts.

    • Atmospheric Oxygen: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[4]

    • Solution: Ensure all reagents are pure and the solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for 15-30 minutes).[4] If using a Pd(II) precursor, ensure your ligand (e.g., triphenylphosphine) is present in sufficient quantity to act as both a ligand and a reductant.

  • Incorrect Choice of Base or Solvent: The base and solvent are not passive components; they play critical roles in the reaction mechanism.[5][6]

    • Base Function: In the Heck reaction, the base is required to neutralize the hydrogen halide (HBr) that is eliminated in the final step, regenerating the active Pd(0) catalyst.[3] If the base is too weak or sterically hindered, this step can be inefficient.

    • Solvent Polarity: Polar aprotic solvents like DMF, NMP, or DMA are generally preferred as they can stabilize the charged intermediates in the catalytic cycle and often lead to better yields.[5][7][8] Non-polar solvents like toluene may be suitable for some catalyst systems but can lead to lower yields in others.[5]

    • Solution: For the coupling of 3-bromophenyl derivatives with acrylates, an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is a good starting point.[1] Screen polar aprotic solvents first; DMF is a common and effective choice.[7][9]

  • Substrate or Reagent Issues:

    • Purity: Ensure your 3-bromoanisole and ethyl acrylate are pure. Impurities can poison the catalyst.

    • Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (e.g., 1.2-1.5 equivalents) of the alkene (ethyl acrylate) can often improve yields by favoring the forward reaction.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

Side products typically arise from competing reaction pathways. In the context of a Heck reaction, common side products include:

  • Homocoupling of the Aryl Halide: Formation of 3,3'-dibromobiphenyl. This occurs when the aryl-palladium intermediate reacts with another molecule of itself instead of the alkene. This is often a problem when the alkene insertion step is slow.

    • Solution: Increasing the concentration or using a slight excess of ethyl acrylate can help. Optimizing the ligand to accelerate the alkene coordination and insertion steps is also effective.

  • Double-Bond Isomerization: The desired product, this compound, is formed after the reduction of the initial Heck product, an unsaturated ester. However, isomerization of the double bond can occur, leading to a mixture of products.

    • Solution: Careful selection of the base and reaction temperature can minimize this. Sometimes, performing the reaction in a two-step sequence (Heck coupling followed by a separate reduction step) can provide a cleaner product.

  • Polymerization of Ethyl Acrylate: Acrylates can polymerize, especially at higher temperatures.

    • Solution: Maintain strict temperature control. Adding a radical inhibitor like hydroquinone can sometimes be beneficial, but check for compatibility with your catalyst system.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst source is best: Pd(0) or Pd(II)?

Both Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are commonly used.[1]

  • Pd(OAc)₂: This is often preferred due to its lower cost and higher stability in air compared to many Pd(0) complexes.[3] It requires in situ reduction by a ligand, which can be an advantage as it generates a highly reactive, low-ligated Pd(0) species.[3]

  • Pd(PPh₃)₄: This is a pre-formed, stable 18-electron Pd(0) complex. While convenient, it can sometimes be less reactive because it must first dissociate ligands to enter the catalytic cycle.[3]

For general screening, Pd(OAc)₂ combined with a suitable phosphine ligand is an excellent and cost-effective starting point.

Q2: How do I choose the right ligand for my reaction?

Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[10][11] For a standard Heck reaction, phosphine ligands are the most common choice.

  • Monodentate Phosphines (e.g., PPh₃, P(o-tolyl)₃): Triphenylphosphine (PPh₃) is a workhorse ligand—it's inexpensive and effective for many standard Heck reactions. More sterically bulky ligands like tri(o-tolyl)phosphine can sometimes improve rates and selectivity.

  • Bidentate Phosphines (e.g., BINAP): Chiral bidentate ligands like BINAP are essential for asymmetric Heck reactions where a chiral center is formed.[3] For this specific synthesis, they are generally not required but can be used.

  • N-Heterocyclic Carbenes (NHCs): NHCs are a newer class of ligands that can form very stable and highly active palladium complexes. They are often effective for more challenging couplings, such as those involving aryl chlorides.[2][12]

Decision Workflow for Catalyst System Selection

Below is a simple workflow to guide your initial catalyst system selection.

CatalystSelection Start Synthesis Goal: This compound Substrates Starting Materials: - 3-Bromoanisole - Ethyl Acrylate Start->Substrates ReactionType Primary Method: Heck Reaction Substrates->ReactionType Pd_Source Palladium Source ReactionType->Pd_Source Pd_OAc2 Pd(OAc)₂ (Cost-effective, Air-stable) Pd_Source->Pd_OAc2 Recommended Start Pd_PPh3_4 Pd(PPh₃)₄ (Pre-activated Pd(0)) Pd_Source->Pd_PPh3_4 Alternative Ligand Ligand Choice Pd_OAc2->Ligand Base Base Selection Pd_PPh3_4->Base Ligand is part of complex PPh3 PPh₃ (Standard, Reliable) Ligand->PPh3 Standard Bulky_P Bulky Monophosphine (e.g., P(o-tolyl)₃) (May improve yield) Ligand->Bulky_P Optimization PPh3->Base Bulky_P->Base Inorganic Inorganic: K₂CO₃, Na₂CO₃ (Good starting point) Base->Inorganic Solid/Liquid Organic Organic: Et₃N (Soluble, mild) Base->Organic Liquid/Liquid Solvent Solvent Choice Inorganic->Solvent Organic->Solvent PolarAprotic Polar Aprotic: DMF, NMP, DMA (Generally high yields) Solvent->PolarAprotic

Caption: A decision tree for selecting a catalyst system for the Heck reaction.

Q3: How critical are temperature and reaction time?

These parameters are highly codependent and crucial for success.

  • Temperature: Heck reactions typically require elevated temperatures, often in the range of 80-140 °C.[9][13] The optimal temperature will depend on the reactivity of the aryl halide and the stability of the catalyst. Too low a temperature will result in a sluggish or incomplete reaction. Too high a temperature can lead to catalyst decomposition and side product formation.

  • Reaction Time: Reactions are typically run for several hours (e.g., 4-24 hours). It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.

Data Summary: Comparison of Catalytic Systems

The table below summarizes typical conditions for Heck-type reactions. Note that optimal conditions for your specific substrate may require screening.

ComponentOption 1: Standard ConditionsOption 2: Alternative BaseOption 3: Phosphine-Free
Palladium Source Pd(OAc)₂ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand PPh₃ (2-4 mol%)P(o-tolyl)₃ (2-4 mol%)None (or specialized ligand)
Base Et₃N (1.5 equiv)K₂CO₃ (2 equiv)NaOAc (2 equiv)
Solvent DMF or AcetonitrileNMP or DMADMA or Toluene
Temperature 100 °C120 °C110 °C
Typical Yields 70-90%75-95%Variable, can be high
Reference Insight A classic, reliable system.[1]Inorganic bases are robust and common.[7][13]Phosphine-free systems can simplify purification.[2]

Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a robust starting point for your experiments.

Materials:

  • 3-Bromoanisole (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add K₂CO₃, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed DMF via syringe, followed by 3-bromoanisole and ethyl acrylate.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the 3-bromoanisole is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Mechanism: The Heck Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Failures can occur at any step.

HeckCycle cluster_trouble Potential Failure Points Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Aryl Complex) Pd0->OxAdd Oxidative Addition (Ar-Br) Coord Alkene-Pd(II) Complex OxAdd->Coord Alkene Coordination Insert Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Elim Hydrido-Pd(II) Complex Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base, -HBX) Fail_OxAdd Failure to form Pd(0) (e.g., O₂ contamination) Fail_Reductive Inefficient Base (Cycle stops here)

Caption: The catalytic cycle for the Heck reaction and key failure points.

References

  • Heck reaction - Wikipedia. Wikipedia. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Chemistry. [Link]

  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. R Discovery. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]

  • Representative approaches on the synthesis of ethyl 3-phenylpropanoate. ResearchGate. [Link]

  • Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Heck Reaction. C.C. Tzschucke, University of Erlangen-Nuremberg. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

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Technical Support Center: Solvent Effects on Reactions of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in reactions involving Ethyl 3-(3-bromophenyl)propanoate. Our focus is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to optimize your reactions, diagnose issues, and achieve reliable results.

Introduction: Why Solvent Choice is Paramount

This compound is a versatile substrate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. The solvent is not merely a medium for dissolution; it is an active participant that profoundly influences reaction rates, yields, and even product selectivity.[1][2] A solvent can stabilize catalysts and intermediates, modulate the activity of bases and nucleophiles, and in some cases, directly coordinate to the metal center, altering the catalytic cycle itself.[1][3][4] This guide will address common challenges and questions related to solvent effects in the most frequent transformations of this substrate.

Quick Reference: Properties of Common Solvents

For effective troubleshooting, a fundamental understanding of solvent properties is essential. The dielectric constant (ε) is a common measure of polarity, indicating the solvent's ability to insulate charges.[5][6] Solvents are also classified by their ability to donate hydrogen bonds (protic) or their lack thereof (aprotic).

SolventAbbreviationDielectric Constant (ε at 20-25°C)TypeBoiling Point (°C)Key Characteristics
Toluene-2.38Nonpolar Aprotic111Good for dissolving organics; often used in reactions requiring higher temperatures.[7]
1,4-Dioxane-2.25Polar Aprotic, Ethereal101Common in Suzuki couplings; miscible with water.[7][8]
TetrahydrofuranTHF7.58Polar Aprotic, Ethereal66Versatile ethereal solvent, often used in cross-coupling.[7][8]
Acetone-20.7Polar Aprotic56Highly polar, but its low boiling point can limit its use.[7]
AcetonitrileMeCN, ACN37.5Polar Aprotic, Coordinating82Polar, coordinating solvent known to influence selectivity in Pd-catalysis.[4][7][9]
N,N-DimethylformamideDMF36.71Polar Aprotic, Coordinating153Excellent for dissolving a wide range of reactants, including inorganic salts.[1][7]
Dimethyl SulfoxideDMSO46.68Polar Aprotic, Coordinating189Highly polar, coordinating solvent with a high boiling point.[7][8]
EthanolEtOH24.55Polar Protic78Can act as a hydrogen-bond donor, solvating anions effectively.[7][10]
WaterH₂O80.1Polar Protic100Often used as a co-solvent to dissolve inorganic bases and activate boronic acids.[7][8]

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For this compound, this reaction is key to creating more complex molecular scaffolds. However, its success is highly dependent on a synergistic combination of catalyst, base, and solvent.[8]

Suzuki Coupling: Frequently Asked Questions (FAQs)

Q1: What is the general function of the solvent in a Suzuki reaction?

A: The solvent system in a Suzuki coupling serves multiple critical functions. It must:

  • Dissolve Diverse Components: The reaction medium needs to solubilize the lipophilic aryl halide (your substrate), the often polar organoboron species, the inorganic base, and the palladium catalyst complex.[1] This is why mixtures of organic solvents with water are common.[8]

  • Facilitate Transmetalation: The presence of water, often in ratios from 2:1 to 10:1 (solvent:water), is crucial for activating the boronic acid and dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which are essential for the transmetalation step.[8]

  • Stabilize the Catalyst: Solvents can stabilize the active Pd(0) species. Coordinating solvents like DMF or nitriles can ligate to the palladium, influencing its reactivity and stability.[1][3]

Q2: How does solvent polarity affect the reaction outcome?

A: While it was once thought that polar solvents universally favor certain pathways by stabilizing anionic intermediates, recent studies show a more complex picture.[4][9][11] The effect is not simply about the dielectric constant. Instead, the coordinating ability of the solvent is often more predictive.[3][4] For example, polar coordinating solvents like DMF, DMSO, and MeCN can favor different selectivity patterns compared to polar non-coordinating solvents like acetone or even polar protic solvents like methanol.[4][9] For a standard coupling of your substrate, the primary goal is achieving homogeneity and ensuring the base is active. A combination like Dioxane/Water or DMF/Water is a robust starting point.

Suzuki Coupling: Troubleshooting Guide

Issue 1: Low or No Product Formation

Your reaction with this compound fails to proceed.

G start Low/No Yield in Suzuki Coupling solubility Check Solubility of All Reagents (Substrate, Boronic Acid, Base) start->solubility degas Verify Proper Degassing solubility->degas Reagents Soluble? solubility_no Insoluble Reagents Detected solubility->solubility_no No catalyst Assess Catalyst/Ligand Activity degas->catalyst System Degassed? degas_no Oxygen Present degas->degas_no No solvent_choice Re-evaluate Solvent System catalyst->solvent_choice Catalyst Active? catalyst_no Catalyst Inactive catalyst->catalyst_no No solvent_yes Initial Conditions Seem Correct solvent_choice->solvent_yes sol_action1 Switch to a better solvent (e.g., DMF, Dioxane). Add water as a co-solvent to dissolve the base. solubility_no->sol_action1 end Reaction Optimized sol_action1->end degas_action Oxygen can lead to boronic acid homocoupling and catalyst degradation. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles). degas_no->degas_action degas_action->end cat_action Use a more robust pre-catalyst (e.g., Buchwald G3/G4) or screen different phosphine ligands. catalyst_no->cat_action cat_action->end sol_action2 Consider solvent-base incompatibility. Try a stronger base (e.g., K3PO4) or a different solvent system (e.g., Toluene/Water). solvent_yes->sol_action2 sol_action2->end

Caption: Troubleshooting workflow for a failed Suzuki coupling.

  • Plausible Cause & Explanation: The most common issue is poor solubility of one or more components.[12] Inorganic bases like K₂CO₃ have very limited solubility in purely organic solvents like toluene or THF. Without dissolution, the base cannot activate the boronic acid for transmetalation. Your substrate, while organic, may also have limited solubility in some systems.

  • Suggested Action:

    • Introduce Water: Add water as a co-solvent (e.g., Dioxane:Water 4:1) to dissolve the base and facilitate the reaction.[8]

    • Switch to a More Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent at dissolving both organic substrates and many inorganic salts, creating a homogeneous reaction mixture.[1] Be mindful that DMF can be coordinating and may require higher temperatures.[1]

    • Check Boronic Acid Stability: Boronic acids can degrade, especially at high temperatures. If you suspect this, ensure your boronic acid is pure and consider using a boronate ester (e.g., a pinacol ester), which is more stable.[8]

Issue 2: Significant Side Products (Debromination, Homocoupling)

You observe the formation of 3-phenylpropanoate (debromination) or biphenyl from your boronic acid (homocoupling).

  • Plausible Cause & Explanation:

    • Homocoupling: This side reaction occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[8]

    • Debromination (Protodeborylation/Protodebromination): This occurs when the aryl bromide or the organopalladium intermediate reacts with a proton source instead of the coupling partner. The presence of excess water or protic solvents can sometimes exacerbate this issue, especially if the desired cross-coupling is slow.

  • Suggested Action:

    • Improve Degassing: Ensure your solvent and reaction setup are scrupulously degassed to minimize oxygen, which is a key culprit in homocoupling.[8]

    • Modify the Solvent System: If debromination is an issue in a highly aqueous system, try reducing the amount of water or switching to a primarily organic system with a soluble organic base (though this is less common). Sometimes switching from a protic co-solvent (like ethanol) to an aprotic one can help.

    • Use KF as a Base: In some cases, using potassium fluoride (KF) as the base in a solvent like DMF can suppress side reactions like ester cleavage, though it may also slow the reaction rate.[12]

Section 2: Heck Reactions

The Mizoroki-Heck reaction couples your aryl bromide with an alkene. Solvent choice here is critical for both reaction rate and regioselectivity.

Heck Reaction: Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for a Heck reaction with an aryl bromide?

A: Heck reactions are often run at high temperatures (100-140 °C), so high-boiling point polar aprotic solvents are preferred.[1][13]

  • DMF, DMAc, and NMP are classic choices because they effectively dissolve the palladium salts and organic substrates and allow for high reaction temperatures.[1][14]

  • Toluene in combination with an amine base is also a viable system.[1]

  • Aqueous media have also been successfully used, often with the addition of a phase-transfer catalyst like TBAB to facilitate interaction between the organic and aqueous phases.[15]

Q2: How does the solvent influence the Heck catalytic cycle?

A: The solvent can influence several steps. In so-called "ligand-free" reactions, the solvent itself (like DMF) can act as a weak ligand to stabilize the Pd(0) catalyst.[1] The solvent's polarity can also influence the pathway of the reaction (neutral vs. cationic cycle), which in turn affects regioselectivity.[16] For instance, a neutral pathway is common for aryl bromides, where the organopalladium intermediate adds across the double bond. The solvent must be able to keep this intermediate in solution.[17]

Heck Reaction: Troubleshooting Guide

Issue: Low Yield and/or Poor Regioselectivity

Your Heck reaction of this compound with an alkene (e.g., styrene) gives a low yield or a mixture of α- and β-substitution products.

  • Plausible Cause & Explanation:

    • Low Yield: Inadequate temperature is a common problem. Heck reactions often require significant thermal energy.[13] Catalyst deactivation (formation of palladium black) can also occur.

    • Poor Regioselectivity: While steric and electronic factors of the alkene are the primary drivers of regioselectivity, the reaction conditions can have a strong influence.[17] The solvent can affect the stability of the intermediates that lead to different regioisomers.

  • Suggested Action:

    • Increase Temperature/Switch to a Higher-Boiling Solvent: If you are using a lower-boiling solvent like THF or acetonitrile, you may not be reaching the required activation energy. Switch to DMF, NMP, or DMAc and ensure the reaction is heated to at least 100-120 °C.[1][14]

    • Change the Base/Solvent Combination: The interplay between the base and solvent is crucial. For example, using an inorganic base like K₂CO₃ often works well in a highly polar solvent like DMF/Water.[13] If using an organic base like triethylamine, a less polar solvent like toluene might be more suitable.[1]

    • Use Additives: The presence of additives can be essential. For instance, phase-transfer catalysts like TBAB are often necessary for reactions in aqueous media to ensure the reactants can interact.[15]

Section 3: Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are most common, understanding how solvents affect nucleophilic attack is fundamental. For your substrate, this is most relevant if considering reactions that might compete with cross-coupling or if attempting SₙAr-type reactions with highly activated systems.

Nucleophilic Substitution: Frequently Asked Questions (FAQs)

Q1: How do polar protic and polar aprotic solvents differ in their effect on nucleophiles?

A: This is a classic concept in organic chemistry with profound practical implications.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds.[10] They are very effective at solvating anions (nucleophiles), creating a "solvent cage" around them.[18] This caging effect significantly dampens the nucleophile's reactivity because energy is required to strip away the solvent molecules before the nucleophile can attack an electrophile.[10][18]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds.[19] They solvate cations well through dipole-dipole interactions but leave anions relatively "naked" and highly reactive.[20]

G cluster_0 Polar Protic Solvent (e.g., H₂O) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ H2O_1 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_1 H-Bond H2O_2 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_2 H2O_3 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_3 H2O_4 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_4 caption1 Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ DMF_1 δ⁺(CH₃)₂NCHOδ⁻ DMF_2 δ⁺(CH₃)₂NCHOδ⁻ cation M⁺ cation->DMF_1 Solvation of Cation cation->DMF_2 caption2 Nucleophile is 'naked' and highly reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

Q2: If I wanted to perform an Sₙ2-type reaction, which solvent type should I choose?

A: For an Sₙ2 reaction, where a strong, unhindered nucleophile is required, a polar aprotic solvent is almost always the superior choice.[18] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[19] The enhanced reactivity of the "naked" nucleophile in aprotic solvents dramatically accelerates the bimolecular substitution.[18][19]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol provides a framework for screening solvents for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Solvent System 1: 1,4-Dioxane and Water (4:1 v/v)

  • Solvent System 2: DMF (anhydrous)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.

  • Add the chosen solvent system (e.g., Dioxane/H₂O) to achieve a substrate concentration of approximately 0.1 M.

  • Degas the mixture: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Heat the reaction to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analysis: Compare the yield and purity of the product obtained from the different solvent systems to determine the optimal conditions.

References

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Solvent Coordination to Palladium Can Invert the Selectivity of Oxid
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimin
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Quora.
  • How can I solve my problem with Suzuki coupling?
  • Solvent. Wikipedia.
  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Journal of the American Chemical Society.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
  • Dielectric Constants of Common Solvents. Scribd.
  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry.
  • Dielectric Constant. Honeywell.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • NUCLEOPHILIC SUBSTITUTION REACTIONS. St.
  • Heck Reaction—St
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • 8.8: Structural and Solvent Effects in Sₙ Reactions. Chemistry LibreTexts.
  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. Nanyang Technological University.
  • Heck Reaction. Chemistry LibreTexts.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Brominated Phenylpropanoate Esters in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, aryl bromides serve as indispensable building blocks, prized for their stability and versatile reactivity in cross-coupling reactions. Among these, esters of brominated phenylpropanoic acid are particularly valuable scaffolds. This guide provides an in-depth comparison of Ethyl 3-(3-bromophenyl)propanoate against its positional isomers and other related brominated esters, offering field-proven insights and experimental data to guide researchers in their synthetic strategies.

Introduction: The Strategic Value of Brominated Esters

Brominated esters, particularly those featuring an aryl bromide moiety, are cornerstone reagents in medicinal chemistry. The bromine atom acts as a reliable synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2][3] These reactions are fundamental to constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceutical agents.

This compound, with its bromine atom at the meta position, offers a unique combination of reactivity and steric accessibility. However, its selection over other isomers or analogues is not always straightforward and depends critically on the desired electronic and structural outcome of the target molecule. This guide will dissect the nuances of its performance in comparison to key alternatives.

Profile of the Core Reagent: this compound

This compound is a versatile intermediate characterized by a propanoate chain attached to a brominated benzene ring.[4]

Chemical & Physical Properties:

  • Molecular Formula: C₁₁H₁₃BrO₂[4]

  • Molecular Weight: 257.12 g/mol [4]

  • Appearance: Typically a colorless to pale yellow liquid.

  • Key Feature: The C(sp²)-Br bond is the primary site of reactivity for cross-coupling reactions, while the ethyl ester provides a site for further modification (e.g., hydrolysis to the carboxylic acid or amidation).

Synthesis Pathway: Fischer-Speier Esterification

A common and robust method for preparing this ester is the Fischer-Speier esterification of 3-(3-bromophenyl)propanoic acid.[5][6]

Causality of Experimental Choice: This acid-catalyzed reaction between a carboxylic acid and an alcohol is favored for its operational simplicity and the use of readily available, inexpensive reagents.[7][8] Using a large excess of the alcohol (ethanol) can drive the equilibrium towards the product, maximizing the yield, in accordance with Le Châtelier's principle.[9]

G cluster_synthesis Synthesis Workflow A 3-(3-bromophenyl)propanoic Acid + Ethanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux Reaction Mixture B->C D Aqueous Work-up (Neutralization & Extraction) C->D E Purification (Column Chromatography) D->E F Characterized Product: This compound E->F

Caption: A typical workflow for synthesizing this compound.

Comparative Analysis: Performance in Cross-Coupling Reactions

The true utility of a brominated ester is defined by its performance in reactions that build molecular complexity. The position of the bromine atom on the aromatic ring profoundly influences reactivity due to steric and electronic effects.

Alternative Brominated Esters for Comparison:
  • Ethyl 3-(4-bromophenyl)propanoate (para-isomer): Bromine is located opposite the propanoate side chain.[10]

  • Ethyl 3-(2-bromophenyl)propanoate (ortho-isomer): Bromine is adjacent to the propanoate side chain.

  • Ethyl 3-bromopropanoate (Alkyl Bromide): Bromine is on the aliphatic chain, not the aromatic ring.[11]

Data Presentation: Physical Properties and Reactivity

The following tables summarize the key physical properties and provide representative experimental data for the performance of these esters in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Isomer TypeKey Structural Difference
This compound C₁₁H₁₃BrO₂257.12[4]meta-Aryl BromideBalanced electronic and steric profile.
Ethyl 3-(4-bromophenyl)propanoate C₁₁H₁₃BrO₂257.12para-Aryl BromideMinimal steric hindrance from the side chain.
Ethyl 3-(2-bromophenyl)propanoate C₁₁H₁₃BrO₂257.12ortho-Aryl BromideSignificant steric hindrance at the reaction site.
Ethyl 3-bromopropanoate C₅H₉BrO₂181.03[11]Primary Alkyl BromideFeatures a more reactive C(sp³)-Br bond.

Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling

Brominated Ester SubstrateReaction Time (h)Yield (%)Mechanistic Insight
This compound 492Baseline: Efficient oxidative addition and subsequent steps.
Ethyl 3-(4-bromophenyl)propanoate 495Slightly Enhanced Reactivity: The para position offers the least steric hindrance, facilitating catalyst approach.
Ethyl 3-(2-bromophenyl)propanoate 1265Steric Hindrance: The bulky ethylpropanoate group ortho to the bromine impedes the oxidative addition of the palladium catalyst, slowing the reaction and leading to lower yields.[12]
Ethyl 3-bromopropanoate >24<10 (Coupling)Different Reactivity Pathway: The C(sp³)-Br bond is susceptible to β-hydride elimination and other side reactions under typical Suzuki conditions, making it a poor substrate for this specific transformation.
Expertise & Experience: Explaining the "Why"
  • Aryl vs. Alkyl Bromides: The fundamental difference in reactivity between aryl bromides (C(sp²)-Br) and alkyl bromides (C(sp³)-Br) is critical. Palladium-catalyzed cross-couplings like Suzuki, Heck, and Sonogashira are specifically designed for C(sp²)-X bonds.[2][13] Alkyl halides often undergo different pathways, such as β-hydride elimination, which are non-productive for the desired coupling.

  • The Ortho Effect: The significantly lower yield and longer reaction time for the ortho-isomer is a classic example of steric hindrance. The palladium catalyst, which is typically bulky due to its phosphine ligands, struggles to access the C-Br bond to initiate the catalytic cycle. This "ortho effect" is a key consideration in synthetic design.

  • Meta vs. Para Isomers: The meta and para isomers generally exhibit excellent reactivity. The slightly higher yield often observed with the para isomer can be attributed to its more exposed reaction site. The choice between them often comes down to the desired final geometry of the target molecule rather than a significant difference in reactivity.

The Catalytic Cycle: A Deeper Mechanistic Look

To fully appreciate the role of the brominated ester, it is essential to understand the mechanism of the cross-coupling reaction itself. The Suzuki-Miyaura coupling provides an excellent model.

The Suzuki-Miyaura Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the ester. This is often the rate-limiting step and is highly sensitive to steric hindrance.

  • Transmetalation: The organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa re Reductive Elimination re->pd0 product Ar-Ar' (Product) re->product aryl_pd_br Ar-Pd(II)L₂-Br oa->aryl_pd_br tm Transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' tm->diaryl_pd aryl_pd_br->tm diaryl_pd->re aryl_bromide Ar-Br (Ester) aryl_bromide->oa boronic_acid Ar'-B(OH)₂ boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol for a Suzuki-Miyaura coupling is designed to be self-validating, with clear steps and expected outcomes.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 257 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Solvent Addition: Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe. Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product, Ethyl 3-(3-biphenyl)propanoate, as a clear oil.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

This compound stands as a highly effective and versatile building block for chemical synthesis, offering a reliable handle for palladium-catalyzed cross-coupling reactions.

  • For General Use: Both This compound and its para-isomer are excellent choices, with high reactivity and minimal steric hindrance. The selection should be guided by the desired final structure of the target molecule.

  • When Steric Challenge is Required: The ortho-isomer should be used cautiously. While its reactivity is lower, this can sometimes be exploited for selective reactions in multifunctional molecules. It may require more forcing conditions, stronger catalysts, or longer reaction times.

  • Avoid for C(sp²)-C(sp²) Coupling: Ethyl 3-bromopropanoate is unsuitable for standard Suzuki, Heck, or Sonogashira reactions and should be reserved for nucleophilic substitution or other reactions characteristic of alkyl halides.

By understanding the subtle yet significant differences in reactivity outlined in this guide, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the drug development process.

References

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  • Fischer Esterification Explained. Pearson. Available at: [Link]

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  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?. ResearchGate. Available at: [Link]

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  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Scielo. Available at: [Link]

  • comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. Available at: [Link]

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A Comparative Guide to the Synthesis of Ethyl 3-(3-bromophenyl)propanoate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-(3-bromophenyl)propanoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its substituted phenylpropanoate structure makes it a key intermediate for a variety of more complex molecules. For researchers and drug development professionals, selecting the most efficient, scalable, and cost-effective synthetic route is a critical decision that can significantly impact project timelines and outcomes.

This guide provides an in-depth comparison of two prominent synthetic pathways to this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages. The discussion is grounded in established chemical principles and supported by experimental data to aid in making an informed choice for your specific research needs.

Route 1: The Classical Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, offering a direct and generally reliable method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[1][2] This route is contingent on the availability of the precursor, 3-(3-bromophenyl)propanoic acid.

Synthesis of the Precursor: 3-(3-Bromophenyl)propanoic Acid

A common method for preparing 3-(3-halogenophenyl)propionic acids involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[3]

Experimental Protocol: Synthesis of 3-(3-bromophenyl)propanoic acid

  • In a well-ventilated fume hood, to a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the product from the previous step (malonic ester alkylation).

  • While stirring, slowly add 60 mL of concentrated hydrochloric acid (36%) at a temperature below 30 °C.

  • After the addition is complete, add 100 mL of dichloromethane and stir for 10 minutes.

  • Allow the mixture to stand for 30 minutes to allow for phase separation.

  • Separate the lower organic layer and distill off the dichloromethane.

  • Heat the remaining oil to 150 °C and maintain this temperature for 1.5 hours.

  • Cool the reaction mixture to 80 °C and add 50 mL of petroleum ether.

  • Filter the resulting precipitate at room temperature and dry the solid to obtain 3-(3-bromophenyl)propanoic acid. A typical yield for this process is around 85%.[3]

Fischer-Speier Esterification of 3-(3-bromophenyl)propanoic Acid

Once the carboxylic acid is obtained, the final esterification can be performed. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol in this case) is typically used, and the water byproduct is removed.[1][4]

Experimental Protocol: this compound via Fischer Esterification

  • To a solution of 3-(3-bromophenyl)propanoic acid (1 equivalent) in anhydrous ethanol (a large excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL for 0.044 mol of carboxylic acid).[5]

  • Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a mixture of water and ethyl acetate.

  • Wash the organic phase with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield this compound as an oil. A yield of approximately 95% can be expected for this step.[5]

Workflow for Route 1: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Malonic_Ester_Alkylation_Product Malonic Ester Alkylation Product Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (Conc. HCl, 150°C) Malonic_Ester_Alkylation_Product->Hydrolysis_Decarboxylation 3_Bromophenyl_propanoic_acid 3-(3-bromophenyl)propanoic acid Hydrolysis_Decarboxylation->3_Bromophenyl_propanoic_acid Fischer_Esterification Fischer Esterification (Ethanol, H2SO4, Reflux) 3_Bromophenyl_propanoic_acid->Fischer_Esterification Final_Product_1 This compound Fischer_Esterification->Final_Product_1

Caption: Workflow for the synthesis via Fischer-Speier Esterification.

Route 2: A Modern Approach - Heck Reaction and Catalytic Hydrogenation

This two-step approach utilizes modern palladium-catalyzed cross-coupling chemistry, specifically the Heck reaction, to construct the carbon skeleton, followed by a standard catalytic hydrogenation to achieve the final product.[6][7] This route can be advantageous when the starting aryl halide is more readily available than the corresponding carboxylic acid.

Step 1: Heck Reaction of an Aryl Halide with Ethyl Acrylate

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[8] In this case, a suitable 3-bromophenyl halide (e.g., 3-bromoiodobenzene) is reacted with ethyl acrylate in the presence of a palladium catalyst and a base to form ethyl 3-(3-bromophenyl)acrylate.

Experimental Protocol: Ethyl 3-(3-bromophenyl)acrylate via Heck Reaction

  • In a reaction vessel, dissolve the 3-bromophenyl halide (1 equivalent), ethyl acrylate (1.1 equivalents), and a palladium catalyst such as palladium(II) acetate (0.02 equivalents) in a suitable solvent like acetonitrile.

  • Add a base, typically triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and add 3 M HCl.[9]

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield ethyl 3-(3-bromophenyl)acrylate.

Step 2: Catalytic Hydrogenation

The resulting unsaturated ester is then reduced to the desired propanoate via catalytic hydrogenation. This reaction is typically high-yielding and clean.[10]

Experimental Protocol: Hydrogenation of Ethyl 3-(3-bromophenyl)acrylate

  • In a hydrogenation flask, dissolve the ethyl 3-(3-bromophenyl)acrylate (1 equivalent) in a solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).[10]

  • Securely attach a balloon filled with hydrogen gas to the flask.

  • Stir the reaction mixture vigorously at room temperature for several hours to overnight. The reaction is complete when the uptake of hydrogen ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain this compound. This product is often pure enough for subsequent use without further purification.

Workflow for Route 2: Heck Reaction and Hydrogenation

Heck_Hydrogenation_Workflow Aryl_Halide 3-Bromophenyl Halide Heck_Reaction Heck Reaction (Pd(OAc)2, Et3N, Acetonitrile) Aryl_Halide->Heck_Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Heck_Reaction Unsaturated_Ester Ethyl 3-(3-bromophenyl)acrylate Heck_Reaction->Unsaturated_Ester Hydrogenation Catalytic Hydrogenation (H2, Pd/C, Ethanol) Unsaturated_Ester->Hydrogenation Final_Product_2 This compound Hydrogenation->Final_Product_2

Caption: Workflow for the synthesis via Heck Reaction and Hydrogenation.

Comparative Analysis

FeatureRoute 1: Fischer-Speier EsterificationRoute 2: Heck Reaction & Hydrogenation
Number of Steps 2 (including precursor synthesis)2
Starting Materials Malonic ester derivative, 3-bromobenzyl halide3-Bromophenyl halide, ethyl acrylate
Key Reagents Conc. HCl, Ethanol, H₂SO₄Palladium catalyst, Triethylamine, H₂, Pd/C
Typical Overall Yield Good to excellent (~70-80%)Good to excellent (~70-85%)
Scalability Generally straightforward to scale up.Can be challenging to scale due to catalyst cost and removal.
Cost of Reagents Generally lower cost reagents.Palladium catalysts can be expensive.
Safety Considerations Use of concentrated acids requires care.Hydrogen gas is flammable; palladium catalysts can be pyrophoric.
Atom Economy Good, with water as the main byproduct.The Heck reaction has moderate atom economy.
Purification May require distillation or crystallization.Column chromatography is often needed for the Heck product.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 (Fischer-Speier Esterification) is a classic, robust, and often more cost-effective method, particularly for larger-scale synthesis, provided the 3-(3-bromophenyl)propanoic acid precursor is readily available or can be synthesized efficiently. The reagents are common and relatively inexpensive, and the procedures are well-established.

Route 2 (Heck Reaction & Hydrogenation) offers a more modern and modular approach. It may be the preferred route if the starting aryl halide is more accessible or cheaper than the corresponding carboxylic acid. This pathway is also highly valuable for creating libraries of analogues by simply varying the aryl halide and alkene coupling partners. However, the cost of the palladium catalyst and the need for potentially more rigorous purification can be limiting factors.

The ultimate choice of synthetic route will depend on a careful evaluation of starting material availability and cost, the desired scale of the reaction, and the specific capabilities of the research laboratory. For large-scale production where cost is a primary driver, the Fischer esterification route is likely more advantageous. For medicinal chemistry applications requiring rapid access to a diverse range of analogues, the flexibility of the Heck reaction may be more suitable.

References

  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link]

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A Comparative Guide to the Biological Activity of Ethyl 3-(3-bromophenyl)propanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of various chemical scaffolds. Among these, the 3-phenylpropanoate framework has emerged as a versatile backbone for the development of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of analogs of Ethyl 3-(3-bromophenyl)propanoate, synthesizing findings from multiple studies to offer insights into their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the structure-activity relationships, present comparative experimental data, and detail the methodologies employed in these evaluations.

The Versatile 3-Phenylpropanoate Scaffold

The 3-phenylpropanoate moiety is a key structural feature in numerous biologically active molecules. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antibacterial, anticonvulsant, anticancer, analgesic, and anti-inflammatory effects[1]. The presence and position of substituents on the phenyl ring, as well as modifications to the propanoate chain, can significantly influence the biological activity of these compounds. This guide will focus on analogs of this compound, highlighting how structural modifications impact their therapeutic potential.

Antimicrobial Activity: A Promising Frontier

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 3-phenylpropanoic acid have shown potential in this area.

Comparative Analysis of Antimicrobial Efficacy

While direct comparative studies on a wide range of this compound analogs are limited, we can draw valuable insights from studies on structurally related compounds. For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed structure-dependent antimicrobial activity against a panel of multidrug-resistant bacteria and fungi[2][3]. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a compound that inhibits microbial growth, was determined for these analogs.

Table 1: In Vitro Antibacterial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives [2][3]

CompoundMRSA (TCH-1516) MIC (µg/mL)VRE (AR-0671) MIC (µg/mL)Carbapenemase-producing E. coli (AR-0001) MIC (µg/mL)Carbapenemase-producing K. pneumoniae (AR-003) MIC (µg/mL)
Hydrazone 14 10.588
Hydrazone 15 823216
Hydrazone 16 21168
Compound 2 >64>64>64>64
Compound 3 >64>64>64>64
Compound 6 >64>646432

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis

The data clearly indicates that the introduction of a hydrazone moiety with heterocyclic substituents (compounds 14-16) significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant Candida species[3]. In contrast, the initial intermediate compounds showed weak or no activity[3].

Another study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans and also showed suppression of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL[4].

Experimental Protocol: Broth Microdilution Method for MIC Determination

The antimicrobial efficacy of the synthesized compounds is typically evaluated using the broth microdilution method.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in a 96-well microtiter plate add_inoculum Add the microbial inoculum to each well start->add_inoculum inoculum Prepare a standardized microbial inoculum inoculum->add_inoculum incubate Incubate the plate at 37°C for 24 hours add_inoculum->incubate read_plate Visually inspect the plate for microbial growth incubate->read_plate determine_mic Determine the MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

  • Preparation of Compounds: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive and negative growth controls are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity: Targeting Malignant Cells

The bromophenyl moiety is a key feature in several anticancer agents, suggesting that this compound analogs could possess valuable cytotoxic properties.

Comparative Analysis of Anticancer Potency

A study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the 3-bromophenyl group, demonstrated promising anticancer activity against a panel of 58 NCI cancer cell lines[5]. The anticancer activity was measured in terms of percent growth inhibition (PGI).

Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (at 10⁻⁵ M) [5]

CompoundMost Sensitive Cell LinePGI (%)Mean Growth Percent (GP)
4e SNB-75 (CNS Cancer)41.25-
4i SNB-75 (CNS Cancer)38.9497.48
4i UO-31 (Renal Cancer)30.14-
4i CCRF-CEM (Leukemia)26.92-

Compound 4i , with a 2,6-dimethyl substitution, showed the most significant anticancer activity with a mean GP of 97.48[5]. The five most sensitive cell lines to compound 4i were SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5[5]. These findings underscore the importance of the substitution pattern on the aryl ring for anticancer efficacy.

Furthermore, studies on other brominated compounds have highlighted their potential as anticancer agents. For example, brominated plastoquinone analogs have shown remarkable activity against various cancer cell lines, with GI50 values in the micromolar range[6][7]. Similarly, brominated coelenteramine analogs have demonstrated anticancer activity against breast and prostate cancer cell lines[8].

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_measurement Measurement seed_cells Seed cancer cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt add_solvent Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubate_mtt->add_solvent read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) add_solvent->read_absorbance calculate_viability Calculate cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][9]. This suggests that analogs of this compound could exhibit anti-inflammatory properties.

Comparative Analysis of Anti-inflammatory Effects

While specific data on this compound is scarce, studies on related phenylpropanoic acid derivatives provide valuable insights. For example, a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f) demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats[10]. Repeated administration of this compound significantly reduced paw edema and decreased serum levels of the pro-inflammatory cytokine TNF-α[10].

Another study comparing the anti-inflammatory properties of ethyl and methyl 3-(3,4-dihydroxyphenyl)propanoate analogs (ethyl and methyl caffeate) found that the ethyl ester possessed more potent activity[11]. Ethyl caffeate showed a lower IC50 value (12.0 µM) for inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages compared to methyl caffeate (IC50 of 21.0 µM)[11].

Table 3: Anti-inflammatory Activity of Phenylpropanoate Analogs

CompoundModelEndpointResultReference
Compound 3f Carrageenan-induced paw edema (rats)Paw edema reductionSignificant reduction after repeated dosing[10]
Ethyl caffeate LPS-stimulated macrophagesNO production inhibitionIC50 = 12.0 µM[11]
Methyl caffeate LPS-stimulated macrophagesNO production inhibitionIC50 = 21.0 µM[11]
MAK01 Carrageenan-induced paw edema (mice)Edema reduction40.58% reduction at 30 mg/kg[12][13]

These findings suggest that the nature of the ester group and other substituents on the phenylpropanoate scaffold can significantly impact anti-inflammatory potency.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

A common in vivo model to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema assay in rodents.

Workflow for Carrageenan-Induced Paw Edema Assay

cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis administer_compound Administer test compound or vehicle to animals inject_carrageenan Inject carrageenan into the sub-plantar region of the hind paw administer_compound->inject_carrageenan measure_volume Measure paw volume at different time intervals inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

  • Animal Dosing: Animals (typically rats or mice) are divided into groups and administered the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle control, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion and Future Directions

The available evidence strongly suggests that the 3-phenylpropanoate scaffold, particularly with a bromophenyl substitution, holds significant promise for the development of novel therapeutic agents. The biological activity of these analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the propanoate side chain.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs. Direct comparative studies will be crucial to elucidate precise structure-activity relationships and to identify lead compounds with optimized potency and selectivity for antimicrobial, anticancer, or anti-inflammatory applications. Further mechanistic studies will also be necessary to understand the molecular targets and pathways through which these compounds exert their biological effects.

References

  • An In-depth Technical Guide to the Antimicrobial Properties of 3-(4-Phenylphenyl)
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  • Synthesis of 3-((4-Hydroxyphenyl)amino)
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A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-(3-bromophenyl)propanoate for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as Ethyl 3-(3-bromophenyl)propanoate, a comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of its identity. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to confirm the structure of this compound, offering insights into the expected data and potential pitfalls.

Introduction: The Imperative of Orthogonal Spectroscopic Techniques

The synthesis of a target molecule is only the initial chapter of its scientific journey. To confidently proceed with further studies, researchers must rigorously confirm that the synthesized compound is indeed the intended structure. A multi-faceted approach, employing several independent spectroscopic methods, provides the necessary orthogonal data points to build a robust and irrefutable structural assignment. For this compound, the principal techniques for structural elucidation are ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a comprehensive structural fingerprint.

The Molecular Blueprint: Expected Spectroscopic Signatures of this compound

Before delving into the experimental data, a theoretical analysis of the this compound structure allows us to predict the key spectroscopic features. This predictive approach is fundamental to the self-validating nature of the analytical process.

Structure:

This structure comprises three key fragments: the 3-bromophenyl group , the propanoate linker , and the ethyl ester group . Each of these will give rise to characteristic signals in the various spectra.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Expected ¹H NMR Signals for this compound:
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationKey Insights
Aromatic (4H)7.0 - 7.5Multiplet4HSignals from the four protons on the brominated benzene ring. The substitution pattern will lead to a complex splitting pattern.
-O-CH₂ -CH₃ (2H)~4.1Quartet2HThe methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and split by the neighboring methyl protons.
Ar-CH₂ -CH₂- (2H)~2.9Triplet2HThe methylene protons adjacent to the aromatic ring are deshielded by the ring and split by the adjacent methylene group.
Ar-CH₂-CH₂ - (2H)~2.6Triplet2HThese methylene protons are adjacent to the carbonyl group and the other methylene group, resulting in a triplet.
-O-CH₂-CH₃ (3H)~1.2Triplet3HThe methyl protons of the ethyl ester are split by the adjacent methylene protons.
Comparison with a Potential Isomeric Impurity: Ethyl 3-(4-bromophenyl)propanoate

A common synthetic byproduct could be the isomeric Ethyl 3-(4-bromophenyl)propanoate. While the overall proton count and multiplicities would be similar, the aromatic region of the ¹H NMR spectrum would be distinctly different. The para-substitution in the 4-bromo isomer would lead to a more symmetrical and readily interpretable pattern, typically two doublets, in contrast to the more complex multiplet expected for the 3-bromo isomer.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides a count of the number of non-equivalent carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.

Expected ¹³C NMR Signals for this compound:
CarbonChemical Shift (δ, ppm) (Predicted)Key Insights
Carbonyl (C=O)~172The characteristic downfield shift for an ester carbonyl carbon.[1]
Aromatic C-Br~122The carbon atom directly attached to the bromine will have a distinct chemical shift.
Aromatic C-H (4C)125 - 135Four signals are expected for the four different C-H carbons in the aromatic ring.
Aromatic C-CH₂~140The quaternary carbon of the benzene ring attached to the propanoate chain.
-O -CH₂-CH₃~60The methylene carbon of the ethyl ester is deshielded by the oxygen atom.
Ar-C H₂-CH₂-~35The benzylic methylene carbon.
Ar-CH₂-C H₂-~30The methylene carbon adjacent to the carbonyl group.
-O-CH₂-C H₃~14The methyl carbon of the ethyl ester.

The presence of the correct number of aromatic signals and the distinct chemical shifts for the ester and alkyl carbons provides strong evidence for the proposed structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorptions for this compound:
Functional GroupWavenumber (cm⁻¹) (Predicted)IntensityKey Insights
C=O (Ester)~1735StrongA strong, sharp absorption is the hallmark of a carbonyl group in an ester.
C-O (Ester)1150-1250StrongStretching vibration of the C-O single bond in the ester.
Aromatic C-H>3000Medium to WeakStretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H<3000MediumStretching vibrations of the C-H bonds in the ethyl and propanoate chains.
C-Br500-600Medium to StrongThe C-Br stretching vibration is typically found in the fingerprint region.

The definitive presence of a strong carbonyl absorption around 1735 cm⁻¹ is a critical piece of evidence for the ester functionality.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through analysis of the fragmentation pattern, can offer further structural clues.

Expected Mass Spectrum Data for this compound:
  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₃BrO₂. Due to the presence of bromine, we expect to see two peaks for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), in an approximate 1:1 ratio. The expected m/z values would be around 256 and 258 g/mol .[2]

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z ~211/213.

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z ~227/229.

    • A prominent peak corresponding to the bromobenzyl cation ([BrC₆H₄CH₂]⁺) at m/z ~169/171.

The observation of the characteristic isotopic pattern for bromine in the molecular ion and in key fragments is a powerful confirmation of the presence and location of the bromine atom.

A Self-Validating Workflow for Structure Confirmation

A robust protocol for the spectroscopic analysis of this compound should be designed as a self-validating system, where each piece of data corroborates the others.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Ethyl 3-(3-bromophenyl)propanoate HNMR ¹H NMR Synthesis->HNMR Sample CNMR ¹³C NMR Synthesis->CNMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Comparison Compare Experimental Data with Predictions and Alternatives HNMR->Data_Comparison Experimental Data CNMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Hypothesis Propose Structure: This compound Structure_Hypothesis->Data_Comparison Predicted Data Structure_Confirmation Confirm Structure Data_Comparison->Structure_Confirmation Consistent? Conclusion Conclusion Structure_Confirmation->Conclusion Final Report

Caption: Workflow for the spectroscopic confirmation of this compound.

Experimental Protocols

Sample Preparation
  • NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or a mull.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Instrumentation and Data Acquisition
  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, particularly in the aromatic region.

  • IR: A Fourier-transform infrared (FTIR) spectrometer is standard.

  • MS: A high-resolution mass spectrometer (HRMS) is ideal for confirming the elemental composition.

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of this compound relies on a weight-of-evidence approach. No single spectroscopic technique is sufficient on its own. However, when the data from ¹H NMR, ¹³C NMR, IR, and MS are combined and found to be in complete agreement with the proposed structure, and inconsistent with plausible alternatives, a confident and unambiguous structural assignment can be made. This rigorous analytical process is fundamental to ensuring the quality and integrity of chemical entities used in research and development.

References

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A Comparative Guide to the Synthesis of Ethyl 3-(3-bromophenyl)propanoate: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-bromophenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility necessitates robust, efficient, and scalable synthetic methods. This guide provides an in-depth comparison of the primary methodologies for its synthesis, focusing on the classic Fischer esterification pathway and the modern palladium-catalyzed Heck reaction. We will dissect the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comparative analysis of their respective yields, scalability, and challenges. The objective is to equip researchers, chemists, and process development professionals with the critical data and insights required to select the optimal synthetic strategy for their specific application.

Introduction: Strategic Importance of this compound

The structural motif of a β-aryl propanoate is a common feature in a wide range of biologically active molecules. The presence of a bromo-substituent on the aromatic ring of this compound provides a versatile chemical handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This makes it a key building block in medicinal chemistry and materials science. The selection of a synthetic route is a critical decision, balancing factors such as precursor availability, reaction efficiency, atom economy, and scalability. This guide critically evaluates two divergent and prominent strategies: a traditional two-step acid synthesis followed by esterification, and a direct C-C bond-forming catalytic approach.

Method 1: Fischer-Speier Esterification of 3-(3-bromophenyl)propanoic acid

This is a venerable and widely practiced two-step approach. It first requires the synthesis of the precursor carboxylic acid, 3-(3-bromophenyl)propanoic acid, which is then esterified using ethanol under acidic catalysis.

Principle and Mechanism

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[1][2] The reaction equilibrium is a key consideration; the formation of the ester is favored by either using a large excess of the alcohol reactant or by actively removing the water byproduct.[3]

The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack: The lone pair on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product.

Caption: Figure 1: Mechanism of Fischer Esterification.

Synthesis of the Carboxylic Acid Precursor

A common route to 3-(3-bromophenyl)propanoic acid involves the reaction of 3-bromobenzyl chloride with a malonic ester, followed by hydrolysis and decarboxylation.[5] This multi-step process adds to the overall synthesis time but utilizes readily available starting materials. A patent describes a one-pot method starting from 2-bromobenzaldehyde, which undergoes condensation, reduction, hydrolysis, and decarboxylation to yield the desired acid.[6]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-(3-bromophenyl)propanoic acid (1.0 eq)

  • Anhydrous Ethanol (used as solvent and reactant, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-(3-bromophenyl)propanoic acid (e.g., 10.0 g, 43.6 mmol).

  • Add a large excess of anhydrous ethanol (e.g., 150 mL).

  • Carefully and slowly add concentrated sulfuric acid (e.g., 2.4 mL, 43.6 mmol) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[7]

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or silica gel column chromatography if necessary.

Performance Analysis and Validation

This method is reliable and generally high-yielding (typically >90% for the esterification step). The primary drawback is the multi-step nature of the overall process if the starting acid is not commercially available.

  • Trustworthiness: The protocol is self-validating. The aqueous workup is critical: washing with NaHCO₃ removes the unreacted carboxylic acid and the acid catalyst, which can be confirmed by the cessation of CO₂ evolution. The final purity can be readily assessed by GC-MS and NMR.

  • Expertise & Causality: Using ethanol as the solvent drives the equilibrium towards the product side, as per Le Châtelier's principle.[1] Sulfuric acid is an excellent catalyst as it is a strong acid and a dehydrating agent, further pushing the equilibrium forward. The workup must be performed carefully, as residual acid can cause product degradation over time.

Method 2: The Mizoroki-Heck Reaction

The Heck reaction offers a more convergent and modern approach, forming the crucial C-C bond directly by coupling an aryl halide with an alkene.[8] This method bypasses the need to pre-synthesize the C3 side chain attached to the aromatic ring.

Principle and Mechanism

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[9] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromoiodobenzene), forming a Pd(II) complex.

  • Alkene Coordination & Insertion: The alkene (ethyl acrylate) coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-Aryl bond. This step typically proceeds with syn-stereochemistry.

  • β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product. This step determines the regioselectivity and generally favors the formation of the E-isomer.

  • Reductive Elimination: The base present in the reaction mixture (e.g., triethylamine) reacts with the palladium-hydride complex to regenerate the Pd(0) catalyst and form a triethylammonium salt.[10]

Heck_Reaction Figure 2: Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Coord Alkene Complex OxAdd->Coord Alkene Coordination Insert Insertion Product Coord->Insert Migratory Insertion Elim H-Pd(II)L₂(X) Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Substituted Alkene Elim->Product BaseH [Base-H]⁺X⁻ Elim->BaseH ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->Elim

Caption: Figure 2: Catalytic Cycle of the Heck Reaction.

Experimental Protocol: Heck Reaction

Note: This protocol is a representative example. The choice of catalyst, ligand, base, and solvent can be highly variable and requires optimization.[11] The initial product is an α,β-unsaturated ester, which must be subsequently reduced.

Part A: Heck Coupling

  • Materials: 3-Bromoiodobenzene (1.0 eq), Ethyl acrylate (>1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), Triphenylphosphine (PPh₃, 2-10 mol%), Triethylamine (Et₃N, >2.0 eq), Anhydrous solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, PPh₃, and the solvent.

    • Add 3-bromoiodobenzene, followed by ethyl acrylate and triethylamine.

    • Heat the mixture (e.g., 80-100 °C) for several hours until TLC/GC-MS indicates consumption of the starting aryl halide.

    • Cool, dilute with water, and extract with an organic solvent (e.g., ether or ethyl acetate).

    • Wash the organic phase, dry, and concentrate. Purify by column chromatography to isolate ethyl (E)-3-(3-bromophenyl)acrylate.

Part B: Reduction of the Alkene

  • Materials: Ethyl (E)-3-(3-bromophenyl)acrylate (1.0 eq), Palladium on carbon (Pd/C, 5-10 wt%), Hydrogen gas (H₂), Solvent (e.g., Ethanol, Ethyl Acetate).

  • Procedure:

    • Dissolve the acrylate in the solvent in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (from a balloon to a Parr shaker, depending on scale) and stir vigorously until the reaction is complete.

    • Filter the mixture through Celite to remove the catalyst, and wash the filter cake with the solvent.

    • Concentrate the filtrate to yield this compound.

Performance Analysis and Validation

The Heck reaction provides a powerful and convergent route. However, it presents its own set of challenges.

  • Trustworthiness: This protocol requires careful monitoring. The Heck reaction can have side products, and the subsequent reduction must be run to completion. Validation relies heavily on spectroscopic analysis (NMR) to confirm both the successful coupling and the complete saturation of the double bond.

  • Expertise & Causality: The choice of aryl halide is critical; aryl iodides are more reactive than bromides in the oxidative addition step.[11] The base (Et₃N) is not just a proton scavenger; it is essential for regenerating the Pd(0) catalyst.[8] The reduction step is straightforward but requires proper handling of the pyrophoric Pd/C catalyst and flammable hydrogen gas.

Comparative Performance Data

ParameterMethod 1: Fischer EsterificationMethod 2: Heck Reaction & Reduction
Overall Steps 2 (Acid Synthesis + Esterification)2 (Heck Coupling + Reduction)
Typical Yield >80% (overall)60-85% (overall)
Key Reagents Ethanol, H₂SO₄, Malonic Ester derivativesPd Catalyst, Ligand, Base, H₂
Atom Economy Moderate (loses CO₂ and H₂O)High (coupling), Good (reduction)
Scalability Excellent; classic industrial process.Good; catalyst cost/loading can be a factor.
Advantages Robust, well-understood, inexpensive reagents, high yields for esterification step.Convergent, builds complexity quickly, broad substrate scope possible.
Disadvantages Longer linear sequence if acid is not available. Equilibrium-limited reaction.Catalyst cost and sensitivity, potential for metal contamination, requires a reduction step.

Conclusion and Recommendations

The choice between these two synthetic methodologies for this compound is dictated by the specific constraints and goals of the project.

  • For large-scale, cost-sensitive synthesis , the Fischer Esterification route is often preferred. Its reliance on inexpensive bulk reagents and robust, well-established procedures makes it highly scalable and economically viable, especially if the precursor 3-(3-bromophenyl)propanoic acid is readily available.[12]

  • For rapid analog synthesis and medicinal chemistry applications , the Heck Reaction offers superior flexibility. Its convergent nature allows for the rapid combination of different aryl halides and alkenes, making it ideal for building a library of related compounds. While the catalyst adds cost, the ability to quickly access the target structure can accelerate drug discovery timelines.

Both methods, when executed with a proper understanding of their underlying mechanisms and critical parameters, represent valid and reliable pathways to the target compound. The protocols and data presented herein provide a foundation for researchers to make an informed decision based on the principles of efficiency, cost, and strategic research objectives.

References

  • PrepChem (2023). Preparation of 3-bromo-3-phenylpropanoic acid. Available at: [Link]

  • Cardiff University ORCA (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Available at: [Link]

  • Google Patents (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis Database (2023). ethyl 3-bromo-2-oxo-3-phenylpropanoate. Available at: [Link]

  • Wikipedia (2024). Heck reaction. Available at: [Link]

  • Filo (2024). Figure A: 1H NMR spectrum of ethyl propanoate. Available at: [Link]

  • Thieme (2023). The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. Available at: [Link]

  • Organic Chemistry Portal (2024). Heck Reaction. Available at: [Link]

  • Google Patents (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
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  • MDPI (2020). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Available at: [Link]

  • MDPI (2017). Heck Reaction—State of the Art. Available at: [Link]

  • Chemistry Steps (2024). Fischer Esterification. Available at: [Link]

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  • Organic Chemistry Portal (2024). Synthesis of β-hydroxy carboxylic acids, esters and amides. Available at: [Link]

  • PubChem (2024). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Available at: [Link]

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

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  • ResearchGate (2022). Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. Available at: [Link]

  • NIST (2021). Propanoic acid, 3-bromo-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

  • ChemDad (2023). 3-(3-Bromophenyl)propionic acid. Available at: [Link]

  • Organic Syntheses (2023). ethyl 3,3-diethoxypropanoate. Available at: [Link]

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A Comparative Guide to Catalysts for the Synthesis of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-bromophenyl)propanoate is a valuable building block in organic synthesis. Its structure, featuring a bromine-substituted aromatic ring and a propanoate side chain, allows for a variety of subsequent chemical transformations. The efficient synthesis of this compound is therefore of significant interest. This guide will compare several catalytic methodologies, focusing on palladium-catalyzed cross-coupling reactions and catalytic hydrogenation, providing the necessary data and protocols to make informed decisions in a research and development setting.

Catalytic Approaches to Synthesis

The synthesis of this compound can be broadly approached via two primary strategies:

  • Formation of the Carbon-Carbon Bond: This involves coupling a C3 synthon with a brominated benzene derivative. The Mizoroki-Heck reaction stands out as a prominent method for this transformation.

  • Modification of a Precursor: This strategy often involves the catalytic reduction of a corresponding unsaturated ester, such as ethyl 3-(3-bromophenyl)cinnamate.

This guide will delve into the specifics of these approaches, with a strong emphasis on the comparative performance of different catalytic systems.

Mizoroki-Heck Reaction: A Powerful C-C Bond Forming Tool

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] In the context of our target molecule, this involves the reaction of 3-bromoiodobenzene or a similar aryl halide with ethyl acrylate.

Catalytic System Comparison

The success of a Heck reaction is critically dependent on the choice of the palladium catalyst system, which includes a palladium precursor and a ligand.[4][5]

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Key Advantages & Disadvantages
Pd(OAc)₂ / PPh₃TriphenylphosphineEt₃NDMF100Good-ExcellentAdvantages: Cost-effective, readily available. Disadvantages: Moderate activity, may require higher catalyst loading.
PdCl₂(dppf)dppfK₂CO₃DME80HighAdvantages: High efficiency for a range of substrates.[5] Disadvantages: More expensive than PPh₃-based systems.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene100HighAdvantages: Excellent for challenging substrates due to the bulky, electron-rich ligand.[5] Disadvantages: Higher cost of the ligand.
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90GoodAdvantages: A reliable, general-purpose catalyst.[5] Disadvantages: Can be sensitive to air and moisture.

Expert Insight: For routine syntheses with reactive aryl bromides, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide excellent results.[4] However, for less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos are generally required to achieve high yields.[4][5] The choice of base and solvent also plays a crucial role in reaction efficiency and should be optimized for each specific substrate.

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[6][7]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX AlkeneCoord Alkene Coordination AlkeneComplex [Ar-Pd(II)(alkene)X(L)₂] AlkeneCoord->AlkeneComplex MigratoryInsertion Migratory Insertion AlkylPdComplex R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigratoryInsertion->AlkylPdComplex BetaHydride β-Hydride Elimination ProductComplex [HPd(II)X(L)₂] + Product BetaHydride->ProductComplex ReductiveElimination Reductive Elimination (Base) ReductiveElimination->Pd0

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction using Pd(OAc)₂/PPh₃
  • To a dried Schlenk flask under an inert atmosphere, add 3-bromoiodobenzene (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Add ethyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Hydrogenation: A Route from Unsaturated Precursors

An alternative and often highly efficient route to this compound is the catalytic hydrogenation of the corresponding α,β-unsaturated ester, ethyl 3-(3-bromophenyl)cinnamate. This precursor can be synthesized via a Horner-Wadsworth-Emmons reaction.[8] The subsequent hydrogenation selectively reduces the carbon-carbon double bond.

Catalyst Performance in Hydrogenation

The choice of catalyst is critical for achieving selective hydrogenation of the alkene without affecting the aromatic ring or the ester functionality.

CatalystSupportSolventPressure (atm)Temperature (°C)Yield (%)Key Advantages & Disadvantages
Pd/CActivated CarbonEthanol1-4Room Temp>95Advantages: Highly active, selective for C=C bonds, easily removed by filtration.[9] Disadvantages: Can be pyrophoric.
PtO₂ (Adams' catalyst)-Ethyl Acetate1-4Room Temp>95Advantages: Very active, effective for a wide range of reductions. Disadvantages: Can also reduce aromatic rings under more forcing conditions.
Raney Ni-Ethanol50-10050-100HighAdvantages: Cost-effective. Disadvantages: Requires higher pressures and temperatures, potential for nickel leaching.

Expert Insight: For the selective hydrogenation of an α,β-unsaturated ester like ethyl cinnamate, 10% Palladium on carbon (Pd/C) is the catalyst of choice.[9] It offers excellent activity and selectivity under mild conditions (room temperature and atmospheric pressure of hydrogen), and its heterogeneous nature allows for simple removal by filtration.[9]

Experimental Workflow: Two-Step Synthesis via Hydrogenation

Hydrogenation_Workflow Start 3-Bromobenzaldehyde + Ethyl diethylphosphonoacetate HWE Horner-Wadsworth-Emmons Reaction Start->HWE Intermediate Ethyl 3-(3-bromophenyl)cinnamate HWE->Intermediate Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Intermediate->Hydrogenation Product This compound Hydrogenation->Product

Caption: Two-step synthesis of the target molecule via hydrogenation.

Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • In a round-bottom flask, dissolve ethyl 3-(3-bromophenyl)cinnamate (1.0 equiv.) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Conclusion and Recommendations

Both the Mizoroki-Heck reaction and catalytic hydrogenation offer viable and high-yielding pathways to this compound.

  • For a direct, one-pot synthesis from commercially available starting materials, the Mizoroki-Heck reaction is an excellent choice. The use of a robust catalyst system such as PdCl₂(dppf) is recommended for achieving high yields and good substrate scope.

  • For a two-step approach that may offer simpler purification, the catalytic hydrogenation of ethyl 3-(3-bromophenyl)cinnamate is highly effective. 10% Palladium on carbon is the preferred catalyst due to its high selectivity, activity under mild conditions, and ease of removal.[9]

The ultimate choice of methodology will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a given setup.

References
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (n.d.).
  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. (n.d.).
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem. (n.d.).
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
  • Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions - BEUN Dijital Veri Yönetim Sistemi - ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ. (2008). Applied Organometallic Chemistry, 22, 270-275.
  • Heck Reaction - Chemistry LibreTexts. (2023, June 30).
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  • Representative approaches on the synthesis of ethyl 3‐phenylpropanoate - ResearchGate. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (2007, January 30).
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  • Heck Reaction—State of the Art - MDPI. (n.d.).
  • Hydrogenation of Ethyl Cinnamate - YouTube. (2021, June 12).
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A Comparative Guide to the Purity Assessment of Synthesized Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe science. For an intermediate like Ethyl 3-(3-bromophenyl)propanoate, a precursor in various synthetic pathways, even trace impurities can propagate through subsequent steps, compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, presenting each protocol as a self-validating system. Our approach is grounded in the principle that no single method is infallible; rather, a composite, multi-technique analysis provides the highest degree of confidence in a compound's purity profile.

The Orthogonal Approach: A Multi-Faceted View of Purity

Relying on a single analytical method for purity determination is a significant risk. An impurity may co-elute with the main peak in a chromatographic separation, be invisible to a specific detector, or be indistinguishable in a spectroscopic analysis. The core principle of an orthogonal approach is to employ multiple, distinct analytical techniques that measure different chemical and physical properties of the compound and its potential impurities.[1] By combining chromatography (which separates based on partitioning behavior) with spectroscopy (which characterizes molecular structure), we create a robust, cross-validating system for a comprehensive purity assessment.

For this compound, we will compare four cornerstone techniques:

  • High-Performance Liquid Chromatography (HPLC): The industry gold standard for quantifying non-volatile organic impurities.[2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and providing definitive mass confirmation.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for structural elucidation and its power in quantitative analysis (qNMR).[5][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method for confirming the presence of key functional groups.[5]

Chromatographic Techniques: The Power of Separation

Chromatography is fundamental to purity analysis, physically separating the target compound from impurities before detection and quantification.[5][8]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Causality: HPLC is the preeminent technique for this analysis.[4] this compound is a non-volatile molecule containing a phenyl ring, which acts as a strong chromophore, making it highly suitable for UV detection. We opt for a reverse-phase (RP-HPLC) method using a C18 column, as it is exceptionally effective at separating moderately polar organic compounds from both more polar and less polar impurities. A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks, enhancing sensitivity and resolution.[9]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 40% B

    • 18.1-25 min: Re-equilibration at 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (chosen based on the UV absorbance of the phenyl ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in Acetonitrile. Dilute to 0.1 mg/mL for analysis.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2%. The tailing factor for the main peak should be between 0.8 and 1.5.[9]

  • Data Analysis: Purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation: Hypothetical HPLC Purity Analysis

Peak #Retention Time (min)Peak Area (mAU*s)% AreaIdentification
14.515.20.753-bromobenzoic acid (potential starting material)
29.81995.098.96This compound
311.25.80.29Unknown Impurity

Visualization: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Dissolve Sample in Acetonitrile Injection Autosampler Injection (10 µL) Sample->Injection MobilePhase Prepare Aqueous & Organic Mobile Phases Separation C18 Column Separation MobilePhase->Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Area % Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC-based purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: While HPLC is excellent for quantification, GC-MS offers two distinct advantages: superior separation of volatile compounds and definitive identification through mass spectrometry.[2][5] this compound has a boiling point suitable for GC analysis. This method is critical for detecting residual solvents (e.g., ethanol from esterification) and volatile by-products. The mass spectrometer serves as a highly specific detector, providing the molecular weight and a characteristic fragmentation pattern that acts as a molecular fingerprint, confirming the identity of the main peak and helping to identify impurities.

Experimental Protocol: GC-MS for Identity Confirmation and Volatile Impurity Profiling

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of the synthesized compound at approximately 100 µg/mL in Ethyl Acetate.

Data Presentation: Expected GC-MS Data

CompoundRetention Time (min)Molecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound ~10.5256/258 (1:1 ratio)211/213 ([M-OEt]⁺), 183/185 ([M-COOEt]⁺), 104, 91
Ethanol (Residual Solvent)~1.84631, 45

Note: The presence of two molecular ion peaks (m/z 256 and 258) in a ~1:1 ratio is a characteristic isotopic signature for a compound containing one bromine atom.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Ethyl Acetate Injection GC Injection (Split Mode) Sample->Injection Separation HP-5ms Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-400) Ionization->Detection LibrarySearch Mass Spectrum Library Search Detection->LibrarySearch Interpretation Fragmentation Pattern Analysis Detection->Interpretation Report Identity & Impurity Confirmation LibrarySearch->Report Interpretation->Report

Caption: Workflow for GC-MS identity and impurity analysis.

Spectroscopic Techniques: Probing Molecular Structure

Spectroscopic methods provide information about the molecule's structure and functional groups, acting as a powerful complement to separation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation.[5] Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. For purity assessment, the ¹H NMR is particularly valuable. The integration of its signals is directly proportional to the number of protons, allowing for the detection and, in some cases, quantification of impurities with different structures. Furthermore, Quantitative NMR (qNMR) can be employed for a highly accurate purity determination by adding a certified internal standard of known concentration, making it a primary analytical method.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition:

    • Acquire with a 90° pulse angle.

    • Set a relaxation delay (d1) of at least 5 seconds to ensure full relaxation for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire using a proton-decoupled pulse program.

    • A longer acquisition time (e.g., 256 scans or more) is typically required due to the low natural abundance of ¹³C.

Data Presentation: Expected NMR Spectral Data (in CDCl₃)

NucleusExpected δ (ppm)MultiplicityIntegrationAssignment
¹H~7.35t1HAr-H
¹H~7.15m3HAr-H
¹H~4.12q2H-O-CH₂ -CH₃
¹H~2.92t2HAr-CH₂ -CH₂-
¹H~2.63t2H-CH₂-CH₂ -CO-
¹H~1.23t3H-O-CH₂-CH₃
¹³C~172.5s-C =O
¹³C~141.0s-Ar-C (quaternary)
¹³C~131.0s-Ar-CH
¹³C~129.5s-Ar-CH
¹³C~127.0s-Ar-CH
¹³C~122.5s-Ar-C-Br (quaternary)
¹³C~60.5s--O-CH₂ -CH₃
¹³C~35.5s--CH₂ -COO-
¹³C~30.5s-Ar-CH₂ -
¹³C~14.2s--O-CH₂-CH₃

Visualization: NMR Analysis Workflow

NMR_Workflow Prep Dissolve Sample in CDCl3 with TMS Acquire Acquire 1H & 13C Spectra on NMR Spectrometer Prep->Acquire Process Fourier Transform & Phase/Baseline Correction Acquire->Process Analyze Analyze Chemical Shifts, Integrations, & Couplings Process->Analyze Structure Structure Confirmation Analyze->Structure Purity Purity Assessment (via impurity signals or qNMR) Analyze->Purity

Caption: Workflow for NMR-based structural and purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that is excellent for confirming the presence of key functional groups.[5] While not suitable for quantifying minor impurities, it serves as a crucial identity check. For this compound, an aromatic ester, we expect to see characteristic absorptions for the ester carbonyl (C=O), the C-O bonds, and the aromatic ring. Aromatic esters follow a "Rule of Three" with intense peaks around 1720, 1280, and 1110 cm⁻¹.[10][11][12] The absence of a broad -OH stretch (from carboxylic acid starting material) is a key indicator of reaction completion.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: As this compound is a liquid at room temperature, place one drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to expected values for the structure.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3060Medium-WeakC-H StretchAromatic
~2980MediumC-H StretchAliphatic (sp³)
~1730StrongC=O StretchEster Carbonyl[13][14]
~1595, ~1475MediumC=C StretchAromatic Ring
~1280StrongC-C-O StretchAromatic Ester[10]
~1110StrongO-C-C StretchAromatic Ester[10]
~780, ~690StrongC-H Bendmeta-substituted Aromatic

Visualization: FTIR Analysis Workflow

FTIR_Workflow Prep Prepare Sample (Neat Liquid Film) Acquire Acquire IR Spectrum Prep->Acquire Analyze Identify Characteristic Absorption Bands Acquire->Analyze Confirm Confirm Functional Group Identity Analyze->Confirm

Caption: Workflow for FTIR functional group confirmation.

Integrated Comparison and Final Purity Statement

Each technique provides a unique piece of the purity puzzle. By integrating the results, we can issue a comprehensive and highly reliable assessment.

Comparative Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantitative Purity High precision and accuracy for non-volatile impurities; robust and widely used.[15]Requires a chromophore; co-elution can mask impurities; structural information is limited.
GC-MS Identity Confirmation & Volatile Impurity Analysis Excellent for volatile/semi-volatile compounds; MS provides molecular weight and structural data.Not suitable for non-volatile or thermally labile compounds; quantification can be less precise than HPLC.
NMR Structural Confirmation & Absolute Quantification (qNMR) Unambiguous structure proof; qNMR provides high-accuracy purity without a specific reference standard.Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret.
FTIR Functional Group Identity Fast, simple, and non-destructive; excellent for confirming the presence of key bonds.Not quantitative; low sensitivity to impurities; provides limited structural detail.

The purity assessment of synthesized this compound requires a multi-pronged, orthogonal approach. A high-purity result from an HPLC analysis (e.g., >99% by area) provides a strong foundation. This is corroborated by GC-MS, which confirms the molecular weight (m/z 256/258) and the absence of volatile impurities. The definitive structural identity is locked in by ¹H and ¹³C NMR, whose spectra must be fully consistent with the proposed structure and show no significant impurity signals. Finally, a rapid FTIR scan confirms the presence of the critical ester and aromatic functional groups and the absence of starting materials like carboxylic acids. Only when the data from all these independent analyses are in agreement can a researcher or drug development professional confidently assign a purity value and proceed to the next stage of their work.

References

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Criteria of purity of organic compounds. (2009). askIITians.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. (n.d.). [Source not further specified].
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  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.com.
  • Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek.
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A Comparative Guide for Researchers: Ethyl 3-(3-bromophenyl)propanoate vs. Ethyl 4-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Key Isomeric Building Blocks in Medicinal Chemistry and Materials Science

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of available synthons, substituted phenylpropanoates serve as crucial intermediates in the development of pharmaceuticals and functional materials. This guide provides a detailed comparative analysis of two positional isomers: Ethyl 3-(3-bromophenyl)propanoate and Ethyl 4-(3-bromophenyl)propanoate. We will delve into their synthesis, comparative reactivity in key cross-coupling reactions, and their differential applications, particularly in the realm of drug discovery.

At a Glance: Key Physicochemical Properties

Before exploring the synthetic and reactive nuances of these isomers, a summary of their fundamental properties provides a useful baseline for comparison.

PropertyThis compoundEthyl 4-(3-bromophenyl)propanoate
Molecular Formula C₁₁H₁₃BrO₂C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1]257.12 g/mol
CAS Number 40640-97-9[1]1643-30-7 (for the corresponding acid)
Appearance Likely a colorless oilLikely a colorless oil or low-melting solid
Canonical SMILES CCOC(=O)CCC1=CC(=CC=C1)Br[1]CCOC(=O)CCC1=CC=C(C=C1)Br

Synthesis Strategies: Accessing the Isomers

The synthetic accessibility of a building block is a critical consideration for any research program. Here, we outline practical and efficient routes to both the 3-bromo and 4-bromo isomers.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the corresponding benzyl chloride derivative.

Step 1: Synthesis of 3-(3-bromophenyl)propanoic acid

This intermediate can be prepared via a malonic ester synthesis, reacting 3-bromobenzyl chloride with a malonic ester in the presence of a base, followed by hydrolysis and decarboxylation. A patent describes a method where 3-bromobenzyl chloride is reacted with dimethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation in the presence of hydrochloric acid to yield 3-(3-bromophenyl)propanoic acid[2].

Step 2: Fischer-Speier Esterification

The resulting carboxylic acid is then subjected to a classic Fischer-Speier esterification. This acid-catalyzed reaction with ethanol will yield the desired ethyl ester.

Experimental Protocol: Fischer-Speier Esterification of 3-(3-bromophenyl)propanoic acid

  • To a solution of 3-(3-bromophenyl)propanoic acid (1.0 eq) in absolute ethanol (10-20 fold excess), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis of Ethyl 4-(3-bromophenyl)propanoate

A highly efficient and enantioselective method for a similar compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, has been reported in Organic Syntheses, which can be adapted for the synthesis of the propanoate[3]. This rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an α,β-unsaturated ester provides a direct route to the chiral product. A similar, non-asymmetric approach can be envisioned for the racemic target molecule.

Alternatively, a more traditional route involves the synthesis of the precursor acid followed by esterification.

Step 1: Synthesis of 3-(4-bromophenyl)propanoic acid

This can be achieved through various methods, including the hydrobromination of cinnamic acid derivatives or through cross-coupling reactions. A straightforward method involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by reduction.

Step 2: Fischer-Speier Esterification

Similar to the 3-bromo isomer, the 4-bromo carboxylic acid can be esterified using the Fischer-Speier method as described above.

Caption: General synthetic routes to the isomeric ethyl bromophenylpropanoates.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The utility of these isomers as building blocks is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. The position of the bromine atom on the phenyl ring significantly influences the electronic properties of the C-Br bond, and consequently, the rate and efficiency of these transformations.

Theoretical Considerations: Electronic and Steric Effects
  • Electronic Effects: The position of the electron-withdrawing bromine atom and the electron-donating (via hyperconjugation) or electron-withdrawing (via induction) propanoate side chain influences the electron density at the carbon atom of the C-Br bond. In the 4-bromo isomer , the bromine is para to the propanoate group. Depending on the electronic nature of the side chain, this can lead to a more polarized C-Br bond compared to the 3-bromo isomer , where the substituent is in the meta position. Generally, aryl bromides with electron-withdrawing groups in the para position exhibit enhanced reactivity in oxidative addition to Pd(0), which is often the rate-determining step in Suzuki and Heck couplings.

  • Steric Effects: For these particular isomers, the steric hindrance around the C-Br bond is minimal and comparable. Therefore, electronic effects are expected to be the dominant factor in differentiating their reactivity.

Experimental Insights from a Comparative Kinetic Study

A study on the Suzuki coupling of various substituted aryl bromides provides valuable insights into the expected reactivity differences[4]. The study demonstrated that aryl bromides with electron-withdrawing groups generally exhibit higher reactivity than those with electron-donating groups. For instance, the coupling of 4-bromonitrobenzene was significantly faster than that of 4-bromoaniline[4].

While the ethyl propanoate group is not as strongly activating or deactivating as a nitro or amino group, its electronic influence is still significant. The ester group is generally considered to be electron-withdrawing through resonance and induction. Therefore, it is anticipated that Ethyl 4-(3-bromophenyl)propanoate , with the bromine atom para to the electron-withdrawing propanoate chain, will exhibit a slightly higher reaction rate in palladium-catalyzed cross-coupling reactions compared to This compound .

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction and the expected relative reactivity.

Applications in Drug Discovery and Development

Both isomers serve as valuable scaffolds for the synthesis of biologically active molecules. The bromophenyl moiety allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs.

Ethyl 4-(3-bromophenyl)propanoate: A Key Linker in PROTACs

A notable application of Ethyl 4-(3-bromophenyl)propanoate is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[5]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bromophenyl group can be functionalized to connect to either the target protein ligand or the E3 ligase ligand, making this isomer a valuable component in the construction of these innovative therapeutic agents.

General Applications as Pharmaceutical Intermediates

Both isomers are utilized in the synthesis of a wide range of drug candidates. The phenylpropanoic acid core is a common motif in many biologically active compounds. For example, derivatives of 3-phenylpropanoic acid have been explored as agonists for G protein-coupled receptors (GPCRs)[6]. The presence of the bromine atom provides a convenient handle for late-stage diversification of drug candidates, allowing for the rapid generation of analog libraries to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion: A Tale of Two Isomers

While structurally very similar, this compound and Ethyl 4-(3-bromophenyl)propanoate exhibit subtle but significant differences in their reactivity, primarily governed by electronic effects. The 4-bromo isomer is anticipated to be slightly more reactive in palladium-catalyzed cross-coupling reactions. Both are valuable building blocks in organic synthesis, with the 4-bromo isomer having a documented application as a linker in the burgeoning field of PROTACs. The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired electronic properties of the final target molecule. This guide provides the foundational knowledge for researchers to make an informed decision in their synthetic endeavors.

References

  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). Procedure 8. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Chinachemnet. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2006). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-(3-bromophenyl)-3-methyl-2-oxiranecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Safety Operating Guide

Guide to the Proper Disposal of Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-(3-bromophenyl)propanoate. As a brominated aromatic ester, this compound requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing the chemical principles that inform each step.

Core Principles: Hazard Identification and Immediate Safety

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound, a class of chemicals that requires careful handling due to potential toxicity and environmental persistence.[1]

Hazard Profile and Required Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, the hazards can be inferred from its chemical structure and data on similar compounds, such as its isomers.[2] The primary risks are associated with irritation and the general hazards of halogenated organics.[2] All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Hazard Summary and Required PPE

Identifier Information
Chemical Name This compound
Synonyms 3-(3-Bromo-phenyl)-propionic acid ethyl ester
Molecular Formula C₁₁H₁₃BrO₂
CAS Number 40640-97-9[3]
Primary Hazards Potential for serious eye irritation, skin irritation, and respiratory tract irritation.[2][4]
Required PPE - Gloves: Nitrile or neoprene gloves.[5][6] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[7] - Lab Attire: Standard laboratory coat, long pants, and closed-toe shoes.[6]

Note: The hazard profile is based in part on the Safety Data Sheet for the isomer Ethyl 3-(4-bromophenyl)propionate, which is expected to have very similar properties.[2]

The Critical First Step: Waste Characterization and Segregation

Proper disposal begins the moment the chemical is deemed a waste product. Mischaracterization or improper segregation can lead to dangerous chemical reactions, invalid waste streams, and regulatory violations.[8]

Classification: A Halogenated Organic Waste

This compound contains bromine, classifying it unequivocally as a halogenated organic waste .[1] This is the single most important piece of information for its disposal. Halogenated wastes are managed separately from other chemical wastes because they require specific treatment methods—typically high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (like hydrogen bromide).[9][10] It costs significantly more to dispose of halogenated waste compared to non-halogenated solvents, making proper segregation economically as well as environmentally crucial.[11]

Segregation Protocol: Preventing Incompatibility

To prevent dangerous reactions, adhere to the following segregation rules:

  • Halogenated vs. Non-Halogenated: Collect this compound waste in a dedicated "Halogenated Organic Waste" container. Never mix it with non-halogenated solvents like acetone, ethanol, or hexane.[1][11]

  • Acids and Bases: Store halogenated waste separately from strong acids and bases.[8]

  • Oxidizers: Keep away from strong oxidizing agents.[2][12]

Step-by-Step Disposal Protocol: From Bench to Pickup

This protocol covers the accumulation of this compound waste at the point of generation, in compliance with EPA and OSHA regulations.[13][14]

1. Select the Correct Waste Container:

  • Use a container made of a material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[15]
  • The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[8]
  • Ideally, use the original manufacturer's container if it is empty and in good condition.[8]

2. Label the Container Correctly (Before Use):

  • Affix a hazardous waste label to the container before adding the first drop of waste.[14]
  • The label must include the words "Hazardous Waste" .[14]
  • Clearly write out the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas. If other halogenated solvents are mixed in, list all components with approximate percentages.[11]

3. Accumulate Waste Safely:

  • Add waste to the container in a chemical fume hood.
  • Keep the container securely capped at all times, except when actively adding waste. This prevents the release of vapors.[8]
  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[16]

4. Store the Waste Container Properly:

  • Store the container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation and under the control of laboratory personnel.[8][14]
  • The SAA must be in a well-ventilated area.[17]
  • Use secondary containment (such as a plastic tub) to capture any potential leaks.[13]

5. Arrange for Disposal:

  • Once the container is full (or within one year of the first addition for partially filled containers), arrange for a pickup from your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor.[8]
  • Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [10][18] Halogenated hydrocarbons are strictly forbidden from sewer disposal.[18]

Spill and Emergency Procedures

Accidents require immediate and correct responses to minimize exposure and environmental impact.

Table 2: Emergency Response Plan

Spill Size Action Protocol
Minor Spill (a few milliliters inside a fume hood)1. Ensure your PPE is intact. 2. Absorb the spill with a chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels for large quantities.[6] 3. Place the used absorbent material into a sealed plastic bag. 4. Label the bag as "Solid Hazardous Waste: this compound" and dispose of it through EHS.[19]
Major Spill (outside a fume hood or a large volume)1. Evacuate the immediate area. Alert nearby personnel. 2. If the material is volatile or vapors are present, activate the fire alarm to evacuate the building. 3. Call your institution's emergency number or 911. 4. Close the laboratory doors to contain the spill. 5. Provide emergency responders with the Safety Data Sheet (SDS) upon their arrival.

Final Disposition and Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[13] This regulation mandates a "cradle-to-grave" management system for hazardous waste.[14]

  • Final Treatment: The accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This process breaks the molecule down into simpler, less harmful components. The bromine is converted to hydrogen bromide (HBr), which is then removed from the exhaust stream by "flue gas scrubbing" systems.[9]

  • Prohibition of Land Disposal: Land disposal of liquid halogenated organic wastes is generally prohibited due to the risk of soil and groundwater contamination.[9][17]

By following this guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposition start Waste Generated: This compound char Characterize Waste: Is it Halogenated? start->char decision Yes char->decision non_halo Non-Halogenated Waste Stream halo Halogenated Waste Stream decision->halo Contains Bromine container Select & Pre-label Compatible Container halo->container store Store in SAA (Secondary Containment, Capped, Ventilated) container->store pickup Request EHS/ Vendor Pickup store->pickup end High-Temperature Incineration pickup->end

Caption: Disposal workflow for this compound.

References

  • Chemical Waste Management for Laboratories. UFF. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet - Bromine. New Jersey Department of Health. [Link]

  • Bromine. Occupational Safety and Health Administration. [Link]

  • Standard Operating Procedure for Laboratories - Bromine. Unknown Source. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 1-Bromopropane. Occupational Safety and Health Administration. [Link]

  • Hydrogen Bromide. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet - Ethyl-3-phenyl propionate. Synerzine. [Link]

  • Ester Disposal. Chemtalk - Science Forum for Lab Technicians. [Link]

  • Aryl halide. Wikipedia. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Virginia Commonwealth University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Ethyl 3-phenylpropionate. PubChem, National Center for Biotechnology Information. [Link]

  • Aryl halides – Knowledge and References. Taylor & Francis. [Link]

  • Aryl Halides: Classification, Preparations & Uses. Aakash Institute. [Link]

  • Making aryl halides. YouTube. [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 3-(3-bromophenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous attention to detail, particularly concerning laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of Ethyl 3-(3-bromophenyl)propanoate, a key intermediate in the synthesis of various novel compounds. As Senior Application Scientists, our goal is to empower you with the knowledge to not only execute your research efficiently but to do so with the highest standards of safety and environmental responsibility.

Understanding the Risks: Hazard Profile of this compound

This compound is a substituted phenylpropanoate that requires careful handling due to its potential health hazards. While a comprehensive toxicological profile is not extensively documented in publicly available literature, information from suppliers and related compounds indicates the following primary hazards[1]:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation and potential damage.

  • May cause respiratory irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract, leading to coughing and discomfort.

Given these hazards, a proactive and informed approach to personal protection and laboratory practice is paramount.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications & Rationale
Eye Protection Chemical safety goggles or a face shield are mandatory.[2] Standard safety glasses do not provide a sufficient seal against splashes or vapors.
Hand Protection Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Body Protection A flame-resistant laboratory coat is essential to protect against splashes and spills.[4] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
Footwear Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[8]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep Review SDS and Protocol don_ppe Don Appropriate PPE prep->don_ppe Assess Risks fume_hood Work in Fume Hood don_ppe->fume_hood Begin Experiment spill_kit Keep Spill Kit Accessible fume_hood->spill_kit Proximity is Key waste_container Segregate Halogenated Waste fume_hood->waste_container After Experiment label_waste Properly Label Waste Container waste_container->label_waste Ensure Compliance

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be kept tightly closed when not in use.

Handling and Use

Pre-Experiment Checklist:

  • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.

  • Ensure Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement in and out of the containment area.

Step-by-Step Handling Procedure:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of this compound within the confines of a certified chemical fume hood.

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical to avoid direct contact.

  • Keep the container sealed when not actively dispensing the compound.

  • In case of a spill, immediately alert others in the vicinity and follow your institution's spill response procedures. A spill kit containing absorbent materials should be readily available.

Waste Disposal

The proper disposal of halogenated organic compounds is critical to prevent environmental contamination.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is sealed to prevent the release of vapors.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

Disposal_Decision_Tree start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No label_container Label Container with Contents halogenated_bin->label_container non_halogenated_bin->label_container contact_ehs Contact EHS for Pickup label_container->contact_ehs

Emergency Procedures: A Plan for the Unexpected

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response:

  • Evacuate the immediate area.

  • Alert your supervisor and colleagues.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site once the material has been removed.

  • For large spills, evacuate the laboratory and contact your institution's EHS department immediately.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and responsibility in your laboratory, ensuring that your groundbreaking research is conducted without compromising the well-being of yourself, your colleagues, or the environment.

References

  • Arctom Scientific. This compound. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment. [Link]

  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy. [Link]

  • University of Arizona. Personal Protective Equipment Selection Guide. [Link]

  • PubChem. This compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.